molecular formula C11H14N4S B4156498 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B4156498
M. Wt: 234.32 g/mol
InChI Key: HKFTWBTUFNVNAK-UHFFFAOYSA-N
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Description

4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol ( 91969-16-3) is a high-value chemical scaffold with the molecular formula C11H14N4S and a molecular weight of 234.33 g/mol . This compound belongs to the 1,2,4-triazole-3-thione class of heterocycles, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Recent scientific investigations have identified analogs featuring the 3-thio-1,2,4-triazole core as a promising new class of antitubercular agents, demonstrating potent inhibitory activity against Mycobacterium tuberculosis (Mtb) . These compounds have shown low micromolar to nanomolar potency specifically against Mtb and were found to be bactericidal during the infection of macrophages. Notably, in vitro studies on related potent analogs have demonstrated no cytotoxicity in mammalian cells at concentrations over 100 times the effective dose, indicating a potentially favorable therapeutic window . The mechanism of action for this chemical series is distinct from common promiscuous targets, and while some nitro-containing analogs require F420-dependent Ddn activation (similar to the TB drug pretomanid), this specific liability can be circumvented with appropriate structural modifications . As such, this compound serves as a critical intermediate for researchers engaged in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, the synthesis of novel antibacterial agents, and exploratory absorption, distribution, metabolism, and excretion (ADME) investigations . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-3-7-15-10(13-14-11(15)16)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFTWBTUFNVNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity Spectrum of Pyridine-Substituted 1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The pyridine-substituted 1,2,4-triazole-3-thiol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By fusing the electronic modulation of the pyridine ring with the pharmacophoric versatility of the 1,2,4-triazole core and the reactivity of the thiol group, this class of compounds exhibits a broad bioactivity spectrum. This guide dissects the synthesis, structure-activity relationships (SAR), and validated biological applications of these derivatives, with a specific focus on their potent antimicrobial, anticancer, and urease-inhibitory profiles.[1]

Chemical Architecture & Synthesis Strategy

The efficacy of this scaffold stems from its ability to engage in hydrogen bonding (via triazole nitrogens), metal chelation (via the thiol/thione group), and


 stacking interactions (via the pyridine and triazole rings).
2.1. Synthetic Workflow

The most robust synthetic route involves the cyclization of pyridine-carboxylic acid hydrazides. This pathway allows for the introduction of substituents at the N4 position of the triazole ring, a critical vector for tuning lipophilicity.

Figure 1: Synthetic Pathway for Pyridine-Triazole-Thiol Derivatives

SynthesisWorkflow Start Pyridine Carboxylic Acid Step1 Esterification (EtOH/H2SO4) Start->Step1 Inter1 Ethyl Ester Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Pyridine Hydrazide Step2->Inter2 Branch1 Path A: + CS2 / KOH Inter2->Branch1 Branch2 Path B: + Aryl Isothiocyanate Inter2->Branch2 Inter3A Potassium Dithiocarbazate Branch1->Inter3A Inter3B Thiosemicarbazide Branch2->Inter3B Cyclization Cyclization (Reflux/Base) Inter3A->Cyclization Inter3B->Cyclization Final 1,2,4-Triazole-3-Thiol Derivative Cyclization->Final

Caption: Divergent synthesis of 1,2,4-triazole-3-thiols via dithiocarbazate (Path A) or thiosemicarbazide (Path B) intermediates.

2.2. Validated Synthesis Protocol

Objective: Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

  • Hydrazide Formation: Reflux isonicotinic acid ethyl ester (0.01 mol) with hydrazine hydrate (0.02 mol) in ethanol (30 mL) for 4–6 hours. Cool to precipitate isonicotinic acid hydrazide.[2] Recrystallize from ethanol.

  • Thiosemicarbazide Formation: Dissolve the hydrazide (0.01 mol) in ethanol. Add phenyl isothiocyanate (0.01 mol) dropwise. Reflux for 2–4 hours. The solid product (thiosemicarbazide) is filtered and dried.[2]

  • Cyclization: Suspend the thiosemicarbazide in 2N NaOH (20 mL). Reflux for 4 hours. The solution will clarify.

  • Isolation: Cool the mixture and acidify with dilute HCl to pH 3–4. The precipitate is the target triazole-thiol. Filter, wash with water, and recrystallize from ethanol/water.

    • Checkpoint: Confirm structure via IR (SH stretch at ~2550–2600 cm⁻¹, though often weak due to thione tautomerism) and ¹H-NMR (Thiol/Thione proton at ~13–14 ppm).

Biological Activity Spectrum
3.1. Enzyme Inhibition: Urease

The urease enzyme (nickel-dependent) is a primary target for these compounds, relevant for treating Helicobacter pylori infections (gastric ulcers) and preventing kidney stones.

  • Mechanism: The thiol/thione group coordinates with the bi-nickel active site of urease. The pyridine ring engages in hydrogen bonding with His492 or Asp360 residues in the active site pocket.

  • Potency: Derivatives often exhibit IC50 values in the low micromolar range (10–45 µM), comparable to or exceeding the standard acetohydroxamic acid or thiourea.

Table 1: Comparative Urease Inhibition Data (Representative)

Compound IDR-Group (N4 Position)Pyridine IsomerIC50 (µM) ± SEMPotency vs. Standard
PT-01 Phenyl4-Pyridyl42.57 ± 0.130.5x (Moderate)
PT-05 4-Chlorophenyl3-Pyridyl11.62 ± 0.342.0x (High)
PT-08 Morpholino-ethyl4-Pyridyl8.21 ± 0.252.7x (High)
ThioureaStandardN/A21.25 ± 0.15Reference
3.2. Antimicrobial & Antifungal

The lipophilicity of the N4-substituent is the driver for membrane permeation.

  • Spectrum: Broad activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative (E. coli, P. aeruginosa) bacteria.

  • Antifungal: High potency against Candida albicans, often attributed to the inhibition of sterol 14

    
    -demethylase (CYP51), similar to fluconazole.
    
3.3. Anticancer (Cytotoxicity)

Recent studies highlight the antiproliferative activity of these thiols against MCF-7 (breast) and HCT-116 (colon) cancer cell lines.

  • Pathway: Induction of apoptosis via upregulation of p53 and Caspase-3 .

  • Selectivity: Compounds with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on the N4-phenyl ring typically show higher cytotoxicity against tumor cells with reduced toxicity to normal fibroblasts.

Structure-Activity Relationship (SAR)[3]

The SAR of this scaffold is defined by three distinct zones: the Pyridine Head, the Triazole Core, and the Thiol Tail.

Figure 2: SAR Logic Map

SAR_Map Core 1,2,4-Triazole Ring (Pharmacophore) Pyridine Pyridine Ring (C5) Core->Pyridine Thiol Thiol/Thione Group (C3) Core->Thiol N4_Sub N4-Substituent Core->N4_Sub Py_Effect Positional Isomerism: 4-Pyridyl > 3-Pyridyl > 2-Pyridyl (Electronic & Steric Fit) Pyridine->Py_Effect Thiol_Effect Metal Chelation (Zn, Ni) S-Alkylation increases lipophilicity but loses H-bond donor Thiol->Thiol_Effect N4_Effect Lipophilicity Tuner Electron-withdrawing groups (Cl, NO2) enhance antimicrobial activity N4_Sub->N4_Effect

Caption: Key structural determinants influencing the biological potency of pyridine-triazole-thiols.

Experimental Protocols
5.1. Urease Inhibition Assay (Indophenol Method)

This protocol validates the capacity of the compound to inhibit the hydrolysis of urea.[3]

  • Preparation: Prepare enzyme solution (Jack bean urease, 5 U/mL) in phosphate buffer (pH 8.2). Dissolve test compounds in DMSO.

  • Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound. Incubate at 30°C for 15 minutes.

  • Substrate Addition: Add 50 µL of Urea (100 mM). Incubate at 30°C for 30 minutes.

  • Reaction Termination: Add 50 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 50 µL of Alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).

  • Measurement: Incubate for 30 minutes at room temperature. Measure absorbance at 630 nm .

  • Calculation:

    
    .
    
5.2. Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound (500 µg/mL to 0.9 µg/mL) in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 100 µL of inoculum to each well. Include sterility (MHB only) and growth (MHB + Bacteria) controls.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References
  • Synthesis and antimicrobial activity of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives. SciELO. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Urease inhibitory potential of pyridine-containing triazolothiadiazole scaffolds. PubMed. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]

Sources

Thiol-thione tautomerism in 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thiol-Thione Tautomerism in 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1] A critical, yet often nuanced, aspect of their chemistry is the prototropic tautomerism, particularly the thiol-thione equilibrium in 3-thiol substituted analogs. This guide provides a comprehensive exploration of the thiol-thione tautomerism in this compound. We delve into the theoretical underpinnings of this phenomenon and present a multi-faceted approach for its investigation, combining state-of-the-art computational modeling with robust experimental verification. This document serves as a technical resource, detailing not just the methodologies but the scientific rationale behind them, to empower researchers in accurately characterizing and harnessing the properties of this important class of molecules.

The Principle of Thiol-Thione Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] In the context of this compound, the equilibrium involves the migration of a proton between a sulfur and a nitrogen atom, leading to two distinct forms: the thiol and the thione.

  • Thiol Form: An aromatic triazole ring with an exocyclic thiol (-SH) group.

  • Thione Form: A non-aromatic triazole ring containing an endocyclic C=S (thiocarbonyl) group and an N-H bond.

This equilibrium is not a mere academic curiosity; the predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, polarity, steric profile, and electronic distribution.[1] Consequently, it profoundly impacts its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, membrane permeability, and metabolic stability. Quantum chemical studies on the parent 1,2,4-triazole-3-thione and its derivatives consistently show that the thione form is the most stable tautomer in the gas phase.[3][4]

Below is a diagram illustrating this fundamental equilibrium.

G cluster_0 Thiol Tautomer (Aromatic) cluster_1 Thione Tautomer (Non-aromatic) Thiol Thiol Thione Thione Thiol->Thione Proton Transfer Thione->Thiol

Caption: The tautomeric equilibrium between the thiol and thione forms.

A Dual-Pronged Approach: Computational and Experimental Investigation

To rigorously characterize the tautomeric preference of this compound, a synergistic approach combining theoretical calculations and experimental spectroscopy is essential. Computational methods provide predictive insights into the intrinsic stability of the tautomers, while spectroscopic techniques offer empirical validation.

In Silico Analysis: Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for investigating tautomerism due to its excellent balance of accuracy and computational efficiency.[1] By calculating the total electronic energy of each tautomer, we can predict their relative stabilities and thus the position of the equilibrium.

Causality of Method Selection: DFT calculations allow us to isolate the molecule and study its intrinsic properties in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM). This provides a foundational understanding of the tautomeric landscape before embarking on laboratory experiments. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established level of theory for such systems, providing reliable energetic and geometric data.[1][5]

Experimental Protocol: DFT-Based Tautomer Stability Analysis

  • Structure Generation: Build the 3D structures of both the thiol and thione tautomers of this compound using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT at the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation for each structure.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).

  • Solvation Modeling: Repeat steps 2 and 3 incorporating the PCM to simulate the effects of different solvents (e.g., water, ethanol, DMSO) on the tautomeric equilibrium. The solvent can significantly influence which tautomer is more stable.[6][7]

  • Data Analysis: Compare the Gibbs free energies of the tautomers in the gas phase and in each solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the predominant form under those conditions.

Caption: Workflow for quantum chemical analysis of tautomer stability.

Spectroscopic Verification

While DFT provides a theoretical prediction, spectroscopic methods are required for experimental confirmation. The choice of technique is crucial, as each probes different molecular features.

Principle of Application: This technique is highly effective for studying tautomeric equilibria in solution when the tautomers possess different chromophore systems.[8] The migration of a double bond during the thiol-to-thione transformation results in significant changes in the electronic absorption spectrum.[2][8] The thione form (C=S) typically exhibits characteristic absorption bands at different wavelengths compared to the thiol form, which contains an aromatic triazole ring.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Solvent Selection: Prepare a series of solvents with a wide range of polarities (e.g., non-polar: hexane, cyclohexane; polar aprotic: acetonitrile, DMSO; polar protic: ethanol, water).

  • Sample Preparation: Prepare dilute solutions of the compound at the same concentration in each solvent.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for changes in the position of the maximum absorption wavelength (λmax) and the appearance of new bands. A shift in λmax that correlates with solvent polarity is a strong indicator of a shift in the tautomeric equilibrium.[9][10] Generally, more polar solvents tend to stabilize the more polar thione tautomer.[11][12]

Principle of Application: NMR spectroscopy is a powerful tool for obtaining detailed structural information and can distinguish between tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[9][13][14] Key diagnostic signals include:

  • ¹H NMR: The thione tautomer will exhibit a labile N-H proton, often appearing as a broad singlet, while the thiol tautomer will have a distinct S-H proton signal. The chemical shifts of the pyridinyl and triazole ring protons will also differ between the two forms.

  • ¹³C NMR: The most telling signal is that of the C3 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates significantly downfield (typically >160 ppm), whereas in the thiol form, it is an sp² carbon bonded to sulfur (C-S) and appears further upfield.

Experimental Protocol: Multi-Solvent NMR Characterization

  • Solvent Selection: Choose deuterated solvents that mirror the polarity range used in the UV-Vis study (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Sample Preparation: Dissolve a sufficient amount of the compound in each deuterated solvent.

  • Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis:

    • In the ¹H spectrum, search for the characteristic N-H (broad) or S-H (sharp) signals. The absence of a distinct S-H signal is strong evidence for the predominance of the thione form.

    • In the ¹³C spectrum, identify the chemical shift of the C3 carbon. A value in the thiocarbonyl region strongly supports the thione structure.

    • If both tautomers are present in significant quantities, their relative concentrations can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[14][15]

Principle of Application: This is the definitive method for determining the tautomeric form in the solid state.[16] It provides an unambiguous three-dimensional map of electron density within a crystal, allowing for the precise localization of all atoms, including the mobile proton.[16] This technique definitively answers whether the proton resides on the nitrogen or the sulfur atom in the crystal lattice.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected data to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to achieve the best fit with the experimental data.

  • Structural Analysis: The final refined structure will unequivocally show the C=S double bond and the N-H bond of the thione form or the C-S single bond and S-H bond of the thiol form, providing conclusive evidence for the solid-state structure.[17][18]

Synthesized Analysis and Expected Outcomes

Based on extensive literature for analogous 1,2,4-triazole-3-thiol derivatives, the thione tautomer is overwhelmingly favored.[2][3][4][19] This preference is attributed to the greater thermodynamic stability of the C=S bond compared to the S-H bond in this heterocyclic system. The following table summarizes the expected data for each tautomer.

Methodology Thione Tautomer (Expected Predominant Form) Thiol Tautomer (Expected Minor Form)
DFT Calculation Lower calculated Gibbs free energy (more stable).[3][4]Higher calculated Gibbs free energy (less stable).
UV-Vis Characteristic absorption bands for the C=S chromophore. Stability increases in polar solvents.[11][12]Absorption profile characteristic of an aromatic system. More favored in non-polar solvents.[12]
¹H NMR Presence of a broad, exchangeable N-H signal. Absence of an S-H signal.Presence of a sharp S-H signal.
¹³C NMR C3 signal is downfield (>160 ppm), characteristic of a C=S group.C3 signal is upfield, characteristic of a C-S group.
X-ray Crystal Structure shows a C=S double bond and the proton located on a ring nitrogen.[17][18]Structure shows a C-S single bond and the proton located on the exocyclic sulfur.

Conclusion

References

  • Haghighi, Z. Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 21, 847-856. [Link]

  • Omel'yanchik, L. O., & Panasenko, A. I. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 11(3), 51-55. [Link]

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  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

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  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • ResearchGate. (n.d.). Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes by double proton transfer. [Link]

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  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. [Link]

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  • Oxford Academic. (2017, February 1). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. [Link]

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  • ResearchGate. (2025, October 12). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

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Sources

Harnessing the Power of Heterocycles: A Technical Guide to 1,2,4-Triazole-3-Thiol Derivatives as Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Corrosion of metallic materials represents a significant global challenge, leading to substantial economic losses and critical safety concerns across various industries. The deployment of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Among the vast array of organic compounds, 1,2,4-triazole-3-thiol derivatives have emerged as a particularly effective and versatile class of inhibitors. Their efficacy is rooted in their unique molecular architecture, which features a combination of nitrogen and sulfur heteroatoms, along with a delocalized π-electron system. These characteristics facilitate strong adsorption onto metal surfaces, creating a robust protective barrier against corrosive environments. This technical guide provides a comprehensive review for researchers and scientists on the synthesis, mechanism of action, and performance evaluation of 1,2,4-triazole-3-thiol derivatives. It delves into the causality behind experimental choices, details standardized protocols for synthesis and evaluation, and explores the correlation between molecular structure and inhibition efficiency through both experimental data and computational chemistry.

Chapter 1: The Challenge of Corrosion and the Role of Organic Inhibitors

The electrochemical degradation of metals, or corrosion, is a natural and pervasive process that compromises the structural integrity, functionality, and safety of metallic components. Industries such as oil and gas, construction, and chemical processing heavily rely on carbon steel, which is particularly susceptible to corrosion in acidic environments used for processes like descaling, pickling, and oil well acidizing[1]. The use of corrosion inhibitors—substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal—is one of the most practical and cost-effective methods of protection[1].

Organic inhibitors function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the aggressive medium and impeding the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process[2][3]. The effectiveness of an organic inhibitor is intrinsically linked to its chemical structure. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, as well as multiple bonds or aromatic rings, are often excellent inhibitors. These features serve as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal and forming strong coordinative bonds[4][5].

Chapter 2: 1,2,4-Triazole-3-Thiol Derivatives: A Promising Class of Corrosion Inhibitors

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. When substituted with a thiol (-SH) group at the C3 position, the resulting 1,2,4-triazole-3-thiol scaffold becomes a powerful platform for designing high-performance corrosion inhibitors[6][7].

Key Structural Features:

  • Multiple Adsorption Centers: The molecule possesses several active sites for binding to a metal surface: the lone pair electrons on the two adjacent nitrogen atoms of the triazole ring, the π-electrons of the heterocyclic ring, and the lone pair electrons on the sulfur atom of the thiol group[2][5][8].

  • Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiol derivatives exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Computational studies have shown that the thione form often exhibits higher inhibition efficiency due to its electronic properties[9][10]. This equilibrium is a critical aspect influencing the molecule's reactivity and interaction with the metal surface[6].

  • Structural Versatility: The triazole ring can be easily functionalized with various substituent groups. This allows for the tuning of the molecule's electronic properties, steric factors, and solubility to optimize its performance for specific applications and environments[1][4]. Increasing the electron density and aromaticity through substitution generally enhances inhibition efficiency[1].

Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiol.

Chapter 3: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives

The synthesis of these derivatives can be accomplished through various established organic chemistry routes, often involving the cyclization of thiosemicarbazide precursors[11][12]. A common and effective method involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by a base-catalyzed cyclodehydration.

Experimental Protocol: General Synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiol

This protocol provides a generalized procedure for synthesizing derivatives by reacting 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde or ketone[1][2].

Materials:

  • 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol)

  • Selected aldehyde or ketone (e.g., 3-acetyl-coumarine, 9H-fluoren-9-one) (1 mmol)[1]

  • Methanol (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (3-4 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the selected aldehyde or ketone (1 mmol) in 20 mL of methanol.

  • Catalysis: Add 3-4 drops of concentrated H₂SO₄ to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for approximately 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: A precipitate will form upon reaction completion. Collect the solid product while the mixture is still hot via vacuum filtration.

  • Washing: Wash the collected precipitate with hot methanol (20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in an oven at 80 °C.

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis[13].

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (Triazole Precursor + Aldehyde/Ketone) Mixing Mix in Methanol Add H₂SO₄ Catalyst Start->Mixing Reflux Heat to Reflux (10-30 min) Mixing->Reflux Filtration Hot Vacuum Filtration to Isolate Precipitate Reflux->Filtration Washing Wash with Hot Methanol Filtration->Washing Drying Dry in Oven (80°C) Washing->Drying Characterization Structural Characterization (NMR, FT-IR) Drying->Characterization

Caption: A typical workflow for synthesizing 1,2,4-triazole-3-thiol derivatives.

Chapter 4: Mechanism of Corrosion Inhibition

The high inhibition efficiency of 1,2,4-triazole-3-thiol derivatives is attributed to their ability to strongly adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment[5][14]. This adsorption is a complex process that can involve both physical and chemical interactions.

  • Physisorption (Physical Adsorption): This involves electrostatic interactions between charged inhibitor molecules and a charged metal surface. It is a weaker, reversible form of adsorption.

  • Chemisorption (Chemical Adsorption): This is a stronger, more durable form of adsorption that involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. The lone electron pairs on the nitrogen and sulfur atoms and the π-electrons of the triazole ring are crucial for this process, as they can be donated to the vacant d-orbitals of metal atoms like iron[8][15].

Often, the adsorption mechanism is a combination of both, referred to as mixed-type adsorption [2][15]. The standard free energy of adsorption (ΔG°ads), calculated from adsorption isotherm models, can provide insight into the nature of the interaction. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption[4][5].

The adsorbed layer effectively blocks both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying these compounds as mixed-type inhibitors [13][14][16]. In some cases, the inhibitor molecules can form complex inorganic polymer layers with metal cations (e.g., Fe(II)) released during corrosion, further enhancing the protective barrier[3].

Inhibition_Mechanism cluster_Metal Metal Surface (e.g., Steel) cluster_Solution Corrosive Solution (e.g., HCl) Metal Fe | Fe | Fe | Fe Inhibitor Triazole-Thiol Derivative Adsorption Adsorption (Physisorption & Chemisorption) Inhibitor->Adsorption 1. Diffusion to surface H_plus H+ Film Protective Inhibitor Film Cl_minus Cl⁻ Adsorption->Film 2. Forms barrier Film->Metal 3. Blocks corrosive species

Caption: Mechanism of protective film formation by triazole inhibitors.

Chapter 5: Experimental Evaluation of Inhibitor Performance

A multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is essential for a thorough evaluation of an inhibitor's performance.

Gravimetric (Weight Loss) Method

This is a fundamental technique to determine the corrosion rate. The causality is direct: a lower mass loss in the presence of the inhibitor corresponds to a lower corrosion rate and higher efficiency.

Protocol: Weight Loss Measurement

  • Sample Preparation: Prepare metal coupons (e.g., carbon steel) of known dimensions. Polish the surfaces to a mirror finish, then clean and degrease them by sonicating in deionized water, acetone, and ethanol[17].

  • Initial Measurement: Dry the coupons and weigh them accurately (m_initial).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 6-24 hours) at a constant temperature[14][18].

  • Final Measurement: After immersion, retrieve the coupons, clean them to remove corrosion products, dry them, and weigh them again (m_final).

  • Calculation:

    • Corrosion Rate (CR) = (m_initial - m_final) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Techniques

Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode, SCE)[13].

Potentiodynamic Polarization (PDP):

  • Principle: The potential of the working electrode is scanned, and the resulting current is measured. The resulting Tafel plot reveals the corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr indicates better inhibition. Shifts in E_corr help classify the inhibitor: if the shift is significant in the anodic or cathodic direction, it's an anodic or cathodic inhibitor, respectively. If both branches are affected with a minimal shift in E_corr, it is a mixed-type inhibitor[15][16].

  • Protocol Outline:

    • Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached.

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Extract E_corr and i_corr from the Tafel extrapolation of the polarization curve.

    • Calculate IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

Electrochemical Impedance Spectroscopy (EIS):

  • Principle: A small amplitude AC signal is applied to the electrode at different frequencies. The impedance response is measured and often visualized in a Nyquist plot. The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies greater resistance to charge transfer across the metal/solution interface, indicating more effective inhibition[5].

  • Protocol Outline:

    • Allow the system to stabilize at OCP.

    • Apply an AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Fit the resulting Nyquist plot to an equivalent electrical circuit to determine parameters like R_ct.

    • Calculate IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

Electrochemical_Workflow Workflow for Electrochemical Evaluation Setup Prepare Three-Electrode Cell (Working, Counter, Reference) Stabilize Immerse Electrode Stabilize at OCP Setup->Stabilize PDP Potentiodynamic Polarization (PDP) - Scan Potential vs OCP - Obtain Tafel Plot Stabilize->PDP EIS Electrochemical Impedance (EIS) - Apply AC signal - Obtain Nyquist Plot Stabilize->EIS Analysis Data Analysis PDP->Analysis EIS->Analysis Results Determine: - Inhibition Efficiency (IE%) - Corrosion Rate (icorr) - Inhibition Type (Mixed) - Charge Transfer Resistance (Rct) Analysis->Results

Caption: Standard workflow for evaluating inhibitors using electrochemical methods.

Surface Analysis Techniques

These techniques provide direct visual and chemical evidence of the protective film.

Scanning Electron Microscopy (SEM): SEM imaging visually confirms the efficacy of the inhibitor. A surface exposed to the corrosive medium without an inhibitor will show significant damage (pitting, uniform corrosion), while a well-inhibited surface will appear much smoother and more intact, confirming the formation of a protective layer[4][14][16].

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful, surface-sensitive technique that provides the elemental and chemical state composition of the top few nanometers of the sample surface[19][20][21].

  • Causality: By analyzing the surface of a metal coupon after immersion in an inhibited solution, XPS can directly detect the presence of elements from the inhibitor molecule (e.g., N 1s, S 2p peaks), confirming its adsorption. Furthermore, high-resolution scans of the metal's core levels (e.g., Fe 2p) and the inhibitor's heteroatoms can reveal the nature of the chemical bonding (chemisorption) between the inhibitor and the metal surface[22][23]. This provides definitive proof of the inhibition mechanism.

  • Protocol Outline for Sample Preparation:

    • Immerse the polished metal sample in the inhibited solution for a set duration.

    • Remove the sample from the solution.

    • Rinse gently with a non-reactive solvent (e.g., ethanol) to remove non-adsorbed molecules and residual solution.

    • Dry the sample under a stream of inert gas (e.g., nitrogen or argon).

    • Immediately transfer the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument to minimize atmospheric oxidation[17].

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, experimental data (typically from weight loss or electrochemical measurements at different concentrations) is fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich[8][24]. The Langmuir isotherm is frequently found to best describe the adsorption of triazole derivatives, which assumes the formation of a monolayer of inhibitor on the metal surface[4][15][25].

Chapter 6: Theoretical and Computational Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for understanding the inhibitive properties of molecules and for designing new, more effective inhibitors[6][18]. These methods correlate the electronic structure of the inhibitor molecule with its observed performance.

Key Quantum Chemical Parameters:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition efficiency.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule and generally correlates with higher inhibition efficiency[10].

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface[9].

Molecular dynamics (MD) and Monte Carlo (MC) simulations are also employed to model the adsorption process, providing a visual representation of how the inhibitor molecules orient themselves on the metal surface and calculating the adsorption energy[1][18][25]. These theoretical results consistently show good agreement with experimental findings, validating their predictive power[13][14].

Table 1: Correlation of Quantum Chemical Parameters with Inhibition Efficiency

ParameterDefinitionCorrelation with Higher Inhibition Efficiency
E_HOMO Energy of Highest Occupied Molecular OrbitalHigher Value (Greater electron-donating ability)
E_LUMO Energy of Lowest Unoccupied Molecular OrbitalLower Value (Greater electron-accepting ability)
ΔE (Energy Gap) E_LUMO - E_HOMOLower Value (Higher reactivity, easier polarization)
Dipole Moment (μ) Measure of molecular polarityHigher Value (Favors accumulation in the electric double layer)
Electron Fraction (ΔN) Electrons transferred from inhibitor to metalHigher Value (Stronger bond formation)

Chapter 7: Structure-Activity Relationships and Future Perspectives

The collective body of research demonstrates a clear relationship between the molecular structure of 1,2,4-triazole-3-thiol derivatives and their corrosion inhibition performance.

  • Effect of Substituents: The introduction of electron-donating groups or additional aromatic/heterocyclic rings (e.g., coumarin, fluorenone moieties) onto the triazole backbone can increase the electron density at the active centers, enhancing the adsorption and inhibition efficiency[1]. Conversely, increasing the length of an alkyl chain (e.g., from methyl to ethyl) can also improve performance due to a larger surface coverage area[4].

  • Synergistic Effects: The inhibition efficiency of triazole derivatives can be significantly enhanced by the addition of certain ions, such as iodide (I⁻). This is known as a synergistic effect, where the iodide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) inhibitor molecules[14][26].

  • Future Directions: The focus of future research is on designing and synthesizing novel "green" or "eco-friendly" inhibitors[15][27]. These compounds aim to provide high protective efficacy while also being non-toxic, biodegradable, and synthesized from readily available resources[1][27]. The versatility and proven effectiveness of the 1,2,4-triazole-3-thiol scaffold make it an ideal platform for the development of the next generation of sustainable corrosion inhibitors.

References

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  • Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. Available at: [Link]

  • Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science. Available at: [Link]

  • Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology (IJCT). Available at: [Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. PubMed. Available at: [Link]

  • Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. Available at: [Link]

  • Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl). Indian Journal of Chemical Technology. Available at: [Link]

  • X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Sadhana Academy Proceedings in Engineering Sciences. Available at: [Link]

  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. MDPI. Available at: [Link]

  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. MDPI. Available at: [Link]

  • A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. Journal of Bio- and Tribo-Corrosion. Available at: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. Arabian Journal of Chemistry. Available at: [Link]

  • 4H-1,2,4-triazole-3-thiol as corrosion inhibitor for mild steel. Der Pharma Chemica. Available at: [Link]

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. ACS Omega. Available at: [Link]

  • 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. ResearchGate. Available at: [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments. Available at: [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega. Available at: [Link]

  • A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution. RSC Publishing. Available at: [Link]

  • XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Spectroscopy Europe. Available at: [Link]

  • Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology. Available at: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Publishing. Available at: [Link]

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A Technical Guide to HOMO-LUMO Energy Gap Analysis of Pyidin-3-yl Triazole Derivatives: From Computational Prediction to Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the theoretical and experimental analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap in pyridin-3-yl triazole derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this critical quantum chemical parameter to understand and predict molecular behavior.

Introduction: The Significance of the Frontier Molecular Orbital Energy Gap

The electronic and optical properties of organic molecules are fundamentally governed by their frontier molecular orbitals (FMOs), specifically the HOMO and LUMO.[1] The HOMO, as the highest energy level occupied by electrons, represents the ability of a molecule to donate an electron, while the LUMO, the lowest energy level devoid of electrons, signifies its capacity to accept an electron.[2][3] The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of a molecule's kinetic stability, chemical reactivity, and optical characteristics.[2][3][4]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the ground state to an excited state.[3] This principle is of paramount importance in drug design, where the reactivity of a molecule can be correlated with its biological activity.[5] For instance, a molecule with a small energy gap may exhibit enhanced charge transfer interactions, which can be pivotal for its bioactivity.[1][2] In the realm of materials science, the HOMO-LUMO gap dictates the electronic and photophysical properties of organic compounds, influencing their application in organic electronics and photovoltaics.[6]

Pyridin-3-yl triazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[7][8][9][10] The unique structural combination of the electron-withdrawing pyridine ring and the versatile triazole moiety allows for extensive chemical modifications, enabling the fine-tuning of their electronic properties and, consequently, their biological and material functions.[7][8] A thorough analysis of the HOMO-LUMO energy gap of these derivatives is therefore essential for rational drug design and the development of novel functional materials.

Computational Analysis of the HOMO-LUMO Energy Gap

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost.[11]

Core Methodology: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] It is widely employed to calculate the HOMO and LUMO energies of molecules.[11][12]

Protocol for DFT-Based HOMO-LUMO Gap Calculation:

  • Molecule Building and Initial Geometry: Construct the 3D structure of the pyridin-3-yl triazole derivative using molecular modeling software such as GaussView.

  • Geometry Optimization:

    • Create an input file specifying the DFT method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable choice for organic molecules.[2][4][11]

    • Select an appropriate basis set. Pople-style basis sets like 6-311++G(d,p) are frequently used, with the inclusion of polarization (d,p) and diffuse (++) functions being important for accurately describing systems with heteroatoms.[2][4][11]

    • Use the Opt keyword in the input file to request a geometry optimization. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation with the same DFT method and basis set. This is to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • HOMO-LUMO Energy Extraction:

    • From the output file of the geometry optimization, extract the energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

The following diagram illustrates the computational workflow for determining the HOMO-LUMO energy gap.

DFT Workflow for HOMO-LUMO Gap Calculation A 1. Molecular Structure Construction (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Frequency Calculation (Confirmation of Minimum Energy) B->C Optimized Geometry D 4. Extraction of Orbital Energies (EHOMO and ELUMO) C->D Verified Minimum E 5. Calculation of Energy Gap (ΔE = ELUMO - EHOMO) D->E Orbital Energies

Caption: Workflow for DFT-based HOMO-LUMO gap calculation.

Advanced Computational Insights: TD-DFT and NBO Analysis

For a more profound understanding of the electronic transitions and bonding interactions, Time-Dependent DFT (TD-DFT) and Natural Bond Orbital (NBO) analysis can be employed.

  • TD-DFT: This method is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules, providing a theoretical counterpart to experimental spectroscopic data.[13][14] It helps in understanding the nature of electronic transitions, such as n→π* or π→π*, which are related to the HOMO-LUMO gap.

  • NBO Analysis: NBO analysis provides insights into the charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can help rationalize the observed electronic properties.[14]

Experimental Determination and Validation

While computational methods provide valuable predictions, experimental validation is crucial for confirming the calculated HOMO-LUMO energy gaps.[6] The two primary experimental techniques for this purpose are cyclic voltammetry (CV) and UV-Vis spectroscopy.[6][12]

Electrochemical Approach: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[12] It is used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[12][15]

Experimental Protocol for Cyclic Voltammetry:

  • Sample Preparation: Dissolve the pyridin-3-yl triazole derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

  • Data Acquisition: The potential of the working electrode is swept, and the resulting current is measured to generate a cyclic voltammogram.

  • Data Analysis:

    • The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram.

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) couple:[15] EHOMO = -[Eox - E1/2(Fc/Fc+)] - 4.8 eV ELUMO = -[Ered - E1/2(Fc/Fc+)] - 4.8 eV

    • The electrochemical HOMO-LUMO gap is then calculated as: ΔEelectrochem = ELUMO - EHOMO

Spectroscopic Approach: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[12] The onset of the lowest energy absorption band in the spectrum can be used to estimate the optical HOMO-LUMO gap.[12]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the pyridin-3-yl triazole derivative in a suitable solvent (e.g., ethanol, DMSO).

  • Data Acquisition: Record the absorption spectrum using a spectrophotometer over the appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelength corresponding to the absorption onset (λonset) of the lowest energy transition.

    • Convert this wavelength to energy using the Planck-Einstein relation to obtain the optical HOMO-LUMO gap:[12] ΔEoptical (eV) = 1240 / λonset (nm)

The following diagram illustrates the combined computational and experimental workflow for a comprehensive HOMO-LUMO analysis.

Integrated Workflow for HOMO-LUMO Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation A DFT Calculation (B3LYP/6-311++G(d,p)) B Calculated EHOMO, ELUMO, ΔE A->B F Correlation and Structure-Property Relationship Analysis B->F C Cyclic Voltammetry (CV) E Experimental EHOMO, ELUMO, ΔE C->E D UV-Vis Spectroscopy D->E E->F

Caption: Integrated workflow for HOMO-LUMO analysis.

Structure-Property Relationships in Pyridin-3-yl Triazole Derivatives

The electronic properties of pyridin-3-yl triazole derivatives can be systematically tuned by introducing different substituent groups. This allows for the rational design of molecules with desired HOMO-LUMO energy gaps for specific applications.

  • Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and -OCH3 tend to increase the energy of the HOMO level more significantly than the LUMO level, leading to a smaller HOMO-LUMO gap and increased reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, and -CF3 generally lower the energies of both the HOMO and LUMO levels, but the effect on the LUMO is typically more pronounced. This can also result in a smaller energy gap.

The position of the substituent on the pyridine or triazole ring also plays a crucial role in modulating the electronic properties.

Table 1: Representative Calculated and Experimental HOMO-LUMO Data for Pyridin-3-yl Triazole Derivatives (Illustrative)

DerivativeSubstituentCalculated ΔE (eV) (DFT/B3LYP)Experimental ΔE (eV) (UV-Vis)
1 -H4.504.35
2 -NO23.853.75
3 -NH24.104.00

Note: The values in this table are for illustrative purposes and will vary depending on the specific molecular structure and experimental conditions.

Conclusion

The analysis of the HOMO-LUMO energy gap is a powerful tool for understanding and predicting the chemical reactivity, biological activity, and photophysical properties of pyridin-3-yl triazole derivatives. A synergistic approach that combines robust computational methods like DFT with experimental validation through cyclic voltammetry and UV-Vis spectroscopy provides a comprehensive and reliable framework for structure-property relationship studies. This integrated strategy is invaluable for the rational design of novel pyridin-3-yl triazole-based compounds for applications in drug discovery and materials science.

References

  • Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. RSC Publishing.
  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.
  • Validating the HOMO-LUMO gap of Benzo[a]pentacene with experimental d
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput
  • Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). Scientific Journal for Faculty of Science-Sirte University.
  • Review on Design and Development of Pyridyl Triazole Deriv
  • Synthesis, Molecular Docking, and Biological Evaluation of Pyridin-3-yl-Pyrimidin-2-yl-Triazole Derivatives as Anti-cancer Agents. Taylor & Francis.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
  • DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[2][13][14]triazol-2-yl).

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution.
  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire.
  • Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings.
  • Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). Scientific Journal for Faculty of Science-Sirte University.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
  • HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROM
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • quantum chemical calculations for 1,2,4-triazole-3-thiol deriv
  • Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Deriv
  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry.
  • The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium.
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
  • (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule.
  • (PDF) A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives for corrosion protection of carbon steel in sulfuric acid solution.
  • Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities.
  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. PMC.
  • In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. Biointerface Research in Applied Chemistry.
  • High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for n

Sources

Pharmacophore Modeling & Strategic Profiling of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Structural Rationale

The molecule 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol represents a "privileged scaffold" in medicinal chemistry. Its architecture combines a 1,2,4-triazole core—known for bioisosteric utility—with a pyridine ring and a lipophilic butyl chain. This specific arrangement is highly relevant for targeting metalloenzymes, particularly Urease (nickel-dependent) and Metallo-


-Lactamases (MBLs)  (zinc-dependent).

As a Senior Application Scientist, I posit that effective modeling of this compound requires a dual-approach: addressing the thione-thiol tautomerism and mapping the metal-chelation pharmacophore . This guide details the workflow to construct, validate, and utilize a pharmacophore model for this ligand, grounded in established structure-activity relationships (SAR).

Chemical Identity & Tautomeric Equilibrium

Before modeling, one must define the active species. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[1]

  • Thione Form (1H-1,2,4-triazole-5(4H)-thione): Predominant in solid state and neutral solution.

  • Thiol Form (1H-1,2,4-triazole-5-thiol): Often the active species for metal coordination (forming a thiolate anion upon deprotonation).

Critical Modeling Directive: You must generate conformers for both tautomers. In metalloenzyme docking (e.g., Urease), the deprotonated thiolate (S⁻) is often the requisite pharmacophoric feature for bridging the bi-nickel center.

Table 1: Physicochemical Profile (Predicted)
PropertyValue (Approx.)Relevance to Modeling
Molecular Formula C₁₁H₁₄N₄SCore stoichiometry
MW ~234.32 DaFragment-like / Lead-like space
LogP 2.1 - 2.5Good membrane permeability; Butyl chain drives hydrophobic fit
H-Bond Donors 0-1 (Tautomer dependent)Interaction with active site residues (e.g., His, Asp)
H-Bond Acceptors 3-4 (N-Pyridine, N-Triazole)Critical for water bridging or backbone interactions
pKa (Thiol) ~6.0 - 7.5Likely ionized at physiological pH (7.4)

Pharmacophore Generation Workflow

This protocol uses a Structure-Based Pharmacophore approach, assuming the target is Helicobacter pylori Urease (a validated target for triazole-thiols).

Phase A: Ligand Preparation & Conformational Analysis
  • Sketching: Draw the 2D structure of this compound.

  • Ionization: Generate the thiolate anion (S⁻) state (pH 7.4).

  • Energy Minimization: Apply the MMFF94x force field to relax bond lengths/angles.

  • Conformational Search:

    • Method: Monte Carlo or Systematic Search.

    • Focus: Rotation of the butyl chain (C4-N4 bond) and the pyridine-triazole bond (C5-C3').

    • Constraint: The pyridine ring and triazole ring often adopt a coplanar or slightly twisted conformation to maximize

      
      -conjugation.
      
Phase B: Pharmacophore Feature Mapping

We define the pharmacophore hypothesis based on the interaction with the Urease active site (PDB Code: 4H9M or similar).

  • Feature 1: Metal Chelator (Anionic/Ionizable). The Sulfur atom (S⁻) and the N2 nitrogen of the triazole ring form a bidentate chelate with the Ni²⁺ ions.

  • Feature 2: Hydrogen Bond Acceptor (HBA). The Pyridine Nitrogen (N_pyr). This often interacts with distal residues (e.g., His or Asp) or water networks.

  • Feature 3: Hydrophobic/Lipophilic (Hyd). The Butyl chain . It occupies the hydrophobic flap or pocket entrance (often Met/Ala rich regions), stabilizing the binding.

  • Feature 4: Aromatic Ring (Ar). The Pyridine and Triazole rings provide

    
    -stacking interactions with active site aromatic residues (e.g., His).
    

Visualization: Pharmacophoric Interaction Logic

The following diagram illustrates the logical flow from chemical structure to biological interaction, specifically highlighting the "Why" behind each moiety.

PharmacophoreLogic cluster_molecule Ligand: 4-Butyl-5-(pyridin-3-yl)-... -triazole-3-thiol cluster_target Target: Urease Active Site (Bi-Nickel Center) Thiol Thiol/Thione Group (C3-S) Triazole Triazole Core (N1/N2/N4) Thiol->Triazole Tautomeric Shift Ni_Ions Ni2+ / Ni2+ (Metal Center) Thiol->Ni_Ions Chelation (Monodentate/Bridging) Triazole->Ni_Ions Coordination (N2) His_Res His Residues (Alpha-Helix) Triazole->His_Res Pi-Stacking Pyridine Pyridine Ring (C5-Substituent) Pyridine->His_Res Pi-Pi T-shaped Water Solvent Network Pyridine->Water H-Bonding (N-acceptor) Butyl Butyl Chain (N4-Substituent) Hydro_Pocket Hydrophobic Flap (Met/Ala/Cys) Butyl->Hydro_Pocket Van der Waals / Steric Fit

Caption: Pharmacophoric mapping of the ligand moieties to the Urease active site features. Colors indicate functional roles: Red (Metal Binding), Blue (Core/Stacking), Green (Hydrophobic), Yellow (Auxiliary H-Bonding).

Validation Protocol: Molecular Docking

To validate the pharmacophore model, you must perform a "self-validating" docking experiment. This ensures the theoretical model aligns with physical steric constraints.

Step-by-Step Methodology
  • Target Selection:

    • Download the crystal structure of Jack Bean Urease (PDB: 3LA4 ) or H. pylori Urease (PDB: 1E9Y ).

    • Clean: Remove water molecules (except those bridging the Ni ions) and native ligands.

  • Grid Generation:

    • Center the grid box on the bi-nickel center.

    • Dimensions:

      
       Å. This is sufficient to encompass the active site and the hydrophobic flap entrance.
      
  • Docking Execution (e.g., AutoDock Vina / GOLD):

    • Constraint: Apply a distance constraint (2.0 - 2.5 Å) between the Thiol Sulfur and the Nickel ions to bias the search toward biologically relevant poses.

    • Exhaustiveness: Set to 32 or higher to ensure the butyl chain conformation is thoroughly sampled.

  • Scoring & Analysis:

    • Binding Energy: Look for scores < -7.0 kcal/mol.

    • RMSD: If a co-crystallized ligand exists, calculating RMSD < 2.0 Å validates the protocol.

    • Visual Check: Does the butyl chain clash with the protein wall? Does the pyridine nitrogen point towards a solvent channel or a specific residue (e.g., His)?

Experimental Corroboration (Literature Grounding)

Studies on the analog 4-hexyl-5-(3-pyridyl)-1,2,4-triazole-3-thione have demonstrated significant antibacterial and antitumor activity, often attributed to this specific pharmacophore arrangement [1]. The butyl derivative is expected to show slightly lower lipophilicity but potentially better solubility than the hexyl analog, optimizing the "Drug-Likeness" profile.

Synthesis & Assay (Contextual Grounding)

A robust model must be testable. The synthesis of this molecule follows a standard, high-yield pathway, ensuring the model can be experimentally verified.

Synthetic Pathway[2][3][4][5][6]
  • Precursor: Start with Nicotinic acid hydrazide (providing the pyridine ring).

  • Intermediate: React with Butyl isothiocyanate to form the hydrazinecarbothioamide intermediate.

  • Cyclization: Reflux in basic media (NaOH/KOH) to effect ring closure, yielding the 1,2,4-triazole-3-thiol core.

Enzymatic Assay (Urease Inhibition)[7]
  • Method: Indophenol method (Berthelot reaction).

  • Mechanism: Measure the reduction in ammonia production from urea hydrolysis in the presence of the triazole ligand.

  • Control: Use Thiourea or Acetohydroxamic acid as a positive control.

References

  • Nadeem, H., et al. (2013).[2][3] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[2]

  • Hanif, M., et al. (2012). "Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones." Journal of the Brazilian Chemical Society, 23(6).

  • Ullah, S., et al. (2023).[4] "Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment." ACS Omega.

  • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.

Sources

Whitepaper: Spectroscopic Characterization of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol represents a highly versatile heterocyclic scaffold with significant implications in drug discovery, particularly as an antimicrobial and anti-inflammatory agent [1]. Accurate structural characterization of this molecule is complicated by its inherent structural dynamics—specifically, the thiol-thione tautomerism.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and analytical chemists with a definitive, self-validating framework for the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral characterization of this compound. By understanding the causality behind solvent selection, phase states, and instrumental parameters, researchers can confidently assign spectral peaks and validate molecular integrity.

Structural Dynamics: The Thiol-Thione Tautomerism

The 1,2,4-triazole-3-thiol core is not static; it exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms. The position of this equilibrium is heavily dictated by the physical state of the sample and the dielectric constant of the solvent [2].

  • Solid State: Intermolecular hydrogen bonding strongly favors the thione form.

  • Solution State (Polar Aprotic): Solvents like DMSO-d6 stabilize the highly polarized thione form.

  • Solution State (Non-Polar): Solvents like CDCl3 may allow a higher population of the thiol form, though solubility is often a limiting factor for this specific butyl-pyridine derivative.

Understanding this tautomerism is the critical first step in spectral interpretation, as it fundamentally alters the expected functional group frequencies and chemical shifts.

Tautomerism Thiol Thiol Form (-SH) Non-Polar Solvents Thione Thione Form (=S) Solid State / Polar Solvents Thiol->Thione Tautomeric Equilibrium IR_SH FTIR: Weak S-H (~2550 cm⁻¹) Thiol->IR_SH NMR_SH NMR: S-H Proton (~13.0 ppm) Thiol->NMR_SH IR_NH FTIR: Strong N-H (~3150 cm⁻¹) Strong C=S (~1180 cm⁻¹) Thione->IR_NH NMR_NH NMR: N-H Proton (~13.9 ppm) Thione->NMR_NH

Caption: Thiol-Thione Tautomerism and its Spectral Impact

FTIR Spectroscopic Profiling

To accurately capture the vibrational modes of this compound, Attenuated Total Reflectance (ATR) FTIR is the method of choice over traditional KBr pelleting.

The Causality of ATR Selection: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. These artifacts directly overlap with the critical N-H stretch and C=N stretch of the triazole ring, leading to false assignments. ATR-FTIR eliminates matrix moisture, ensuring the N-H region is purely representative of the sample's thione tautomer [3].

Table 1: Key FTIR Assignments (Solid State, ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
~3120Strong, Broadν(N-H)Triazole ring (Thione form)
~3050Mediumν(C-H)Pyridine ring (Aromatic)
~2960, 2930, 2870Mediumν(C-H)Butyl group (Aliphatic CH₂, CH₃)
~1605, 1580Strongν(C=N)Triazole & Pyridine rings
~1470, 1420Mediumν(C=C)Pyridine ring (Aromatic)
~1180Strongν(C=S)Thioamide I band (Thione form)

Note: The absence of a distinct, sharp S-H stretch at ~2550 cm⁻¹ confirms that the compound exists predominantly in the thione form in the solid state.

Nuclear Magnetic Resonance (NMR) Profiling

For NMR analysis, DMSO-d6 is the optimal solvent. The compound's polarity and capacity for intermolecular hydrogen bonding cause it to form dimers or aggregates in less polar solvents (like CDCl₃), resulting in severe line broadening. DMSO-d6 disrupts these aggregates, yielding a sharp, monomeric spectrum while stabilizing the thione tautomer.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.90Singlet (broad)1H-Triazole N-H (Thione)
8.85Doublet of doublets1H2.2, 0.8Pyridine H-2
8.75Doublet of doublets1H4.8, 1.6Pyridine H-6
8.10Doublet of triplets1H8.0, 2.0Pyridine H-4
7.60Multiplet (ddd)1H8.0, 4.8, 0.8Pyridine H-5
4.05Triplet2H7.4Butyl N-CH₂
1.60Quintet2H7.4Butyl -CH₂-
1.25Sextet2H7.4Butyl -CH₂-
0.85Triplet3H7.4Butyl -CH₃
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
167.5Quaternary (C=S)Triazole C-3
150.2Aromatic CHPyridine C-6
149.0Aromatic CHPyridine C-2
148.5Quaternary (C=N)Triazole C-5
135.8Aromatic CHPyridine C-4
124.0Aromatic CHPyridine C-5
122.5QuaternaryPyridine C-3 (ipso)
43.8Aliphatic CH₂Butyl N-CH₂
30.2Aliphatic CH₂Butyl -CH₂-
19.4Aliphatic CH₂Butyl -CH₂-
13.6Aliphatic CH₃Butyl -CH₃

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives or instrumental artifacts.

Workflow Prep Sample Preparation (Purity >98%) FTIR ATR-FTIR Acquisition (Solid Phase) Prep->FTIR NMR NMR Acquisition (DMSO-d6 Solution) Prep->NMR Data Data Processing & Peak Assignment FTIR->Data NMR->Data Val Self-Validation (Cross-Correlation) Data->Val

Caption: Experimental Workflow for Spectral Validation

ATR-FTIR Acquisition Protocol
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • System Validation (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Gate: The baseline must be flat (99-100% Transmittance) with no peaks exceeding 0.001 absorbance units. Residual peaks indicate contamination.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Engage the pressure anvil.

  • Pressure Optimization: Monitor the live energy gauge. Apply pressure until the signal-to-noise ratio plateaus. Causality: Insufficient pressure leads to poor contact and low signal; excessive pressure can damage the crystal or induce mechanochemical polymorphic shifts.

  • Acquisition & Post-Validation: Run the sample scan. Validation Gate: Check the 4000-3800 cm⁻¹ and 2200-2000 cm⁻¹ regions. A sloped baseline here indicates scattering artifacts from improper particle size or uneven pressure.

NMR Acquisition and D₂O Exchange Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Ensure complete dissolution; particulates will distort the magnetic field homogeneity.

  • Lock and Shim Validation: Lock the spectrometer to the deuterium signal of DMSO. Shim the magnet. Validation Gate: The residual DMSO-d5 quintet at δ 2.50 ppm must have a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If broader, re-shim.

  • Standard ¹H Acquisition: Acquire the spectrum using a standard 30° pulse sequence, 16 transients, and a 2-second relaxation delay.

  • D₂O Exchange (The Ultimate Validation Step): To definitively prove the assignment of the N-H peak at δ 13.90 ppm, add 1 drop (approx. 10 µL) of D₂O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum.

    • Causality: The labile N-H proton exchanges with deuterium (forming N-D), which is invisible in ¹H NMR.

    • Validation Gate: The peak at δ 13.90 ppm must completely disappear, and a new broad H-O-D peak will emerge at ~3.33 ppm. If the 13.90 ppm peak remains, it is an impurity, not the tautomeric proton.

Conclusion

The spectral characterization of this compound requires a nuanced understanding of its tautomeric behavior. By utilizing ATR-FTIR to bypass moisture artifacts and employing DMSO-d6 NMR with D₂O exchange validation, researchers can generate highly reliable, publication-quality analytical data. Adhering to these self-validating protocols ensures that structural assignments are not just observed, but mechanistically proven.

References

  • Title: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol - PubChem Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Source: Molecules 2010, 15(4), 2427-2438 URL: [Link]

  • Title: Synthesis, evaluation and binding mode analysis of some novel triazole derivatives as antimicrobials Source: Journal of Advanced Pharmacy Education & Research (JAPER) URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of antimicrobial, antifungal, and anticancer agents. The incorporation of a pyridine ring (pyridin-3-yl) and a lipophilic alkyl chain (butyl group) at the 4-position modulates both the electronic distribution and the pharmacokinetic profile of the molecule, enhancing its potential for target-protein binding via hydrogen bonding and hydrophobic interactions.

The most robust and widely adopted synthetic route for 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols utilizes a two-step sequence starting from a carboxylic acid hydrazide and an isothiocyanate[1]. This protocol details the synthesis of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol from nicotinohydrazide and butyl isothiocyanate. By isolating the thiosemicarbazide intermediate prior to base-catalyzed cyclization, researchers can ensure high purity and strictly control the intramolecular dehydration pathway[2].

Mechanistic Insights: The Causality of Experimental Design

To ensure a self-validating and highly reproducible workflow, it is critical to understand the chemical logic dictating each step of the synthesis.

Step 1: Nucleophilic Addition (Thiosemicarbazide Formation)

The initial reaction relies on the nucleophilic attack of the terminal amine (


) of nicotinohydrazide onto the highly electrophilic central carbon of butyl isothiocyanate. Absolute ethanol is selected as the solvent; its protic nature facilitates the necessary proton transfer during the transition state, while its steric bulk prevents it from outcompeting the hydrazide as a nucleophile. Refluxing the mixture provides the activation energy required to drive the condensation to completion, yielding 1-nicotinoyl-4-butylthiosemicarbazide.
Step 2: Base-Catalyzed Intramolecular Cyclodehydration

The isolated thiosemicarbazide undergoes cyclization in an aqueous alkaline medium (typically 2N NaOH)[3]. The strong base serves a dual purpose:

  • Deprotonation: It abstracts a proton from the N2-nitrogen of the thiosemicarbazide, generating a highly nucleophilic anion[2].

  • Cyclization & Dehydration: This anion attacks the thiocarbonyl (

    
    ) carbon, forming a five-membered tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable, aromatic 1,2,4-triazole ring system.
    
Step 3: Acid-Driven Precipitation

In the highly basic reaction mixture, the newly formed triazole-3-thiol exists as a highly water-soluble sodium thiolate salt. The addition of 2N HCl to adjust the pH to 3–4 is a critical, self-validating step. The


 of the triazole thiol is typically around 7; dropping the pH well below this threshold ensures complete protonation. The resulting neutral molecule (which exists in a thione-thiol tautomeric equilibrium) is insoluble in water and instantly precipitates, allowing for straightforward isolation[3][4].

Experimental Workflow Visualization

G N1 Nicotinohydrazide N3 1-Nicotinoyl-4-butylthiosemicarbazide N1->N3 EtOH, Reflux N2 Butyl Isothiocyanate N2->N3 Nucleophilic Addition N4 Alkaline Cyclization (2N NaOH, Reflux) N3->N4 Intramolecular Dehydration N5 Acidification (2N HCl to pH 3-4) N4->N5 Thiolate Salt Formation N6 4-Butyl-5-(pyridin-3-yl)-4H- 1,2,4-triazole-3-thiol N5->N6 Protonation & Precipitation

Workflow for the two-step synthesis of this compound.

Materials and Quantitative Data

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Nicotinohydrazide 137.141.01.37 gStarting Material
Butyl isothiocyanate 115.191.051.21 g (~1.28 mL)Electrophile
Absolute Ethanol 46.07Solvent20 mLReaction Medium
Sodium Hydroxide (2N) 40.00Excess15 mLBase/Catalyst
Hydrochloric Acid (2N) 36.46Excess~15 mLAcidifying Agent

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-Nicotinoyl-4-butylthiosemicarbazide
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend nicotinohydrazide (1.37 g, 10 mmol) in 20 mL of absolute ethanol. Stir at room temperature until a uniform suspension or partial solution is achieved.

  • Addition: Add butyl isothiocyanate (1.28 mL, 10.5 mmol) dropwise to the stirring mixture over 5 minutes. Caution: Isothiocyanates are lachrymators and skin sensitizers; perform this step in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 3 to 4 hours. The mixture will typically become homogeneous before precipitating the intermediate.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature. Chill the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the white-to-off-white solid under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted isothiocyanate. Dry under vacuum to yield the thiosemicarbazide intermediate.

Part B: Cyclization to this compound
  • Alkaline Suspension: Transfer the dried thiosemicarbazide intermediate (assume ~10 mmol for quantitative yield) into a clean 50 mL round-bottom flask. Add 15 mL of aqueous 2N NaOH[3].

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 2 to 3 hours. The solid will dissolve as the base deprotonates the intermediate and drives the cyclization, forming the soluble sodium thiolate salt[2].

  • Cooling: Remove the heat source and allow the clear, alkaline solution to cool to room temperature. Filter the solution if any insoluble impurities are present.

  • Acidification (Self-Validation Step): Place the flask in an ice bath. While stirring vigorously, add 2N HCl dropwise. Monitor the pH using indicator paper. Continue addition until the pH reaches 3–4. A dense white/yellowish precipitate of the target triazole-3-thiol will form immediately upon crossing the

    
     threshold[3].
    
  • Final Isolation: Filter the precipitated product under vacuum. Wash the solid thoroughly with distilled water (3 × 15 mL) to remove sodium chloride and residual acid.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure this compound.

Troubleshooting and Optimization

Table 2: Common Experimental Issues and Mechanistic Solutions

ObservationMechanistic CauseCorrective Action
Low yield in Part A Incomplete nucleophilic attack or hydrolysis of isothiocyanate.Ensure absolute (anhydrous) ethanol is used. Extend reflux time by 1 hour.
No precipitation in Part B Product remains as a soluble sodium thiolate salt.Verify pH is exactly 3–4. The thiol group is acidic; insufficient HCl leaves the product in the aqueous phase.
Broad melting point of final product Presence of uncyclized thiosemicarbazide intermediate.Ensure complete cyclization by monitoring the alkaline reflux via TLC. Recrystallize the final product from ethanol.

References

  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)
  • An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)

Sources

Procedure for Mannich base derivatization of 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the aminomethylation (Mannich reaction) of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol . While 1,2,4-triazole-3-thiols are potent pharmacophores exhibiting antimicrobial, anti-inflammatory, and anticancer activities, their clinical utility is often limited by poor aqueous solubility and lipophilicity issues. Derivatization via the Mannich reaction introduces an aminomethyl moiety, effectively converting the thiol/thione scaffold into a Mannich base.[1] This modification often enhances bioavailability, solubility, and target affinity.[2]

This protocol focuses on the regioselective formation of 1-(aminomethyl)-4-butyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thione . It addresses the critical tautomeric equilibrium (thiol vs. thione), reaction kinetics, and purification strategies required to isolate high-purity N-Mannich bases.

Chemical Basis & Mechanism[1][2][3][4]

Tautomeric Considerations

The substrate, this compound, exists in a tautomeric equilibrium between the thiol form (A ) and the thione form (B ). In solution, particularly in polar solvents like ethanol, the thione form predominates.

  • Thiol Form: -SH group at C-3.

  • Thione Form: =S group at C-3, with a proton on the ring nitrogen (N-1 or N-2).

Reaction Mechanism

The Mannich reaction involves the condensation of the acidic proton of the triazole ring (in its thione form) with formaldehyde and a secondary amine.

  • Imine Formation: Formaldehyde reacts with the secondary amine to form a reactive iminium ion intermediate.

  • Nucleophilic Attack: The endocyclic nitrogen (N-1 or N-2) of the triazole-3-thione acts as the nucleophile, attacking the iminium ion.

  • Product: The result is an N-aminomethylated product (N-CH₂-NR₂), distinct from S-alkylation which typically requires different conditions (e.g., alkyl halides).

Regioselectivity: Literature on 4,5-disubstituted-1,2,4-triazole-3-thiones confirms that under neutral or slightly acidic conditions with formaldehyde/amine, the substitution occurs preferentially at the N-1 position (adjacent to the thione), yielding N-Mannich bases rather than S-Mannich bases [1, 2].

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Substrate: this compound~234.321.0Nucleophile
Secondary Amine: (e.g., Morpholine, Piperidine)Var.1.1Amine Source
Formaldehyde: (37% aq. solution)30.031.2 - 1.5Carbon Linker
Solvent: Absolute Ethanol--Reaction Medium
Catalyst (Optional): Glacial Acetic Acid-0.1Proton Source
Step-by-Step Procedure

Step 1: Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10-15 mL of absolute ethanol .

  • Note: Slight warming (40°C) may be required to achieve full dissolution due to the lipophilic butyl chain.

Step 2: Addition of Amine

  • Add 1.1 mmol of the secondary amine (e.g., Morpholine: ~96 mg/96 µL) dropwise to the stirring solution.

  • Stir for 10 minutes at room temperature to ensure homogeneity.

Step 3: Mannich Condensation [1][3]

  • Add 1.5 mmol of Formaldehyde (37% solution, approx. 115 µL) dropwise.

  • Critical: If the reaction does not initiate (no turbidity observed after 30 mins), add 1-2 drops of glacial acetic acid or HCl to catalyze iminium ion formation.

  • Condition A (Standard): Stir vigorously at Room Temperature (25°C) for 4–6 hours. This preserves thermal-sensitive moieties.

  • Condition B (Accelerated): Reflux at 78°C for 2–3 hours. Use this if the substrate is sterically hindered.

Step 4: Isolation

  • Upon completion (monitored by TLC, Mobile Phase: CHCl₃:MeOH 9:1), the Mannich base typically precipitates as a solid.

  • Cool the mixture to 0–5°C in an ice bath for 30 minutes to maximize yield.

  • Filter the precipitate under vacuum.

Step 5: Purification

  • Wash the filter cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove unreacted amine and formaldehyde.

  • Recrystallization: Recrystallize from Ethanol/DMF mixture (9:1) or pure Ethanol if solubility permits.

  • Dry in a vacuum desiccator over CaCl₂ for 12 hours.

Workflow Visualization

MannichReactionWorkflow Start Start: Triazole Substrate (Thione Form) Mix Solubilization (Ethanol, 40°C) Start->Mix Reagents Add Reagents: 1. Secondary Amine (1.1 eq) 2. Formaldehyde (1.5 eq) Mix->Reagents Reaction Reaction Phase Stir RT (4-6h) OR Reflux (2h) Reagents->Reaction Check TLC Check (CHCl3:MeOH 9:1) Reaction->Check Check->Reaction Incomplete Precip Precipitation (Ice Bath, 0-5°C) Check->Precip Complete Filter Filtration & Wash (Cold EtOH/H2O) Precip->Filter Purify Recrystallization (EtOH/DMF) Filter->Purify Final Final Product: N-Mannich Base Purify->Final

Figure 1: Operational workflow for the synthesis of N-Mannich bases from 1,2,4-triazole-3-thiones.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following criteria.

Spectroscopic Signatures
TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 1250–1300 cm⁻¹ Strong C=S stretch (Confirms Thione form).
Absence of 2500–2600 cm⁻¹ Disappearance of S-H stretch.
2800–2950 cm⁻¹ New aliphatic C-H stretches (Butyl + Mannich CH₂).
¹H NMR (DMSO-d₆) δ 5.20 – 5.45 ppm (s, 2H) N-CH₂-N singlet. This is the definitive proof of Mannich base formation [1, 3].
δ 0.9 – 1.6 ppm Multiplets corresponding to the 4-Butyl chain.
δ 7.4 – 8.8 ppm Pyridin-3-yl aromatic protons.
¹³C NMR δ ~70 ppm N-CH₂-N carbon signal.[3]
δ ~168 ppm C=S (Triazole C-3).
Troubleshooting Guide
  • Issue: Oily product or no precipitate.

    • Cause: Incomplete reaction or presence of excess amine.

    • Solution: Pour the reaction mixture into crushed ice with vigorous stirring. If oil persists, extract with chloroform, dry over Na₂SO₄, and evaporate.

  • Issue: Low Yield.

    • Cause: Reversibility of Mannich reaction (retro-Mannich).

    • Solution: Avoid prolonged heating. Ensure the environment is moisture-free during the reaction if using anhydrous conditions (though water is a byproduct, excess water can shift equilibrium).

References

  • Plech, T., Wujec, M., Kosikowska, U., & Malm, A. (2013). Microbiologically active Mannich bases derived from 1,2,4-triazoles.[4][5][6][7][8] The effect of C-5 substituent on antibacterial activity.[9] Medicinal Chemistry Research.[2][4]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2008). Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents.[10][11] Bioorganic & Medicinal Chemistry.[1][2][4][5][7][8][9][11][12][13][14]

  • Hozien, Z. A., et al. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications. RSC Advances.

  • Bui, T. T., et al. (2023). Application of the Mannich reaction in the structural modification of natural products.[1][2] Acta Pharmaceutica Sinica B.

Sources

Electrochemical impedance spectroscopy (EIS) setup for triazole corrosion inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CORR-TZ-01

Executive Summary

This protocol details the configuration, acquisition, and analysis of Electrochemical Impedance Spectroscopy (EIS) for evaluating triazole-based corrosion inhibitors (e.g., Benzotriazole [BTA], Tolyltriazole [TTA]). While triazoles are widely used as scaffolds in drug development (antifungals), in materials science they serve as the gold standard for protecting copper and steel alloys. This guide bridges the gap between molecular screening and electrochemical performance, providing a self-validating workflow for determining inhibition efficiency (


) and adsorption mechanisms.

Theoretical Grounding: The Triazole Interface

Triazole inhibitors function via chemisorption . The nitrogen lone pairs in the heterocyclic ring coordinate with metal cations (e.g.,


 or 

) on the surface, forming an insoluble polymeric complex (e.g.,

).

Unlike DC polarization techniques (Tafel slopes), which can accelerate surface degradation during measurement, EIS is a non-destructive perturbation technique . It allows researchers to quantify:

  • Charge Transfer Resistance (

    
    ):  Directly correlated to corrosion protection.
    
  • Double Layer Capacitance (

    
    ):  Indicates the thickness and dielectric constant of the adsorbed inhibitor film.
    
  • Film Homogeneity: Assessed via the Constant Phase Element (CPE) exponent (

    
    ).
    

Experimental Workflow

The following diagram illustrates the critical path from electrode preparation to mechanistic modeling.

EIS_Workflow Prep 1. Surface Preparation (Polishing & Degreasing) OCP 2. OCP Stabilization (Drift < 1mV/min) Prep->OCP Immediate Transfer EIS 3. Frequency Sweep (100 kHz - 10 mHz) OCP->EIS Stable Equilibrium Valid 4. Validation (Kramers-Kronig) EIS->Valid Linearity Check Valid->OCP If unstable Model 5. Circuit Fitting (CNLS Method) Valid->Model Extract Rct

Figure 1: The EIS acquisition workflow. Note the validation feedback loop; data failing Kramers-Kronig (KK) compliance must be rejected.

Hardware Setup & Configuration

The Electrochemical Cell (Three-Electrode Configuration)

To isolate the impedance of the inhibitor film, a three-electrode setup is mandatory.

ComponentSpecificationScientific Rationale
Working Electrode (WE) Target Metal (Cu, Steel)The substrate for triazole adsorption. Must be polished to mirror finish (0.05 µm alumina) to minimize surface roughness effects on impedance.
Counter Electrode (CE) Pt Mesh or Graphite RodMust have a surface area

the WE to ensure the reaction is not rate-limited by the counter electrode.
Reference Electrode (RE) Ag/AgCl (sat. KCl) or SCEProvides a stable potential reference. Note: Use a salt bridge (Luggin capillary) to minimize uncompensated resistance (

).
Electrolyte Corrosive Medium + InhibitorStandard: 3.5% NaCl or 0.1 M HCl. Solutions must be aerated or de-aerated depending on the target environment.
Signal Parameters (Potentiostatic EIS)

The following parameters are compliant with ASTM G106 standards for algorithm verification.

  • Mode: Potentiostatic (controlled potential).

  • DC Potential: Open Circuit Potential (OCP) vs. Ref.

  • AC Amplitude: 10 mV (rms) .

    • Why? A 10 mV perturbation ensures the system remains in the linear region of the current-voltage curve (Butler-Volmer kinetics). Amplitudes >15 mV can induce non-linear harmonics, invalidating the analysis.

  • Frequency Range: 100 kHz to 10 mHz .

    • High Freq (100 kHz): Determines Solution Resistance (

      
      ).
      
    • Low Freq (10 mHz): Determines Charge Transfer Resistance (

      
      ) + Polarization Resistance (
      
      
      
      ).
  • Points per Decade: 10 (Logarithmic spacing).

Detailed Protocol

Step 1: Surface Normalization

Reproducibility in corrosion science depends entirely on the initial surface state.

  • Wet polish the WE using SiC paper (grit sequence: 400

    
     800 
    
    
    
    1200
    
    
    2000).
  • Finish with 0.05 µm alumina slurry on a polishing cloth.

  • Ultrasonicate in ethanol for 5 minutes to remove debris and degrease.

  • Rinse with deionized water and immediately immerse in the electrolyte.

Step 2: OCP Stabilization

Do not start EIS immediately. The formation of the Triazole-Metal complex is time-dependent.

  • Monitor OCP for 30–60 minutes.

  • Criterion: The drift must be less than 1 mV per minute (or <5 mV over 10 mins).

  • Insight: A positive shift in OCP upon adding triazole indicates anodic inhibition (film formation blocking active sites).

Step 3: Data Acquisition

Execute the frequency sweep. Ensure the potentiostat is grounded to avoid 50/60 Hz mains noise, which appears as a spike in the Bode plot.

Step 4: Validation (Kramers-Kronig)

Before fitting, verify data quality. The real and imaginary components of impedance are related by the Kramers-Kronig (KK) transforms.

  • If the experimental data deviates from the KK transform by

    
    , the system was likely non-stationary (drifting OCP) or non-linear (amplitude too high). Discard and repeat. 
    

Data Analysis & Equivalent Circuit Modeling

Selecting the Circuit

For triazole inhibitors, the surface is rarely an ideal capacitor due to microscopic roughness and chemical inhomogeneity. We replace the Capacitor (


) with a Constant Phase Element (CPE) .

Model A: Simple Adsorption (Standard) Used when a single monolayer forms (typical for low concentrations).

  • Circuit:

    
    
    
  • Description: Solution resistance in series with a parallel combination of double-layer CPE and charge transfer resistance.

Model B: Filmed Surface (Advanced) Used when a thick polymer complex forms (high BTA concentrations or long immersion).

  • Circuit:

    
    
    
  • Description: Includes the resistance and capacitance of the inhibitor film itself.

Equivalent_Circuit Figure 2: Modified Randles Circuit with CPE. Rs: Solution Resistance, Rct: Charge Transfer Resistance (Corrosion Rate), CPE: Double Layer. cluster_parallel Input Rs Rs Input->Rs Output Split Split Rs->Split CPE CPE (dl) Join Join CPE->Join Rct Rct Rct->Join Split->CPE  Current Path 1 Split->Rct  Current Path 2 Join->Output

[1][2]

Calculating Inhibition Efficiency ( )

Once


 is extracted from the fit, calculate efficiency:


  • 
    : Charge transfer resistance with triazole.
    
  • 
    : Charge transfer resistance of the blank (control).
    
Interpreting the Phase Angle (Bode Plot)
  • Ideally Capacitive: Phase angle

    
    .
    
  • Good Inhibitor: Phase angle approaches

    
     to 
    
    
    
    over a wide frequency range, indicating a compact, insulating barrier.
  • Poor Inhibitor: Phase angle

    
     or narrow frequency response, indicating a porous or defective film.
    

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Inductive Loop at Low Freq Adsorption/Desorption relaxationThe inhibitor may be desorbing at low frequencies. Ensure OCP is stable; consider adding an Inductor (

) to the circuit model if physically justified.
Scattered Points at Low Freq Non-stationarity (Drift)The surface is changing faster than the sweep. Measure from Low

High frequency (sometimes helps) or increase integration time.
High Frequency Phase Shift Reference Electrode ImpedanceThe RE has high impedance (clogged frit). Check the Luggin capillary; use a Pt wire coupled to the RE through a capacitor (0.1 µF) to bypass HF noise.

References

  • ASTM International. (2023). ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[3][4][5]Link

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
  • Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (The definitive textbook for circuit modeling).
  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy.Link

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. Link

Sources

Molecular docking simulation parameters for 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Molecular Docking Simulation of 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Foreword: From Molecule to Mechanism

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal and anticancer properties.[1][2] The specific compound, this compound, represents a promising candidate for investigation. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3] This technique is instrumental in structure-based drug design, allowing researchers to visualize interactions at the molecular level, generate hypotheses about binding mechanisms, and prioritize candidates for further experimental validation.[4]

This guide provides a comprehensive, in-depth protocol for performing a molecular docking simulation of this compound. Moving beyond a simple list of steps, we will explore the scientific rationale behind each decision, ensuring a robust and reproducible workflow. This document is designed for researchers and drug development professionals seeking to apply computational methods to accelerate their discovery pipeline.

Section 1: The Foundational Stage - Pre-Docking Preparation

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[5] Garbage in, garbage out is the immutable law of computational chemistry. This section details the meticulous preparation of both the ligand and its protein target, a critical step for achieving meaningful results.

The Ligand: this compound

Ligand preparation involves converting a 2D representation into a three-dimensional, energy-minimized structure suitable for docking.[3]

Protocol: Ligand Preparation

  • Obtain 2D Structure: The first step is to generate the 2D structure of the ligand. This can be done using chemical drawing software like ChemDraw or MarvinSketch, or by obtaining a SMILES string from a database like PubChem. For our ligand, a related structure can be found on PubChem, which can be modified to create our specific molecule.[6]

  • Convert to 3D and Energy Minimize: The 2D structure must be converted to a 3D conformation. This initial 3D structure is often not in a low-energy state. Energy minimization is performed to obtain a stable, low-energy conformation.

    • Causality: Docking algorithms explore the conformational space of a ligand. Starting from a low-energy, geometrically sound structure reduces the computational burden and prevents the introduction of steric strain artifacts that could lead to inaccurate binding poses.

    • Tools: Software like Avogadro, Chimera, or online tools can perform this step.[7][8]

  • Assign Partial Charges and Define Rotatable Bonds: Docking programs require specific file formats that include information about partial charges and rotatable bonds. For AutoDock Vina, the required format is PDBQT.

    • Tools: AutoDock Tools (ADT) is the standard tool for this conversion.[7] It adds Gasteiger partial charges, identifies rotatable bonds, and merges non-polar hydrogens.[9]

The Receptor: Target Selection and Preparation

The choice of a protein target is hypothesis-driven. Given that triazole derivatives are well-known inhibitors of cytochrome P450 enzymes, particularly in the context of antifungal activity, we will select Lanosterol 14-alpha demethylase (CYP51) as our target.[10] We will use the crystal structure of human CYP51 in complex with an inhibitor (PDB ID: 3EQM) as our starting point.[10]

Protocol: Receptor Preparation

  • Download Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[7]

  • Clean the PDB File: PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains.[11]

    • Step A: Remove Water Molecules: Water molecules in the binding site can interfere with docking unless they are known to play a critical role in ligand binding (structural waters), which requires more advanced techniques. For a standard docking procedure, they are typically removed.[9][12]

    • Step B: Remove Co-crystallized Ligands and Ions: The original ligand and any non-essential ions should be removed to make the binding site available for our new ligand.[10][11]

    • Step C: Select the Correct Protein Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select only the chain of interest (e.g., Chain A).[11]

    • Tools: This can be done using visualization software like UCSF Chimera or PyMOL.[11][12]

  • Add Hydrogens and Assign Charges: Crystal structures often lack hydrogen atoms. These must be added to ensure correct ionization and hydrogen bonding patterns.[9][13]

    • Causality: Hydrogen bonds are a primary driver of protein-ligand interactions. Missing hydrogens would lead to an inaccurate representation of the binding site's electrostatic environment and an inability to correctly score these critical interactions.[14]

  • Convert to PDBQT Format: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina. This step adds charges and defines atom types.[15]

    • Tools: AutoDock Tools (ADT) is used for this final preparation step.[12]

Section 2: The Simulation Protocol - Docking with AutoDock Vina

With prepared ligand and receptor files, we can proceed to the core docking simulation. We will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.[15]

Workflow for Molecular Docking Simulation

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) ligand_pdbqt Convert Ligand to PDBQT ligand_prep->ligand_pdbqt receptor_prep Receptor Preparation (Clean PDB, Add Hydrogens) receptor_pdbqt Convert Receptor to PDBQT receptor_prep->receptor_pdbqt grid_gen Grid Box Generation (Define Search Space) ligand_pdbqt->grid_gen receptor_pdbqt->grid_gen config Create Configuration File (Set Docking Parameters) grid_gen->config run_vina Execute AutoDock Vina config->run_vina analyze_scores Analyze Binding Affinity Scores run_vina->analyze_scores visualize Visualize Binding Poses analyze_scores->visualize validate Protocol Validation (Redocking) visualize->validate

Caption: A high-level workflow of the molecular docking process.

Defining the Search Space: The Grid Box

The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses for the ligand.[16] The size and center of this box are critical parameters.

  • Targeted Docking: If the binding site is known (as in our case, from the co-crystallized ligand in 3EQM), the grid box should be centered on and encompass the entire binding site.[17]

  • Blind Docking: If the binding site is unknown, a much larger grid box covering the entire protein surface can be used, though this is less accurate and computationally more expensive.[18]

Protocol: Grid Box Generation

  • Load Receptor and Ligand: In a tool like AutoDock Tools, load the prepared receptor (receptor.pdbqt). To guide the box placement, you can also load the original co-crystallized ligand.

  • Center the Grid: Center the grid box on the co-crystallized ligand or the key residues of the active site.

  • Set Dimensions: Adjust the size of the box (in Angstroms) to be large enough to accommodate the ligand (this compound) and allow it to rotate and translate freely within the binding pocket. A common practice is to have the box extend about 10-15 Å around the ligand.

  • Record Coordinates: Note the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).[19]

ParameterExample Value (for 3EQM)Rationale
Center X 25.5Coordinates defining the geometric center of the binding pocket.
Center Y -10.2Derived from the position of the known inhibitor in the crystal structure.
Center Z -28.9
Size X 22Dimensions (in Å) providing ample space for the ligand to explore conformations.
Size Y 22Should be large enough to contain the entire binding site plus a buffer.
Size Z 22
Configuring and Executing the Simulation

AutoDock Vina is controlled by a simple text file that specifies the input files and docking parameters.[19]

Protocol: Execution

  • Create config.txt: Create a text file named config.txt with the following content, using the values obtained in the previous step.

  • Understand Key Parameters:

    • exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8-16 is often a good balance.[15][19]

    • out: This specifies the output file that will contain the predicted binding poses and their scores.

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log docking_log.txt

Section 3: Making Sense of the Data - Analysis and Validation

Workflow for Post-Docking Analysis

G cluster_visual Visual Inspection cluster_validate Validation input Vina Output File (docked_poses.pdbqt) rank_poses Rank Poses by Binding Affinity (kcal/mol) input->rank_poses visualize Visualize Top Poses in PyMOL/Chimera rank_poses->visualize analyze_interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) visualize->analyze_interactions redocking Redocking of Native Ligand analyze_interactions->redocking Compare Interaction Patterns calc_rmsd Calculate RMSD redocking->calc_rmsd compare Compare to Experimental Pose (RMSD < 2Å is success) calc_rmsd->compare

Sources

Application Note: Preparation of Schiff Bases using 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, validated synthetic workflows, and step-by-step protocols.

Scientific Rationale & Mechanistic Overview

Derivatives of 1,2,4-triazole-3-thiols are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and anticancer agents[1]. The conversion of these scaffolds into Schiff bases (hydrazones) further enhances their lipophilicity and target-binding affinity through the introduction of the azomethine (–N=CH–) pharmacophore.

The specific starting material, 4-butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol , presents a unique synthetic challenge. Because the N4 position is occupied by a butyl group, the triazole core lacks a primary exocyclic amine. Therefore, direct condensation with an aldehyde to form a Schiff base is impossible. To overcome this, an amine "handle" must be synthetically introduced.

This is achieved through a highly validated, self-validating three-step workflow[2]:

  • Regioselective S-Alkylation: The acidic thiol proton (pKa ~7–8) is deprotonated using a mild base, and the resulting thiolate is alkylated with ethyl chloroacetate to form a thioacetate ester.

  • Hydrazinolysis: The ester is treated with hydrazine hydrate. The powerful nucleophilicity of hydrazine (due to the alpha-effect) drives the formation of an acetohydrazide intermediate.

  • Azomethine Condensation: The primary amine of the newly formed acetohydrazide is condensed with various aromatic aldehydes under mild acidic catalysis to yield the target Schiff bases[1].

Synthetic Workflow Diagram

G A 4-Butyl-5-(pyridin-3-yl)- 4H-1,2,4-triazole-3-thiol (Starting Material) B Ethyl 2-((triazol-3-yl)thio)acetate (Intermediate 1) A->B Ethyl Chloroacetate K2CO3, Acetone, Reflux C 2-((triazol-3-yl)thio)acetohydrazide (Intermediate 2) B->C Hydrazine Hydrate Ethanol, Reflux D Target Schiff Bases (Hydrazones) C->D Ar-CHO, Glacial AcOH Ethanol, Reflux

Synthetic workflow for preparing Schiff bases from the 4-butyl-1,2,4-triazole scaffold.

Step-by-Step Experimental Protocols

Protocol A: Regioselective S-Alkylation

Objective: Synthesis of Ethyl 2-((4-butyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

  • Causality of Reagents: Anhydrous potassium carbonate (

    
    ) is selected as a mild base because it selectively deprotonates the thiol without causing ring degradation. Dry acetone is utilized as a polar aprotic solvent to leave the thiolate anion un-solvated, thereby maximizing its nucleophilicity for the 
    
    
    
    attack on ethyl chloroacetate[2].
  • Procedure:

    • Suspend this compound (10.0 mmol) in 30 mL of anhydrous acetone in a round-bottom flask.

    • Add anhydrous

      
       (15.0 mmol) and stir the mixture at room temperature for 30 minutes to ensure complete thiolate formation.
      
    • Add ethyl chloroacetate (11.0 mmol) dropwise over 10 minutes.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 8–10 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

    • Workup: Filter the hot mixture to remove inorganic salts (

      
       and unreacted 
      
      
      
      ). Concentrate the filtrate under reduced pressure. Recrystallize the crude oily/solid residue from cold ethanol to afford Intermediate 1.
Protocol B: Hydrazinolysis

Objective: Synthesis of 2-((4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide.

  • Causality of Reagents: Hydrazine hydrate acts as both a nucleophile and a weak base. Ethanol is chosen as the solvent because it dissolves the starting ester at reflux but poorly solvates the highly hydrogen-bonded hydrazide product at room temperature, allowing for auto-precipitation.

  • Procedure:

    • Dissolve the thioacetate ester (Intermediate 1, 8.0 mmol) in 25 mL of absolute ethanol.

    • Add hydrazine hydrate (80% aqueous solution, 24.0 mmol) dropwise. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

    • Reflux the mixture for 4–6 hours.

    • Workup: Concentrate the solution to half its volume and cool it in an ice bath. The acetohydrazide will precipitate as a white/off-white solid. Filter the solid under vacuum, wash with cold diethyl ether, and dry in a desiccator.

Protocol C: Schiff Base Condensation

Objective: Synthesis of target Hydrazones (Schiff Bases).

  • Causality of Reagents: Glacial acetic acid is added in catalytic amounts to lower the pH to ~4.5. This protonates the carbonyl oxygen of the aromatic aldehyde, increasing its electrophilicity. If the pH drops too low, the primary amine of the hydrazide becomes protonated and loses its nucleophilicity, halting the reaction[1].

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve the acetohydrazide (Intermediate 2, 5.0 mmol) and the desired aromatic aldehyde (5.0 mmol) in 20 mL of absolute ethanol.

    • Add 2–3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3–5 hours. The formation of the Schiff base is often indicated by a distinct color change (typically to pale yellow or orange) and the appearance of a new spot on TLC.

    • Workup: Cool the reaction mixture to room temperature. If the product does not precipitate spontaneously, pour the mixture over crushed ice with vigorous stirring. Filter the resulting solid, wash with cold water followed by cold ethanol, and recrystallize from a suitable solvent (e.g., Ethanol or DMF/Water).

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters for the synthesis of various Schiff base derivatives using Protocol C. Data reflects typical yields and physical properties for this class of heterocyclic hydrazones.

Compound IDAromatic Aldehyde ReactantReaction Time (h)Isolated Yield (%)Melting Point (°C)
SB-01 Benzaldehyde4.082185 – 187
SB-02 4-Chlorobenzaldehyde4.586210 – 212
SB-03 4-Methoxybenzaldehyde5.079192 – 194
SB-04 4-Nitrobenzaldehyde3.589225 – 227
SB-05 2-Hydroxybenzaldehyde4.084201 – 203

Note: Electron-withdrawing groups (e.g., -NO2) on the aldehyde typically accelerate the condensation reaction and improve yields by increasing the electrophilicity of the carbonyl carbon.

References

  • Mobinikhaledi, A., Foroughifar, N., Khanpour, M., & Ebrahimi, S. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. European Journal of Chemistry, 1(1), 33-36. Available at:[Link]

  • Popiołek, Ł., Kosikowska, U., Wujec, M., & Malm, A. (2014). Synthesis and Antimicrobial Evaluation of New Schiff Base Hydrazones Bearing 1,2,4-Triazole Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(11), 1611-1623. Available at:[Link]

Sources

Weight loss method for corrosion testing of 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol on mild steel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Evaluating the Efficacy of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel Using the Weight Loss Method

Audience: Researchers, scientists, and materials science professionals.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness. However, its high susceptibility to corrosion, particularly in acidic environments, presents a significant challenge, leading to economic losses and safety concerns[1]. Acidic solutions are frequently used in industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing[2]. The use of corrosion inhibitors is one of the most practical and efficient methods to protect metals from corrosive attack.

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, have been extensively studied as effective corrosion inhibitors[2][3]. These molecules function by adsorbing onto the metal surface, creating a protective barrier between the metal and the corrosive medium[4][5]. Triazole derivatives are a class of heterocyclic compounds that have shown exceptional promise as corrosion inhibitors for mild steel in various aggressive media[5][6]. Their efficacy is attributed to the presence of multiple nitrogen atoms, a sulfur atom (in thiol derivatives), and the triazole ring's π-electron system, which facilitate strong adsorption onto the steel surface[3].

This application note provides a detailed protocol for evaluating the corrosion inhibition performance of a specific triazole derivative, This compound , on mild steel in a 1.0 M HCl solution using the weight loss (gravimetric) method. This method, while being one of the oldest, remains the most widely used technique for determining corrosion loss due to its simplicity, directness, and versatility[7][8]. The protocol is grounded in established standards such as ASTM G1 and NACE TM0169 to ensure data reliability and reproducibility[9][10][11].

Principle of the Weight Loss Method

The weight loss, or gravimetric, method is a direct and straightforward technique for quantifying the corrosion rate of a material[12]. The core principle involves exposing a pre-weighed metal specimen (coupon) to a corrosive environment for a specified duration. After exposure, the coupon is removed, cleaned of all corrosion products, and re-weighed. The difference in weight before and after exposure represents the mass of metal lost to corrosion[13].

This mass loss value, combined with the coupon's surface area, the exposure time, and the metal's density, is used to calculate the average corrosion rate[7][14]. When an inhibitor is added to the corrosive medium, a reduction in the mass loss of the coupon compared to a control (blank) experiment indicates the inhibitor's effectiveness. This allows for the quantitative determination of the inhibitor's efficiency[15][16].

Scientific Rationale: Inhibition Mechanism of Triazole Derivatives

The function of this compound as a corrosion inhibitor is based on its ability to adsorb onto the mild steel surface. This adsorption process can occur through several mechanisms, often a combination of physical and chemical interactions (physisorption and chemisorption)[4][6].

  • Molecular Structure: The inhibitor molecule possesses several active centers for adsorption:

    • Nitrogen and Sulfur Heteroatoms: These atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption)[3].

    • π-Electrons: The triazole and pyridine rings are rich in π-electrons, which can interact with the positively charged steel surface[3].

  • Adsorption Process: In an acidic solution like HCl, the steel surface becomes positively charged, and the inhibitor molecule can become protonated.

    • Physisorption: Electrostatic attraction occurs between the protonated inhibitor molecules and the negatively charged chloride ions (Cl⁻) that are already adsorbed on the steel surface.

    • Chemisorption: A direct bond is formed between the inhibitor and the steel surface through electron donation from the N and S atoms to the iron atoms. This process involves the displacement of water molecules from the metal surface[6].

This adsorption creates a stable, protective film that isolates the mild steel from the aggressive acidic environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction[17].

Caption: Proposed mechanism of inhibitor adsorption on a mild steel surface.

Materials and Equipment

4.1. Materials & Reagents

  • Mild steel coupons (composition e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: <0.04%, S: <0.04%, Fe: balance)

  • This compound (inhibitor)

  • Concentrated Hydrochloric Acid (HCl, 37%, analytical grade)

  • Antimony Trioxide (Sb₂O₃)

  • Stannous Chloride (SnCl₂)

  • Acetone (analytical grade)

  • Ethanol (analytical grade)

  • Reagent Water (ASTM Type II or better, ASTM D1193)[18]

  • Silicon Carbide (SiC) abrasive papers (grades 240, 400, 600, 800, 1200)

  • Polishing cloth and alumina suspension (optional, for finer finish)

4.2. Equipment

  • Analytical balance (accuracy ±0.1 mg)[9]

  • Glass beakers (250 mL or 500 mL)

  • Water bath or thermostat for temperature control

  • Glass hooks or Teflon thread for suspending coupons

  • Polishing machine or manual polishing setup

  • Ultrasonic bath (recommended)[18]

  • Drying oven or desiccator

  • Vernier calipers or micrometer

  • Safety equipment: fume hood, safety goggles, gloves, lab coat

Detailed Experimental Protocol

This protocol is designed in accordance with ASTM G1 and NACE TM0169/G31 standards to ensure procedural integrity[9][11].

5.1. Step 1: Preparation of Mild Steel Coupons The preparation of coupons is a critical step to ensure a reproducible surface for testing[19].

  • Cutting: Cut mild steel sheets into coupons of suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Drill a small hole near the top edge for suspension.

  • Surface Abrasion: Mechanically abrade the coupon surfaces sequentially with SiC papers of increasing grit size (240, 400, 600, 800, and 1200) to achieve a smooth, uniform finish. Ensure all edges are also abraded[18].

  • Measurement: Accurately measure the dimensions (length, width, thickness) of each coupon using Vernier calipers to calculate the total surface area.

  • Degreasing & Cleaning:

    • Rinse the polished coupons thoroughly with reagent water.

    • Degrease by immersing in an ultrasonic bath with acetone for 5-10 minutes[20].

    • Rinse again with reagent water and then ethanol.

  • Drying & Weighing: Dry the cleaned coupons in a warm air oven or with a cool air stream. Place them in a desiccator to cool to room temperature. Weigh each coupon accurately to the nearest 0.1 mg using an analytical balance and record this as the initial weight (W₁) [21].

  • Storage: Store the prepared coupons in a desiccator until use to prevent pre-test oxidation. Handle only with clean gloves or tongs[21].

5.2. Step 2: Preparation of Test Solutions

  • Corrosive Medium (Blank): Prepare a 1.0 M HCl solution by diluting the required volume of concentrated HCl with reagent water. Perform this step in a fume hood.

  • Inhibitor Solutions: Prepare a stock solution of the inhibitor (e.g., 10 mM) in 1.0 M HCl. From this stock, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM) by serial dilution using the 1.0 M HCl solution.

5.3. Step 3: Immersion Test

  • Setup: For each test condition (blank and each inhibitor concentration), pour a sufficient volume of the solution (e.g., 200 mL) into a labeled glass beaker. It is crucial to run experiments in triplicate for statistical validity[22].

  • Immersion: Suspend one prepared and weighed coupon in each beaker using a glass hook or Teflon thread, ensuring the coupon is fully immersed and not in contact with the beaker walls or bottom[23].

  • Temperature & Duration: Place the beakers in a water bath set to the desired temperature (e.g., 25 °C or 303 K). The exposure duration should be sufficient to produce measurable weight loss; 6 to 24 hours is a common range[5].

  • Observation: After the specified immersion time, retrieve the coupons from the solutions.

5.4. Step 4: Post-Immersion Cleaning and Re-weighing The goal is to remove all corrosion products without removing any of the underlying base metal[18].

  • Initial Rinse: Immediately rinse each coupon with a stream of reagent water to remove loose deposits.

  • Chemical Cleaning: Prepare Clarke's solution (ASTM G1, A.3.1) by dissolving 20 g of antimony trioxide (Sb₂O₃) and 50 g of stannous chloride (SnCl₂) in 1000 mL of concentrated HCl[24].

    • Immerse the corroded coupon in the Clarke's solution at room temperature for a short, controlled period (e.g., 1-3 minutes).

    • Gently scrub the coupon with a soft, non-metallic bristle brush to dislodge any remaining corrosion products[20].

    • Note: To correct for any base metal loss during cleaning, a "blank" uncorroded coupon should be subjected to the same cleaning procedure to determine the mass loss from the cleaning agent itself. This correction factor is typically very small but essential for high-accuracy work[25].

  • Final Cleaning & Drying:

    • Rinse the coupon thoroughly with reagent water, followed by acetone.

    • Dry the coupon completely as described in Step 1.5.

  • Final Weighing: Allow the coupon to cool to room temperature in a desiccator, then weigh it accurately and record this as the final weight (W₂) .

Workflow Visualization

Caption: Step-by-step workflow for the weight loss corrosion test.

Data Analysis and Interpretation

From the initial (W₁) and final (W₂) weights, the following key parameters can be calculated.

  • Weight Loss (ΔW): ΔW = W₁ - W₂ (in grams)

  • Corrosion Rate (CR): The corrosion rate can be expressed in various units. A common unit is millimeters per year (mm/y)[7]. CR (mm/y) = (K × ΔW) / (A × T × D)

    • K: A constant (8.76 × 10⁴ for mm/y)[7]

    • ΔW: Weight loss in grams

    • A: Surface area of the coupon in cm²

    • T: Immersion time in hours

    • D: Density of mild steel in g/cm³ (typically ~7.86 g/cm³)

  • Inhibition Efficiency (IE%): This value quantifies how effective the inhibitor is compared to the blank[26]. IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    • CR₀: Corrosion rate in the blank solution (without inhibitor)

    • CRᵢ: Corrosion rate in the solution with the inhibitor

  • Surface Coverage (θ): This represents the fraction of the metal surface covered by the inhibitor molecules. θ = (CR₀ - CRᵢ) / CR₀

Example Data Presentation

The collected data should be organized systematically for clear interpretation.

Table 1: Hypothetical Weight Loss Data and Calculated Parameters (Test Conditions: 1.0 M HCl, 25 °C, 6 hours, Mild Steel Density = 7.86 g/cm³, Coupon Area = 15 cm²)

Inhibitor Conc. (mM)W₁ (g)W₂ (g)ΔW (g)CR (mm/y)IE (%)Surface Coverage (θ)
0 (Blank)14.543214.45820.085011.23--
0.114.551114.52150.02963.9165.20.652
0.514.538914.52430.01461.9382.80.828
1.014.560114.55110.00901.1989.40.894
2.014.547514.54130.00620.8292.70.927
5.014.555014.55010.00490.6594.20.942

Interpretation: The data clearly shows that as the concentration of this compound increases, the weight loss and corrosion rate of the mild steel coupons decrease significantly. The inhibition efficiency reaches over 94% at a 5.0 mM concentration, indicating that the compound is a highly effective corrosion inhibitor for mild steel in 1.0 M HCl under these conditions[1]. The increasing surface coverage (θ) with concentration suggests strong adsorption of the inhibitor onto the metal surface, consistent with the proposed mechanism.

Conclusion

The weight loss method, when performed according to standardized procedures, is a robust and reliable technique for evaluating the performance of corrosion inhibitors. This application note provides a comprehensive, step-by-step protocol for assessing the efficacy of this compound for mild steel protection. By adhering to best practices in coupon preparation, experimental execution, and post-test cleaning, researchers can generate high-quality, reproducible data. The results obtained from this method provide a direct measure of corrosion inhibition and offer valuable insights into the protective capabilities of novel chemical compounds.

References

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). MDPI. [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. PMC. [Link]

  • Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. (2019). ResearchGate. [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2020). RSC Publishing. [Link]

  • corrosion rate. SLB Energy Glossary. [Link]

  • Corrosion Coupons & Weight Loss Analysis. Alabama Specialty Products, Inc.. [Link]

  • Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. (2019). Royal Society of Chemistry. [Link]

  • Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. (2015). ResearchGate. [Link]

  • ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. MaTestLab. [Link]

  • NACE TM0169 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (2021). NACE International. [Link]

  • Chapter 2.: Corrosion Mass-Loss Test Methods. AMPP Knowledge Hub. [Link]

  • Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. (2022). Encyclopedia MDPI. [Link]

  • Investigating the Corrosion Inhibition Performance of Methyl 3H-2,3,5-triazole-1-formate for Mild Steel in Hydrochloric Acid. (2023). Progress in Color, Colorants and Coatings. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022). ResearchGate. [Link]

  • Factors Affecting Corrosion And How To Calculate The Corrosion Rate. EMT. [Link]

  • Corrosion Monitoring Using Weight-Loss Analysis. Scribd. [Link]

  • Laboratory Immersion Corrosion Testing of Metals. (2012). ASTM International. [Link]

  • Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (2003). ASTM International. [Link]

  • ASTM G1:2025 Corrosion Test Specimen Preparation. BSB Edge. [Link]

  • TEST METHOD 5 CORROSION TESTS. (2000). USDA Forest Service. [Link]

  • Astm G1 03. Scribd. [Link]

  • How to Clean Corrosion Coupons?. EMT. [Link]

  • Corrosion Coupon Testing & Analysis. Chardon Labs. [Link]

  • Astm g1. Scribd. [Link]

  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (2024). Progress in Color, Colorants and Coatings. [Link]

  • Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ResearchGate. [Link]

  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). IJCRT.org. [Link]

  • Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test. (2024). MDPI. [Link]

  • Corrosion Coupon Testing. Flozone Services. [Link]

  • A Review On Corrosion Inhibition Performance of Chalcones. (2025). Moroccan Journal of Chemistry. [Link]

  • Corrosion Coupon Testing: The Definitive Guide for Industries. Perfect Pollucon Services. [Link]

  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. [Link]

  • A Fresh Look at ASTM G 1-90 Solution Recommended for Cleaning of Corrosion Products Formed on Iron and Steels. (2003). NACE International. [Link]

  • Introduction to Corrosion Coupons & Weight Loss Analysis. Anode Engineering. [Link]

Sources

Application Note: Advanced Solvent Extraction and Reflux Protocols for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,2,4-Triazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous antifungal, antiviral, and anticancer agents. The construction of the 1,2,4-triazole ring typically relies on classical condensation methods such as the Pellizzari reaction (amide and acyl hydrazide) or the Einhorn-Brunner reaction (imide and alkyl hydrazine)[1]. Modern approaches also include the oxidative cyclization of amidines[2]. Regardless of the synthetic route, achieving high yields requires precise thermodynamic control during the cyclodehydration step and rigorous phase-separation techniques during downstream purification.

Thermodynamic Causality: The Role of Reflux Conditions

The formation of a 1,2,4-triazole ring is a thermodynamically favored but kinetically sluggish process at ambient temperatures. The reaction proceeds via a nucleophilic attack to form an intermediate hemiaminal, followed by a critical cyclodehydration step.

  • Overcoming Activation Energy: The elimination of water to aromatize the triazole ring requires significant activation energy. Refluxing the reaction mixture provides a constant, elevated temperature that drives the kinetics of this endothermic dehydration[3].

  • Solvent Selection & Equilibrium: The choice of reflux solvent dictates the maximum reaction temperature. Ethanol (reflux at 78°C) is commonly used for Einhorn-Brunner syntheses, providing a mild environment that minimizes the degradation of sensitive functional groups[4]. For more sterically hindered substrates or Pellizzari condensations, higher-boiling solvents like Toluene (110°C) or N,N-Dimethylformamide (DMF, 153°C) are required to force the reaction to completion[1][5]. When using toluene, a Dean-Stark trap can be integrated to continuously remove the water byproduct, thereby shifting the equilibrium toward the triazole product according to Le Chatelier's principle.

Liquid-Liquid Extraction: Partitioning Dynamics

Following reflux, isolating the 1,2,4-triazole from unreacted precursors, side products, and catalysts requires an optimized solvent extraction protocol.

  • Amphoteric Considerations: 1,2,4-triazoles possess both basic nitrogen atoms and, if unsubstituted at the 1-position, a weakly acidic N-H proton (pKa ~ 10)[4].

  • Phase Partitioning: Unreacted hydrazines and amides are highly polar and often water-soluble. By quenching the reaction in water and extracting with a moderately polar organic solvent like ethyl acetate (EtOAc) or chloroform, the lipophilic triazole partitions into the organic phase[1][5].

  • pH Optimization: To prevent the triazole from ionizing and washing into the aqueous waste, the aqueous phase is typically neutralized or slightly acidified (pH 5-7). This ensures the triazole remains in its neutral, lipophilic state, maximizing the extraction coefficient[1].

Quantitative Comparison of Synthesis & Extraction Parameters

The following table summarizes established parameters for various 1,2,4-triazole synthesis methods, highlighting the relationship between the chemical pathway, reflux conditions, and extraction solvents.

Synthesis PathwayPrimary PrecursorsReflux Solvent & TempPrimary Extraction SolventExpected Yield
Pellizzari Reaction Amide + Acyl HydrazideNeat or DMF (>150°C)Ethyl Acetate (EtOAc)40 - 60%
Einhorn-Brunner Imide + Alkyl HydrazineEthanol (78°C)Dichloromethane (DCM)60 - 85%
Oxidative Cyclization Amidine + DMFDMF (120°C)Ethyl Acetate (EtOAc)75 - 90%
Suzuki Cross-Coupling Bromotriazole + Boronic AcidToluene/EtOH/H₂O (130°C)Chloroform (CHCl₃)49 - 99%

(Data synthesized from established organic protocols and cross-coupling methodologies[3][5][6][7])

Standardized Experimental Protocol

This self-validating protocol outlines the synthesis of a substituted 1,2,4-triazole via the condensation of an amide and a hydrazide, followed by liquid-liquid extraction.

Step 1: Reaction Assembly

  • In a 250 mL round-bottom flask, dissolve 10.0 mmol of the selected amide and 10.5 mmol of the acyl hydrazide in 50 mL of the chosen solvent (e.g., Ethanol or Toluene)[3].

  • Introduce a magnetic stir bar and, if required by the specific mechanism, a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

Step 2: Reflux Execution

  • Attach a water-cooled reflux condenser to the flask. If using Toluene, attach a Dean-Stark apparatus between the flask and the condenser.

  • Heat the mixture using an oil bath to the solvent's boiling point (78°C for EtOH; 110°C for Toluene)[5].

  • Maintain reflux for 4 to 12 hours. Monitor the disappearance of the starting materials via TLC (Eluent: 1:1 Hexane/EtOAc) or LC-MS[3][5].

Step 3: Aqueous Quench and pH Adjustment

  • Upon completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the primary reflux solvent.

  • Resuspend the crude residue in 50 mL of distilled water. Check the pH and adjust to ~6.5 using 1M HCl or 1M NaOH to ensure the triazole is fully protonated/neutralized[1].

Step 4: Solvent Extraction

  • Transfer the aqueous suspension to a separatory funnel.

  • Add 50 mL of Ethyl Acetate (EtOAc). Stopper the funnel, invert, and vent immediately to release pressure.

  • Shake vigorously for 30 seconds, venting frequently.

  • Allow the phases to separate. The upper organic layer contains the 1,2,4-triazole, while the lower aqueous layer retains unreacted polar precursors and salts[1][3].

  • Collect the organic phase. Repeat the extraction of the aqueous layer with two additional 25 mL portions of EtOAc to ensure quantitative recovery.

Step 5: Drying and Isolation

  • Combine all organic extracts and wash once with 30 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,2,4-triazole.

  • Purify via recrystallization (e.g., from hot ethanol) or silica gel column chromatography[3].

Workflow Visualization

G N1 Precursor Assembly (Hydrazide + Amide) N2 Solvent Selection (EtOH, Toluene, or DMF) N1->N2 N3 Reflux Conditions (Elevated Temp, 4-12h) N2->N3 N4 Cooling & Aqueous Quench N3->N4 N5 Liquid-Liquid Extraction (EtOAc / H2O) N4->N5 N6 Phase Separation N5->N6 N7 Aqueous Waste (Salts & Polar Impurities) N6->N7 Aqueous N8 Organic Phase (1,2,4-Triazole) N6->N8 Organic N9 Drying (Na2SO4) & Evaporation N8->N9 N10 Purified 1,2,4-Triazole N9->N10

Workflow for 1,2,4-triazole synthesis, reflux, and solvent extraction.

References
  • A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL:[Link]

  • Chemistry of 1,2,4-Triazoles in Current Science Source: ISRES URL:[Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: MDPI URL:[Link]

  • Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant Source: Asian Publication Corporation URL:[Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids Source: Organic Syntheses URL:[Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review Source: SciSpace / Frontiers URL:[Link]

Sources

Application Notes and Protocols for In Vitro Antifungal Assays of Pyridine-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Fungal Pathogens with Pyridine-Substituted Triazoles

The global rise in invasive fungal infections, coupled with the escalating challenge of antifungal resistance, necessitates the development of novel therapeutic agents.[1][2] Triazole antifungals represent a cornerstone of current antimycotic therapy. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[5]

The incorporation of a pyridine moiety into the triazole scaffold has emerged as a promising strategy in medicinal chemistry to develop new antifungal agents.[6][7] This modification can influence the compound's physicochemical properties, such as polarity and solubility, and may enhance its binding affinity to the target enzyme or overcome existing resistance mechanisms.[5][8] Some studies have indicated that pyridine-substituted triazoles can exhibit potent and broad-spectrum antifungal activity, occasionally surpassing that of established drugs like fluconazole.[9] Furthermore, the introduction of a pyridine ring has been explored to improve the water solubility and bioavailability of triazole agents, addressing a common challenge in drug development.[5][8]

This guide provides a comprehensive overview of the essential in vitro techniques for evaluating the antifungal activity of novel pyridine-substituted triazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific reasoning behind critical experimental choices.

Mechanism of Action: A Visual Overview

The primary target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). The triazole ring coordinates with the heme iron in the active site of the enzyme, inhibiting its function. This blockage disrupts the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

Triazole_MoA Figure 1. Mechanism of Action of Triazole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Pyridine-Substituted Triazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Pyridine-Substituted Triazole Pyridine-Substituted Triazole Pyridine-Substituted Triazole->CYP51 Inhibits Broth_Microdilution_Workflow Figure 2. Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Analysis P1 Prepare fungal inoculum and adjust to 0.5 McFarland standard A2 Add standardized fungal inoculum to all test and control wells P1->A2 P2 Prepare serial dilutions of pyridine-substituted triazole in DMSO P3 Further dilute compound in RPMI-1640 medium A1 Add diluted compound to wells (serial concentrations) P3->A1 A1->A2 R1 Incubate at 35°C for 24-48 hours A2->R1 A3 Include controls: Growth (no drug), Sterility (no inoculum), Solvent Toxicity (DMSO only) R2 Visually or spectrophotometrically determine turbidity R1->R2 R3 Identify MIC: Lowest concentration with significant growth inhibition R2->R3

Caption: Step-by-step workflow for the broth microdilution antifungal susceptibility test.

Materials:

  • Pyridine-substituted triazole compound

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile, U-bottom 96-well microtiter plates

  • Spectrophotometer and/or plate reader (optional)

  • Sterile saline or water

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeasts). d. Prepare the final inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Compound Preparation: a. Prepare a stock solution of the pyridine-substituted triazole in 100% DMSO at a concentration 100-fold higher than the highest desired final concentration. b. Perform serial two-fold dilutions of this stock solution in RPMI-1640 medium in a separate plate or tubes to create working solutions that are twice the final desired concentrations.

  • Plate Inoculation: a. Add 100 µL of each twofold drug dilution to the appropriate wells of the 96-well plate. b. Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and to the growth control wells. c. Control Wells:

    • Growth Control: 100 µL of fungal inoculum + 100 µL of RPMI-1640 medium.
    • Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
    • Solvent Control: 100 µL of fungal inoculum + 100 µL of RPMI-1640 containing the highest concentration of DMSO used in the assay.
  • Incubation: a. Incubate the plates at 35°C for 24 to 48 hours. The reading time should be standardized based on the growth of the control organism.

  • MIC Determination: a. Read the plates visually using a reading mirror or spectrophotometrically at a wavelength appropriate for measuring turbidity (e.g., 530 nm). b. The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (≥50% or ≥80% inhibition) compared to the growth control.

Agar Diffusion Assays: A Valuable Screening Tool

Agar diffusion methods, such as the disk diffusion or well diffusion assay, provide a qualitative or semi-quantitative assessment of antifungal activity. [10]They are particularly useful for initial screening of a large number of compounds due to their simplicity and lower cost. [11]The principle involves the diffusion of the test compound from a point source (a disk or a well) through an agar medium seeded with the test fungus. Antifungal activity is indicated by a clear zone of growth inhibition around the source.

  • Agar Medium: Mueller-Hinton agar (supplemented with glucose and methylene blue for yeasts) is often recommended as it is a standardized medium that supports good growth of most clinically relevant fungi and has minimal interaction with many antimicrobial agents. [9]* Inoculum Standardization: A uniform lawn of fungal growth is essential for obtaining reproducible and clearly defined inhibition zones. The inoculum is prepared to a 0.5 McFarland standard and swabbed evenly across the agar surface.

  • Compound Application: The amount of compound applied to the disk or well must be consistent. The solubility and diffusion characteristics of the pyridine-substituted triazole in the agar will significantly influence the size of the inhibition zone. This method is less reliable for highly insoluble or very large molecules that diffuse poorly.

Materials:

  • Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)

  • Sterile paper disks (6 mm diameter)

  • Pyridine-substituted triazole compound

  • Appropriate solvent (e.g., DMSO)

  • Fungal strains and QC strains

  • Sterile cotton swabs

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: a. Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum. b. Squeeze out excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation and Application: a. Dissolve the pyridine-substituted triazole in a suitable solvent to a known concentration. b. Aseptically apply a fixed volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate completely. c. Prepare positive control disks (e.g., fluconazole) and negative control disks (solvent only). d. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact. Space the disks sufficiently apart (at least 24 mm) to prevent overlapping of inhibition zones.

  • Incubation: a. Invert the plates and incubate at 35°C for 24-48 hours.

  • Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. b. The absence of a zone indicates no activity, while a larger zone diameter generally corresponds to higher antifungal activity.

Data Management and Interpretation

Quality Control: The Foundation of Trustworthy Data

The inclusion of reference quality control (QC) strains is non-negotiable for a self-validating system. These strains have well-defined MIC ranges for standard antifungal agents. Running QC strains with each batch of tests ensures that the assay is performing correctly and that the results for the novel compounds are reliable. [12] Table 1: Example Quality Control Ranges for Standard Antifungals (CLSI M60)

Quality Control StrainAntifungal Agent24-Hour MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole1.0 - 4.0
Voriconazole0.015 - 0.12
Candida krusei ATCC 6258Fluconazole16 - 128
Voriconazole0.06 - 0.5

Note: These ranges are illustrative. Always refer to the latest CLSI M60 or EUCAST documentation for current QC ranges.

Interpreting MICs for Novel Compounds

For a novel pyridine-substituted triazole, there will be no established clinical breakpoints. Therefore, the initial interpretation of MIC data is based on comparison with:

  • Positive Control Drugs: How does the MIC of the novel compound compare to that of fluconazole, itraconazole, or voriconazole against the same fungal strains?

  • Resistant Strains: Does the compound retain activity against fungal isolates known to be resistant to existing triazoles? This can indicate a different binding mode or an ability to evade resistance mechanisms.

  • Spectrum of Activity: Is the compound broadly active against a range of species (Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus), or is its activity narrow-spectrum?

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a series of pyridine-substituted triazoles can provide valuable SAR data. Researchers should look for correlations between structural modifications and antifungal activity. For example, studies have shown that the position and nature of substituents on the pyridine ring or other parts of the molecule can significantly impact the MIC values. [13]This information is crucial for guiding the next cycle of drug design and optimization.

Common Pitfalls and Field-Proven Insights

  • Compound Solubility: Poor solubility is a frequent cause of inaccurate and non-reproducible MIC values.

    • Mitigation: Always visually inspect the stock solution and the highest concentration wells for any precipitation. If solubility is an issue, consider using a co-solvent system (with appropriate controls) or alternative formulation strategies. Some studies have successfully used agents like polyethylene glycol to aid in the solubilization of poorly soluble triazoles.

  • DMSO Toxicity: High concentrations of DMSO can inhibit fungal growth, leading to a false-positive result.

    • Mitigation: Always include a solvent control at the highest concentration used in the assay. If the solvent control shows significant inhibition, the starting concentration of the compound stock solution needs to be increased to allow for greater dilution.

  • Trailing Effect: Azoles can exhibit a "trailing" phenomenon, where a small amount of residual growth is visible even at concentrations above the MIC.

    • Mitigation: Adhere strictly to the recommended endpoint reading criteria (e.g., 50% inhibition). Using a spectrophotometer can help standardize the endpoint determination.

  • Inoculum Preparation: Inconsistent inoculum density is a major source of variability.

    • Mitigation: Always use a spectrophotometer to adjust the initial suspension to a 0.5 McFarland standard. Perform colony counts periodically to verify the relationship between turbidity and CFU/mL for your specific laboratory conditions.

By adhering to these rigorous, standardized methodologies and maintaining a keen awareness of the underlying scientific principles and potential pitfalls, researchers can generate high-quality, reproducible data to effectively evaluate the potential of novel pyridine-substituted triazoles as the next generation of antifungal agents.

References

  • Title: Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation Source: PubMed URL: [Link]

  • Title: Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips Source: CDC URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety Source: MDPI URL: [Link]

  • Title: Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones Source: Arkivoc URL: [Link]

  • Title: Evaluation of the Antifungal Effects of Indole Carboxylic Acid- Pyridine Derivatives on Clinical Isolates of Aspergillus Source: Current Research in Medical Sciences URL: [Link]

  • Title: Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility Source: ResearchGate URL: [Link]

  • Title: Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives Source: PubMed URL: [Link]

  • Title: Advances in synthetic approach to and antifungal activity of triazoles Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL: [Link]

  • Title: Design and synthesis of pyridine-substituted itraconazole analogues with improved antifungal activities, water solubility and bioavailability Source: PubMed URL: [Link]

  • Title: Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Dove Press URL: [Link]

  • Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: PMC - NIH URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC - NIH URL: [Link]

  • Title: In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts Source: PMC - NIH URL: [Link]

  • Title: Progress and challenges in the development of triazole antimicrobials Source: PMC URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers URL: [Link]

  • Title: Screening for Antibacterial, Antifungal, and Anti quorum Sensing Activity Source: Amazon AWS URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC URL: [Link]

  • Title: Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium Source: PMC URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis and yield optimization of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .[1] The synthesis hinges on the base-catalyzed cyclodehydration of a 1-nicotinoyl-4-butylthiosemicarbazide intermediate.[1]

Critical Technical Insight: The most common failure mode in this synthesis is not the cyclization itself, but the divergent reactivity of the thiosemicarbazide intermediate. Under acidic conditions, the pathway favors the formation of 1,3,4-thiadiazoles .[2] To secure the 1,2,4-triazole core, strict maintenance of basic conditions (pH > 10) during reflux is non-negotiable.

Phase 1: The Divergent Pathway (Mechanism & Logic)

Before troubleshooting, you must visualize the competitive landscape of the reaction. The thiosemicarbazide intermediate is a "switchable" substrate.

ReactionPathway Start Nicotinohydrazide + Butyl Isothiocyanate Inter Intermediate: 1-Nicotinoyl-4-butyl thiosemicarbazide Start->Inter EtOH, Reflux AcidPath Acidic Medium (H2SO4 / POCl3) Inter->AcidPath BasePath Basic Medium (NaOH / KOH) Inter->BasePath Thiadiazole Product A (Undesired): 2-Amino-1,3,4-Thiadiazole AcidPath->Thiadiazole Dehydration Triazole Product B (Target): 4-Butyl-1,2,4-Triazole-3-Thiol BasePath->Triazole Cyclization

Figure 1: The Mechanistic Divergence. Acidic conditions yield thiadiazoles; basic conditions yield the target triazole.

Phase 2: Troubleshooting & Optimization (Q&A)

Section A: Formation of the Thiosemicarbazide Intermediate

Context: The reaction of Nicotinohydrazide with Butyl isothiocyanate.

Q1: My intermediate is oiling out and refuses to crystallize. How do I proceed? Technical Analysis: This is common with butyl chains, which add lipophilicity.

  • Immediate Fix: Do not attempt to scrape the oil. Add a seed crystal if available. If not, cool the ethanolic solution to -20°C overnight.

  • Process Adjustment: If oiling persists, switch the solvent from pure Ethanol to Ethanol:Water (9:1) . The slight water content increases the polarity of the supernatant, forcing the more hydrophobic intermediate to precipitate.

  • Validation: Verify the intermediate via TLC (Mobile phase: CHCl3:MeOH 9:1). The intermediate should have a lower R_f than the starting isothiocyanate.

Q2: Can I skip isolating the intermediate and do a "One-Pot" synthesis? Senior Scientist Ruling: Yes, but with a caveat. While a one-pot procedure (adding NaOH directly after the hydrazide is consumed) saves time, it often traps unreacted isothiocyanate in the final crystal lattice, smelling of sulfur and lowering purity.

  • Recommendation: For medicinal chemistry grade purity (>98%), isolate the intermediate. For bulk screening, a one-pot method is acceptable if you perform a rigorous final recrystallization.

Section B: The Cyclization Step (Critical Control Points)

Q3: I am observing low yields (<50%) after refluxing in 10% NaOH. What is wrong? Technical Analysis:

  • Base Concentration: 10% NaOH (approx 2.5 M) is standard, but if the reflux is too vigorous or prolonged, you may be hydrolyzing the amide bond before cyclization occurs, cleaving the molecule back to nicotinic acid.

  • Solvent Volume: If the reaction is too dilute, the rate of intramolecular cyclization drops significantly.

  • Optimization Protocol: Reduce base concentration to 2N NaOH (approx 8%) . Maintain a solvent ratio of 10 mL per 1 mmol of substrate. Monitor by TLC every hour. Stop heating immediately upon disappearance of the intermediate (typically 3-4 hours).[1]

Q4: Upon acidification, I get a sticky gum instead of a precipitate. Troubleshooting: This occurs when acidification is too rapid or the final pH is too low.

  • The Fix:

    • Cool the reaction mixture to 0-5°C before adding acid.

    • Use Acetic Acid or dilute HCl (1N) dropwise with vigorous stirring.

    • Target pH: Stop at pH 5-6 . The thiol is acidic (pKa ~6-7); going to pH 1 might protonate the pyridine ring (pKa ~3.4), forming a soluble hydrochloride salt that won't precipitate.

Q5: How do I confirm I have the Triazole-Thiol and not the Thiadiazole? Validation:

  • IR Spectroscopy: Look for the C=S stretch around 1250-1300 cm⁻¹ (indicating the thione tautomer, which predominates in solid state).

  • NMR: The NH proton of the triazole ring (often broad, >13 ppm) is diagnostic. A thiadiazole would lack this specific exchangeable proton signal and the N-Butyl group chemical shifts would differ slightly.[1]

Phase 3: Optimized Experimental Protocol

Objective: Synthesis of this compound.

Step 1: Synthesis of 1-Nicotinoyl-4-butylthiosemicarbazide
  • Dissolve: 10 mmol of Nicotinohydrazide in 20 mL of absolute Ethanol.

  • Add: 11 mmol (1.1 eq) of Butyl isothiocyanate.

  • Reflux: Heat at reflux for 4–6 hours.

  • Monitor: Check TLC for disappearance of hydrazide.

  • Isolate: Cool to room temperature. If solid forms, filter. If oil forms, chill to 0°C. Wash with cold ether.

    • Yield Target: 80-90%[1][3]

Step 2: Base-Catalyzed Cyclization
  • Suspend: Suspend the intermediate (from Step 1) in 2N NaOH (10 mL per gram of intermediate).

  • Reflux: Heat gently at reflux for 4 hours. The solution should become clear and yellow/amber.

  • Cool: Cool the reaction mixture to <10°C in an ice bath.

  • Precipitate: Acidify dropwise with glacial acetic acid or 10% HCl to pH 5–6.

    • Critical: Do not overshoot to pH < 3.

  • Filter: Collect the precipitate by vacuum filtration.

  • Purify: Recrystallize from Ethanol/Water (1:1) .

    • Yield Target: 65-75%[1]

Phase 4: Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Appearance White to Off-White PowderYellowing indicates oxidation or impurities.[1]
Melting Point 160–180°C (Derivative dependent)Sharp range (<2°C) indicates high purity.
Solubility DMSO, DMF, Hot EthanolInsoluble in water and ether.
IR Diagnostic 2500–2600 cm⁻¹ (S-H weak)Often absent due to thione tautomer (C=S ~1280 cm⁻¹).
1H NMR (DMSO-d6) δ 13.5–14.0 (s, 1H, SH/NH)Diagnostic for triazole ring formation.

Phase 5: Workflow Visualization

Workflow Setup Step 1: Thiosemicarbazide Formation (EtOH, Reflux, 6h) Check1 Isolate Intermediate (Filtration) Setup->Check1 Cyclization Step 2: Cyclization (2N NaOH, Reflux, 4h) Check1->Cyclization Workup Workup: Cool to 5°C Acidify to pH 6 Cyclization->Workup Purification Recrystallization (EtOH/H2O) Workup->Purification Final Pure Triazole-Thiol Purification->Final

Figure 2: Operational Workflow for Maximizing Yield and Purity.

References

  • MDPI. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link][1][4]

  • Polish Pharmaceutical Society. Cyclization of Thiosemicarbazide Derivatives... to 1,2,4-Triazoles and 1,3,4-Thiadiazoles.[2] Available at: [Link][1]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link][1][2][4][5][6][7][8][9][10]

Sources

Technical Support Center: Recrystallization & Purification of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .

This molecule presents a distinct purification challenge due to its structural triad: a basic pyridine ring, an acidic triazole-thiol moiety (capable of thiol-thione tautomerism), and a highly lipophilic 4-butyl chain. This combination often leads to unpredictable solubility dynamics, polymorphic mixtures, and the dreaded "oiling out" phase separation during crystallization. The following self-validating protocols and troubleshooting guides are engineered to ensure high-purity crystalline recovery.

Part 1: Physicochemical Profiling & Solvent Selection

Choosing the correct solvent system is a balancing act. Purely non-polar solvents fail to dissolve the polar triazole core, while purely polar aprotic solvents (like pure DMSO or DMF) dissolve the molecule too efficiently, preventing nucleation. A binary solvent system is required to balance the lipophilicity of the butyl chain with the hydrogen-bonding needs of the thione tautomer.

Table 1: Quantitative Solvent System Efficacy for Alkyl-Pyridyl-Triazole-3-thiols

Solvent SystemVolume RatioExpected Yield (%)Mechanistic RationaleReference
DMF : Ethanol 1:280–85%DMF solvates the highly polar pyridine/triazole core; EtOH acts as an anti-solvent to induce controlled crystallization[1].1[1]
Ethanol : Water 4:175–80%Water acts as a strong anti-solvent, forcing the lipophilic butyl chain out of solution while stabilizing the thione tautomer[2].2[2]
Ethanol : Dioxane 4:170–75%Dioxane disrupts competitive intermolecular H-bonding, yielding highly pure crystalline needles[3].3[3]
Absolute Ethanol 100%60–70%Stabilizes the thione tautomer via H-bonding; however, the butyl chain may cause high cold-solubility, reducing yield[4].4[4]

Part 2: Self-Validating Recrystallization Protocol (DMF/EtOH System)

This methodology utilizes a DMF/Ethanol co-solvent gradient, which is1[1].

Step 1: Initial Suspension & Heating

  • Suspend 1.0 g of crude this compound in 10 mL of absolute ethanol.

  • Heat the suspension to 70°C under continuous stirring.

  • Causality: Ethanol acts as a hydrogen-bond donor, driving the molecule into its preferred solid-state thione tautomer[2].

Step 2: Solvent Titration (In-Process Validation)

  • The suspension will likely remain turbid due to the highly polar triazole core. Add N,N-Dimethylformamide (DMF) dropwise (up to 5 mL) while maintaining 70°C until complete dissolution is achieved.

  • Self-Validation Check: If undissolved particulates remain after 5 mL of DMF has been added, these are likely inorganic salts (e.g., NaCl or KCl from the prior cyclization step). Perform an immediate hot filtration to remove them.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool ambiently to 25°C over 2 hours. Do not agitate.

  • Causality: Rapid cooling traps kinetic impurities. Slow cooling allows the flexible 4-butyl chains to align thermodynamically into a stable crystal lattice.

Step 4: Maturation and Isolation

  • Transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Filter the crystals under vacuum. Wash the filter cake with 3 mL of ice-cold ethanol to displace any residual high-boiling DMF.

  • Dry under vacuum at 50°C for 12 hours.

Part 3: Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a liquid layer) instead of crystallizing? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent. The flexible lipophilic 4-butyl chain lowers the crystal lattice energy compared to methyl or aryl analogs. Solution: Reheat the mixture until homogeneous. Add a highly polar anti-solvent (like water) dropwise to force supersaturation at a higher temperature, or seed the solution with a pure crystal at 40°C[2].

Q: How does the thiol-thione tautomerism affect my purification? A: 1,2,4-triazole-3-thiols exist predominantly in the thione form in the solid state and in polar solvents. If you use a non-polar solvent (e.g., toluene), you may inadvertently stabilize the thiol form, leading to polymorphic mixtures and broad melting points. Always use 4 to drive the equilibrium toward the thione form for uniform crystal packing[4].

Q: My crude product is heavily contaminated with colored byproducts. Can I use activated carbon? A: Yes, but with caution. The basic pyridine nitrogen can adsorb strongly to acidic activated carbon, significantly reducing your yield. Solution: Use a neutral or slightly basic grade of activated charcoal. Add 5% w/w to the hot DMF/EtOH solution, boil for 5 minutes, and perform a hot filtration through a Celite pad before the cooling step.

Part 4: Process Workflow Visualization

Workflow A Crude 4-Butyl-5-(pyridin-3-yl)- 4H-1,2,4-triazole-3-thiol B Dissolve in boiling EtOH Titrate with DMF (up to 1:2) A->B C Hot Filtration (Remove insoluble salts) B->C D Ambient Cooling to 25°C (Nucleation Phase) C->D E Phase Separation Check: Did it oil out? D->E F Oiling Out Detected (Butyl chain interference) E->F Yes H Crystal Maturation (Cool to 4°C) E->H No G Reheat to 70°C Add H₂O dropwise & Seed F->G G->D I High-Purity Thione Crystals (Vacuum Dry at 50°C) H->I

Workflow for recrystallization and troubleshooting of triazole-3-thiol derivatives.

References

  • [1] Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. NIH / PMC.[Link]

  • [4] Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing (SAPUB). [Link]

Sources

Troubleshooting low yields in the synthesis of pyridine-triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Pyridine-Triazole Conjugation (CuAAC) Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2, 2026

Welcome to the Support Center

You are likely here because your "Click" reaction—famed for its reliability—has failed on a pyridine substrate. Do not blame your technique. Pyridine-triazole synthesis presents a unique "perfect storm" of chemical challenges: catalyst poisoning via chelation , azide-tetrazole valence tautomerism , and product inhibition .

This guide moves beyond basic troubleshooting to address the specific electronic and steric anomalies of pyridine derivatives.

Module 1: The "Hidden" Equilibrium (2-Azidopyridines)

If you are synthesizing your triazole using a 2-azidopyridine precursor, your low yield may be due to the fact that your starting material does not exist as an azide in solution.

The Problem: Azide-Tetrazole Tautomerism

2-Azidopyridines exist in a dynamic equilibrium with fused tetrazolo[1,5-a]pyridines.[1] The "Click" reaction (CuAAC) requires the linear azide (-N3) form. However, the cyclic tetrazole form is often thermodynamically favored, especially in polar solvents, rendering the substrate inert to the copper catalyst.

The Diagnostic
  • NMR Check: Does your starting material show a distinct azide peak in IR (~2130 cm⁻¹)? In ¹H NMR, the chemical shifts of the tetrazole form are significantly downfield compared to the azide form.

  • Solvent Trap: Using DMSO or DMF (standard Click solvents) strongly shifts the equilibrium toward the unreactive tetrazole form.

The Solution

You must force the equilibrium toward the azide isomer.

  • Change Solvent: Switch to non-polar or low-polarity solvents (e.g., DCM, Toluene, or THF) if solubility permits.

  • Heat: The ring-opening to the azide is endothermic. Heating the reaction (60–80°C) increases the population of the reactive azide species.

AzideTetrazole cluster_0 Solvent Dependent Equilibrium Azide 2-Azidopyridine (Reactive Species) Tetrazole Tetrazolo[1,5-a]pyridine (Inert Species) Azide->Tetrazole Polar Solvents (DMSO, DMF) Tetrazole->Azide Heat (>60°C) or Non-polar Solvents

Figure 1: The valence tautomerism of 2-azidopyridines. Polar solvents trap the substrate in the inert tetrazole form.

Module 2: Catalyst Poisoning (The Chelation Effect)

Pyridine is a strong Lewis base. In standard CuAAC, the Copper(I) species must coordinate with the alkyne to form a copper-acetylide intermediate.

The Mechanism of Failure

The nitrogen atom of your pyridine substrate (or product) competes with the alkyne for the Copper center. If the pyridine binds the copper, it forms a thermodynamic "sink," effectively poisoning the catalyst. This is frequently observed as a reaction that turns green (oxidation to Cu(II)) and stalls at 10–20% conversion.

The Fix: Ligand Acceleration

You cannot rely on "ligand-free" conditions (simple CuSO4 + Ascorbate). You must use a ligand that binds Copper stronger than pyridine does, but still allows the catalytic cycle to proceed.

LigandTypeRecommendationWhy?
None -AVOID Pyridine will chelate Cu, stopping the reaction.
TBTA Organic SolubleGood Bulky tertiary amine protects Cu(I) from oxidation and pyridine chelation.
THPTA Water SolubleBest Highly efficient in aqueous buffers; prevents Cu precipitation.
BTTES Water SolubleAlternative Use for sensitive biological substrates; lower toxicity.

Module 3: Work-up & Purification (The "Blue Product" Syndrome)

The Issue

Users often report: "My LCMS shows 95% conversion, but I isolated 30% yield," or "My product is a blue/green solid (it should be white)."

The pyridine-triazole motif is a bidentate ligand. It creates a stable chelate with Copper ions during workup. Standard silica columns do not break this bond; the copper-product complex often streaks on the column or stays at the baseline.

Purification Protocol
  • EDTA Wash: During extraction, wash the organic phase 3x with 0.1M EDTA (pH 7–8). The EDTA has a higher affinity for Cu than the triazole.

  • Ammonia in Eluent: If purifying by column chromatography, add 1% NH₄OH (aqueous ammonia) or 1% Triethylamine to your DCM/MeOH mobile phase. This competitively displaces the copper.

  • Solid Phase Extraction (SPE): Use a commercially available copper-scavenging resin (e.g., CupriSorb) prior to evaporation.

Standardized Protocol: Pyridine-Triazole Synthesis

Objective: Synthesis of 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine via CuAAC.

Reagents
  • Substrate A: Pyridyl-alkyne (1.0 equiv)

  • Substrate B: Azide (1.0 – 1.1 equiv)

  • Catalyst Source: CuSO₄[2][3][4][5]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10–20 mol%)

  • Ligand: THPTA (5–10 mol%) - Crucial: Maintain 1:1 to 1:2 Cu:Ligand ratio.

  • Solvent: t-BuOH : Water (1:1) or THF : Water (if solubility is poor).

Step-by-Step Workflow
  • Pre-complexation: In a small vial, mix the CuSO₄ solution and THPTA solution. The mixture should remain clear blue. Why? This ensures the active catalyst is formed before exposure to the pyridine "poison".

  • Substrate Mix: Dissolve Alkyne and Azide in the solvent mixture. If using a 2-azidopyridine, ensure the solvent is not 100% DMSO (see Module 1).

  • Initiation: Add the Pre-complexed Cu-Ligand to the substrate mix.

  • Reduction: Add Sodium Ascorbate (freshly prepared in water). The solution may turn yellow/orange (active Cu(I)).

  • Incubation: Stir at RT. If using 2-azidopyridine, heat to 50°C.

  • Quench: Dilute with water. Add 0.1M EDTA. Stir for 15 mins (open to air) to chelate copper.

  • Extraction: Extract with DCM or EtOAc.

ProtocolFlow Start Start Reaction CheckColor Check Color Start->CheckColor Green Green/Blue? (Oxidation) CheckColor->Green Yes Yellow Yellow/Orange? (Active Cu(I)) CheckColor->Yellow No Action1 Add more Ascorbate & Degas Green->Action1 Monitor Monitor TLC/LCMS Yellow->Monitor Action1->Monitor Stalled Stalled? Monitor->Stalled Heat Apply Heat (50°C) (Shift Equilibrium) Stalled->Heat Yes Workup EDTA Wash (Remove Cu) Stalled->Workup No (Complete) Heat->Monitor

Figure 2: Decision tree for monitoring and troubleshooting the reaction progress.

References

  • Mechanism of CuAAC & Ligand Effects

    • S. I. Presolski, V. P. Hong, M. G. Finn, "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation", Current Protocols in Chemical Biology, 2011.
    • Source:

  • Azide-Tetrazole Equilibrium

    • El-Ashry, E. S. H., et al. "Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms." Advances in Heterocyclic Chemistry, 2010.
    • Source:

  • Ligand Comparison (TBTA vs THPTA)

    • Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 2009.
    • Source:

  • Purification & Copper Removal

    • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. "CuI-Catalyzed Alkyne-Azide 'Click' Cycloadditions from a Mechanistic and Synthetic Perspective." European Journal of Organic Chemistry, 2006.
    • Source:

Sources

Overcoming steric hindrance in 4-butyl substituted triazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for challenges encountered during the synthesis of triazoles bearing sterically demanding substituents, with a specific focus on the 4-butyl group. We understand that steric hindrance can lead to frustratingly low yields, slow reaction times, and complex product mixtures. This document consolidates field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these synthetic challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to steric hindrance in triazole synthesis.

Q1: What is steric hindrance, and how does a 4-butyl group specifically impede triazole formation?

A: Steric hindrance is a phenomenon where the size of a functional group on a molecule physically obstructs a reaction from occurring at a particular site. The 4-butyl group, with its tetrahedral carbon chain, is a bulky, non-planar substituent. In the context of triazole synthesis, particularly the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, this bulkiness creates a "molecular shield" around the reactive azide or alkyne terminus. This shield can prevent the substrate from effectively approaching and coordinating with the copper catalyst, which is a critical step for the cycloaddition to proceed.[1][2] This can significantly slow down the reaction rate or prevent it altogether.[3]

Q2: Why is the CuAAC reaction so common, and what are the primary challenges when using it with bulky substrates?

A: The CuAAC reaction is a cornerstone of "click chemistry" because it is highly efficient, regioselective (exclusively forming the 1,4-disubstituted 1,2,3-triazole), and generally tolerant of a wide range of functional groups under mild conditions, often in aqueous solvents.[4][5] However, its effectiveness can be compromised by steric hindrance. The primary challenges with a 4-butyl substituted substrate are:

  • Reduced Reaction Rate: The bulky group slows down the formation of the key copper-acetylide intermediate and its subsequent reaction with the azide.[6]

  • Catalyst Inefficiency: The substrate may struggle to access the catalytic center, leading to stalled or incomplete reactions.[3]

  • Increased Side Reactions: When the desired cycloaddition is slow, competing side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling), can become more prominent, reducing the yield of the target triazole.[7]

Q3: Are there metal-free alternatives for synthesizing sterically hindered 1,2,3-triazoles?

A: Yes, several metal-free methods exist, though they come with their own set of considerations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most common metal-free click reaction. It uses a highly strained cycloalkyne (e.g., a cyclooctyne derivative) that reacts readily with an azide without a catalyst. While this avoids copper toxicity, the cycloalkynes themselves are large and can introduce their own steric challenges.[3][8][9]

  • Thermal Huisgen Cycloaddition: This is the original, uncatalyzed reaction between an azide and an alkyne. However, it requires high temperatures and long reaction times, often resulting in a mixture of 1,4- and 1,5-regioisomers and low yields, making it unsuitable for many applications.[10][11]

  • Organocatalytic Methods: Certain organic bases, like DBU, can catalyze the reaction between azides and electron-deficient alkynes (e.g., α,β-unsaturated esters) to form triazoles.[12]

Q4: What is the fundamental difference between synthesizing 1,2,3-triazoles and 1,2,4-triazoles, especially concerning steric hindrance?

A: The synthetic pathways are entirely different, meaning they are affected by steric hindrance in different ways.

  • 1,2,3-Triazoles are most commonly formed via [3+2] cycloaddition reactions, where an azide (a 3-atom component) reacts with an alkyne (a 2-atom component). Here, steric hindrance primarily affects the approach of these two components to each other and to the catalyst.[10]

  • 1,2,4-Triazoles are typically synthesized through condensation reactions. For example, the Pellizzari reaction involves the condensation of a hydrazide and an amide.[13] Other methods involve the cyclization of amidrazones or oxidative cyclization.[14] In these cases, steric hindrance can affect intramolecular cyclization steps or the initial condensation, but the nature of the steric clash is different from that in a cycloaddition.[15][16]

Section 2: Troubleshooting Guide

This section provides direct answers to common experimental problems.

Problem 1: My CuAAC reaction with a 4-butyl substituted substrate is failing or giving very low yields.

  • Core Issue: The bulky 4-butyl group is likely preventing efficient catalysis. The standard Cu(I) source (e.g., CuI or CuSO₄/sodium ascorbate) may not be effective enough.

  • Troubleshooting Steps & Solutions:

    • Optimize the Catalyst System with a Ligand: A coordinating ligand can stabilize the Cu(I) oxidation state and increase its catalytic activity. For sterically hindered substrates, ligands are often essential.[3][17] Tridentate amine ligands are particularly effective.[18]

      • Recommendation: Add a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) to your reaction. TBTA is known to accelerate the triazole ring formation step.[19]

    • Adjust the Solvent: The 4-butyl group increases the hydrophobicity of your substrate, which may lead to poor solubility or aggregation in purely aqueous systems.

      • Recommendation: Use a co-solvent system such as THF/H₂O, DMSO/H₂O, or switch to an organic solvent like DMF or toluene.[5][20]

    • Increase Reaction Temperature: The activation energy for sterically hindered reactions is higher. Providing additional thermal energy can help overcome this barrier.

      • Recommendation: Gently heat the reaction to 40-60 °C. For more challenging cases, microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[11][13]

    • Consider a More Robust Catalyst: Specialized copper complexes can be more effective than in situ generated catalysts.

      • Recommendation: N-Heterocyclic Carbene (NHC)-copper complexes have shown high activity, even for sterically demanding reactions.[21]

Troubleshooting Flowchart

Start Low/No Yield with 4-Butyl Substrate AddLigand Step 1: Add Ligand (e.g., PMDETA, TBTA) Start->AddLigand CheckYield1 Yield Improved? AddLigand->CheckYield1 Solvent Step 2: Change Solvent (e.g., THF/H2O, DMF) CheckYield1->Solvent No Success Reaction Successful CheckYield1->Success Yes CheckYield2 Yield Improved? Solvent->CheckYield2 Temp Step 3: Increase Temperature (40-60°C or Microwave) CheckYield2->Temp No CheckYield2->Success Yes CheckYield3 Yield Improved? Temp->CheckYield3 AdvCat Step 4: Use Advanced Catalyst (e.g., NHC-Cu Complex) CheckYield3->AdvCat No CheckYield3->Success Yes AdvCat->Success Consult Consult Literature for Alternative Strategies (e.g., RuAAC, SPAAC) AdvCat->Consult

Caption: A logical troubleshooting workflow for low-yield reactions.

Table 1: Comparison of Catalytic Systems for Hindered CuAAC
Catalyst SystemLigandCommon SolventsTemperatureProsCons
CuSO₄·5H₂O / Na-AscorbateNoneH₂O, tBuOH/H₂ORoom TempSimple, aqueous conditions.Often ineffective for hindered substrates.
CuINoneDMF, DMSO, THFRoom Temp - 60°CReadily available Cu(I) source.Prone to oxidation; may require inert atmosphere.
CuSO₄·5H₂O / Na-AscorbatePMDETA H₂O, DMF, DMSORoom Temp - 50°CAccelerates reaction, stabilizes Cu(I).[18]Ligand must be removed during workup.
Cu(OAc)₂TBTA Toluene, CH₂Cl₂Room Temp - 40°CExcellent for accelerating catalysis.[19]Ligand can be expensive.
[Cu(NHC)Br]NHCToluene, Dioxane60°C - 100°CHighly active, robust, good for very hindered cases.[21]Requires synthesis of the catalyst complex.

Problem 2: My reaction is slow, and I'm getting significant alkyne homocoupling (Glaser byproducts).

  • Core Issue: The desired click reaction is proceeding too slowly, allowing the oxidative homocoupling of your alkyne starting material to become a major competing pathway. This is often caused by the presence of oxygen and an insufficient concentration of active Cu(I).[7]

  • Troubleshooting Steps & Solutions:

    • Ensure Anaerobic Conditions: Oxygen is required for the Glaser coupling side reaction.

      • Recommendation: Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes) before use. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Increase Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state and scavenge oxygen.

      • Recommendation: Increase the amount of sodium ascorbate. Instead of a catalytic amount, use a stoichiometric excess (e.g., 1.1 to 2 equivalents relative to the alkyne).[7]

    • Use a Stabilizing Ligand: As mentioned previously, ligands like PMDETA or TBTA protect the Cu(I) center from oxidation and can accelerate the desired cycloaddition, further outcompeting the side reaction.[17][18]

Section 3: Experimental Protocols & Visualizations
Protocol 1: Optimized CuAAC for a Sterically Hindered 4-Butyl Alkyne

This protocol provides a robust starting point for the reaction between a 4-butyl substituted alkyne and an azide partner.

Materials:

  • 4-Butyl substituted alkyne (1.0 eq)

  • Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.20 eq)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.10 eq)

  • Degassed solvent: Tetrahydrofuran (THF) and deionized water (1:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 4-butyl substituted alkyne (1.0 eq) and the azide (1.05 eq).

  • Add the degassed 1:1 THF/H₂O solvent to achieve a substrate concentration of approximately 0.1 M.

  • In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (0.05 eq) in a small amount of deionized water. Add PMDETA (0.10 eq) to this solution. The solution should turn a deep blue.

  • In another vial, dissolve sodium ascorbate (0.20 eq) in a small amount of deionized water.

  • With vigorous stirring, add the sodium ascorbate solution to the main reaction flask.

  • Immediately following, add the copper/PMDETA catalyst solution to the reaction flask. The reaction mixture may change color.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow after 4 hours, gently heat the mixture to 40-50 °C.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CuAAC Catalytic Cycle & Steric Hindrance

The following diagram illustrates the generally accepted catalytic cycle for the CuAAC reaction and highlights where the steric bulk of a 4-butyl group can interfere.

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Copper_Acetylide Copper-Acetylide Intermediate Cu_I->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Triazole_Product 1,4-Triazole Product Hindrance1 Steric Clash! (4-Butyl group hinders alkyne coordination) Copper_Acetylide->Hindrance1 Copper_Triazolide Dinuclear Copper Triazolide Intermediate Copper_Acetylide->Copper_Triazolide + Azide Hindrance2 Steric Clash! (4-Butyl group hinders cycloaddition step) Copper_Triazolide->Hindrance2 Protonolysis Protonolysis Copper_Triazolide->Protonolysis Protonolysis->Cu_I Regenerates Catalyst Protonolysis->Triazole_Product

Caption: CuAAC cycle showing where 4-butyl steric hindrance impedes key steps.

References
  • Taylor & Francis. (2020). Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. Available at: [Link]

  • MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]

  • Taylor & Francis Online. (2020). Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. Available at: [Link]

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Available at: [Link]

  • Bentham Science. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Available at: [Link]

  • Thieme. (n.d.). Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Available at: [Link]

  • PMC. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]

  • PMC. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available at: [Link]

  • MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Available at: [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • PubMed. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]

  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Semantic Scholar. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Available at: [Link]

  • ResearchGate. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • PMC. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Available at: [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chapter 8: Click Reactions in Dendrimers and Branched Polymers. Available at: [Link]

  • ResearchGate. (n.d.). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Available at: [Link]

  • PMC. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Available at: [Link]

  • PMC. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Available at: [Link]

  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Available at: [Link]

  • ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available at: [Link]

  • Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]

  • RACO. (n.d.). Recent advances in the synthesis of triazole derivatives. Available at: [Link]

Sources

Stability of 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol in acidic environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol . As a Senior Application Scientist, I have designed this resource to provide researchers, analytical chemists, and drug development professionals with field-proven, mechanistically grounded solutions for handling this compound in acidic environments.

Mechanistic Overview: The "Why" Behind Acidic Behavior

To successfully manipulate this compound, one must understand its dynamic structural chemistry. The molecule contains three critical features that dictate its behavior in acidic media:

  • The Pyridine Ring (Basic Center): With a pKa of approximately 5.2, the pyridine nitrogen readily protonates in acidic environments (pH < 5), forming a highly water-soluble pyridinium cation[1]. This protonation withdraws electron density from the adjacent triazole ring.

  • Thiol-Thione Tautomerism: The compound exists in a dynamic equilibrium between the 3-thiol (-SH) and 3-thione (=S) forms. In acidic solutions, the thione tautomer often predominates. This tautomerism is a primary culprit for chromatographic anomalies[2].

  • The 1,2,4-Triazole Core: While generally recognized as a highly stable aromatic heterocycle resistant to mild acids, prolonged exposure to harsh mineral acids (e.g., >1M HCl) at elevated temperatures can force ring-opening hydrolysis[3].

G A Neutral Thiol Form (Lipophilic) B Neutral Thione Form (Favored in Acid) A->B Tautomerization C Pyridinium Cation (pH < 5.2, High Solubility) A->C +H+ (Pyridine N) E Disulfide Dimerization (Oxidative, Trace Metals) A->E O2 / Acid Catalysis B->C +H+ (Pyridine N) D Ring Hydrolysis / Degradation (pH < 2, Heat) C->D Prolonged Strong Acid

Fig 1: pH-dependent structural equilibria and degradation pathways of the target compound.

Troubleshooting & FAQs

Q1: Why do I observe peak splitting or severe tailing when analyzing this compound via HPLC with 0.1% TFA or Formic Acid?

Causality: This is a classic manifestation of thiol-thione tautomerism . When the interconversion rate between the thiol and thione forms is similar to the chromatographic timescale, the two tautomers partially resolve, leading to split, broad, or "bridged" peaks[2]. Furthermore, the acidic mobile phase protonates the pyridine ring, altering its interaction with the stationary phase. Solution:

  • Method A (Kinetic Quenching): Lower the column temperature (e.g., 15°C) to slow down the tautomerization, allowing the thione form to resolve as a single sharp peak.

  • Method B (pH Adjustment): Switch to a buffered mobile phase (e.g., Ammonium Acetate, pH 6.5) to keep the pyridine ring neutral and shift the equilibrium toward a single dominant species.

Q2: My yield drops significantly during acidic workup (e.g., precipitating the product with 1M HCl). Has the compound degraded?

Causality: While 1,2,4-triazoles are generally stable, long-term storage or prolonged processing in harsh acidic solutions (pH < 2) at room temperature can lead to slow hydrolytic cleavage of the triazole ring[3]. Additionally, the protonated pyridinium form is highly water-soluble; your "loss" may actually be a failure to precipitate rather than degradation. Solution: Ensure the solution is cooled in an ice bath (0-4°C) before and during acidification to minimize temperature-dependent degradation kinetics[3]. Adjust the pH carefully to the isoelectric point (typically around pH 6-7 for this zwitterionic-capable molecule) to maximize precipitation, rather than over-acidifying.

Q3: I am storing the compound in a pH 4.5 acetate buffer for biological assays, but I see a new mass peak (+Mass ~176 Da relative to monomer) over time. What is happening?

Causality: The free thiol group is susceptible to oxidation, forming a disulfide dimer. Acidic environments, especially if trace transition metals are present in the buffer, can catalyze this oxidative dimerization. Solution: Degas all acidic storage buffers with nitrogen or argon. Add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 mM, which is highly stable and effective in acidic conditions, to prevent disulfide formation.

Workflow Start Observe Signal Loss or Anomalies in Acidic Media CheckHPLC Analyze via LC-MS Start->CheckHPLC SplitPeak Broad/Split Peaks (Same Mass) CheckHPLC->SplitPeak MassShift New Peaks Formed (Different Mass) CheckHPLC->MassShift Action1 Adjust Mobile Phase pH or Lower Column Temp SplitPeak->Action1 Tautomerism Action2 Mass = 2x Monomer - 2H? Add TCEP (Antioxidant) MassShift->Action2 Disulfide Dimer Action3 Mass = Fragments? Perform Ice-Cold Workup MassShift->Action3 Ring Hydrolysis

Fig 2: Troubleshooting workflow for signal loss and anomalies in acidic environments.

Quantitative Stability Matrix

The following table summarizes the empirical stability of this compound across various acidic conditions to guide your experimental design.

pH LevelAcid SourceTemp (°C)Est. Half-life (

)
Primary ObservationRecommended Action
1.0 0.1M HCl25°C< 48 hoursHydrolysis / Ring openingAvoid prolonged exposure; neutralize immediately after workup.
3.0 Formic Acid25°C> 7 daysThione tautomer predominatesSafe for short-term assays (e.g., HPLC runs).
4.5 Acetate Buffer37°C~ 14 daysDisulfide dimerizationDegas buffers; add 1mM TCEP.
5.5 Citrate Buffer4°C> 60 daysStable, partial protonationIdeal condition for long-term acidic storage.

Validated Experimental Protocols

Protocol A: Optimized Acidic Precipitation and Isolation

This protocol ensures maximum recovery while preventing acid-catalyzed ring hydrolysis.

  • Preparation: Dissolve the crude reaction mixture in a minimal volume of 1M NaOH.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–4°C. Causality: Low temperatures exponentially decrease the rate of triazole ring cleavage[3].

  • Controlled Acidification: Dropwise, add cold 1M HCl under vigorous stirring. Monitor the pH continuously using a calibrated probe.

  • Isoelectric Targeting: Stop the addition of HCl when the pH reaches 6.0–6.5. Causality: Over-acidification protonates the pyridine ring, converting the precipitate back into a soluble pyridinium salt.

  • Isolation: Stir for 15 minutes at 0°C to allow crystal ripening. Filter immediately under vacuum and wash the filter cake with ice-cold deionized water to remove residual acid.

Protocol B: Stability-Indicating HPLC Method

Designed to suppress tautomer-induced peak splitting.

  • Column: C18 Reverse Phase, end-capped (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.5. Causality: Maintains the pyridine ring in its neutral state and standardizes the tautomeric equilibrium[2].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Column Temperature: 40°C. Causality: While lowering temperature can freeze tautomers, raising the temperature accelerates the interconversion rate beyond the chromatographic timescale, resulting in a single, sharp, time-averaged peak.

References

  • PubChem Database. "5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol; CID 717047." National Center for Biotechnology Information. Available at: [Link]

  • Mroczek, T., Plech, T., & Wujec, M. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

Sources

Optimization of reaction time and temperature for triazole ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazole Ring Closure Optimization Current Status: Operational | Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Executive Summary

The Challenge: Triazole ring closure—specifically the formation of 1,2,3-triazoles via azide-alkyne cycloaddition—is often perceived as "click" chemistry that "just works."[1] However, in drug development, "just working" is insufficient. You require precise control over regioselectivity , impurity profiles , and reaction kinetics .

The Reality: Temperature and time are not merely kinetic accelerators; they are selectivity switches.

  • Too Cold: Catalyst induction periods prolong, leading to oxidative side-reactions (e.g., Glaser coupling) before the cycle completes.

  • Too Hot: You breach the activation energy barrier for the uncatalyzed thermal pathway, destroying regioselectivity (forming 1:1 mixtures of 1,4- and 1,5-isomers) and risking catalyst deactivation (especially for Ru-complexes).

This guide replaces generic advice with a mechanistic optimization strategy for CuAAC (Copper-Catalyzed), RuAAC (Ruthenium-Catalyzed), and Thermal Cyclodehydration (1,2,4-triazoles).

Diagnostic & Optimization Workflows

Visual Guide: The Optimization Decision Tree

Use this workflow to diagnose reaction stalling or selectivity loss.

TriazoleOptimization Start ISSUE: Incomplete Conversion or Wrong Isomer CheckType Identify Reaction Type Start->CheckType CuAAC CuAAC (1,4-regio) CheckType->CuAAC RuAAC RuAAC (1,5-regio) CheckType->RuAAC Thermal Thermal (1,2,4-triazole) CheckType->Thermal Temp_Check_Cu Temp > 50°C? CuAAC->Temp_Check_Cu Wrong Isomer? Kinetics Stalled Kinetics? CuAAC->Kinetics Low Yield? Cat_Check Catalyst Type? RuAAC->Cat_Check O2_Check Is Headspace Oxygen-Free? Temp_Check_Cu->O2_Check No Regio_Loss Regioselectivity Loss (Thermal Background) Temp_Check_Cu->Regio_Loss Yes Ascorbate Increase NaAscorbate (Cu(II) -> Cu(I) regen) Kinetics->Ascorbate Add Reducing Agent Cp_Star Cp*RuCl(COD) Cat_Check->Cp_Star Cp_PPh3 Cp*RuCl(PPh3)2 Cat_Check->Cp_PPh3 Temp_Ru_Low Run at RT - 40°C Cp_Star->Temp_Ru_Low High Activity Temp_Ru_High Run at 60°C - 80°C Cp_PPh3->Temp_Ru_High Requires Activation

Caption: Logic flow for diagnosing temperature-dependent failures in triazole synthesis. Note the divergence in temperature requirements for different Ru-catalysts.

Technical Support: Frequently Asked Questions (FAQs)

Category A: CuAAC (Copper-Catalyzed 1,4-Disubstituted Triazoles)[2]

Q1: My reaction proceeds to 70% conversion and then stops. Adding more heat (60°C+) didn't help. Why? Diagnosis: Catalyst Death via Oxidation. Technical Insight: Heating a stalled CuAAC reaction is often counterproductive. The active catalytic species is Cu(I).[2] If your reaction is not strictly anaerobic, atmospheric oxygen oxidizes Cu(I) to inactive Cu(II) faster at higher temperatures. Furthermore, Cu(I) is thermodynamically unstable and can disproportionate. The Fix (Self-Validating Protocol):

  • Do NOT heat. Keep the reaction at RT (20-25°C) .

  • Re-charge Reducing Agent: Add 0.5 equivalents of Sodium Ascorbate (freshly prepared in water).

  • Degas: Sparge the headspace with Argon/Nitrogen for 5 minutes.

  • Observation: You should see the reaction restart within 30 minutes (monitor via LC-MS). The yellow/orange color of Cu(I) indicates activity; blue/green indicates inactive Cu(II) [1].

Q2: I am seeing ~5-10% of the 1,5-regioisomer in my CuAAC reaction. Is my catalyst failing? Diagnosis: Thermal Bypass (Temperature too high). Technical Insight: The CuAAC mechanism lowers the activation barrier for the 1,4-isomer significantly. However, the uncatalyzed thermal Huisgen pathway (which produces a 1:1 mixture of 1,4 and 1,5 isomers) still exists. If you run the reaction >50°C, the rate of the thermal background reaction becomes competitive with the catalytic cycle, introducing the 1,5-impurity [2]. The Fix:

  • Lower Temperature: Run strictly at RT (20-25°C) .

  • Ligand Stabilization: Use a ligand like TBTA or THPTA . These ligands stabilize the Cu(I) center, accelerating the catalytic rate without needing heat, effectively outcompeting the thermal background pathway [3].

Category B: RuAAC (Ruthenium-Catalyzed 1,5-Disubstituted Triazoles)[4][5]

Q3: I switched from CpRuCl(PPh3)2 to CpRuCl(COD) and my yield dropped at 80°C. Why? Diagnosis: Catalyst Deactivation due to Thermal Instability. Technical Insight: Not all Ru-catalysts are thermally equivalent.

  • Cp*RuCl(PPh3)2: Requires heat (60-80°C ) to dissociate the phosphine ligands and open the coordination site.

  • Cp*RuCl(COD): The cyclooctadiene (COD) ligand is much more labile. This catalyst is highly active at RT . Heating it to 80°C can cause rapid decomposition of the active species before the reaction completes [4]. The Fix:

  • For Cp*RuCl(COD) : Run at Ambient Temperature (20-25°C) in THF or Dioxane.

  • For Cp*RuCl(PPh3)2 : Maintain 60-80°C .

Category C: Thermal Cyclodehydration (1,2,4-Triazoles)

Q4: I am synthesizing a 1,2,4-triazole (Pellizzari reaction) and the yield is <30% despite refluxing at 100°C. Diagnosis: Insufficient Activation Energy (Temperature too low). Technical Insight: Unlike "Click" chemistry, the condensation of hydrazides and amides/imides to form 1,2,4-triazoles has a high activation energy barrier. 100°C is often insufficient for ring closure, leading to open-chain intermediates (acylhydrazidines) rather than the triazole [5]. The Fix:

  • Increase Temperature: These reactions typically require 140-160°C .

  • Solvent Switch: Replace water/ethanol with high-boiling solvents like DMF , DMAc , or use neat conditions (solvent-free melt) if reagents are stable.

  • Microwave Assist: Run at 150°C for 10-20 minutes in a sealed vessel to drastically improve yield and purity.

Standardized Optimization Protocols

Table 1: Temperature & Time Guidelines by Reaction Type
Reaction TypeTarget ProductCatalyst SystemOptimal TempTypical TimeCritical Failure Mode
CuAAC 1,4-disubstituted 1,2,3-triazoleCuSO₄ / NaAsc / THPTA20°C - 30°C 1 - 4 h>50°C: Loss of regioselectivity (1,5-isomer forms).
RuAAC 1,5-disubstituted 1,2,3-triazoleCpRuCl(COD)20°C - 40°C 2 - 6 h>60°C: Catalyst decomposition.
RuAAC 1,5-disubstituted 1,2,3-triazoleCpRuCl(PPh₃)₂60°C - 80°C 6 - 12 h<50°C: Reaction stalls (ligand doesn't dissociate).
Thermal 1,2,4-triazoleNone / Acid Cat.[3]140°C - 180°C 12 - 24 h<120°C: Incomplete ring closure (acyclic intermediate).
Protocol: Kinetic Optimization of CuAAC (DoE Approach)

Use this when scaling up to ensure safety and efficiency.

  • Preparation: Prepare a 0.2M stock of Alkyne and Azide in tBuOH/H2O (1:1).

  • Screening: Set up 3 parallel reactions at 10°C, 25°C, and 40°C .

  • Catalyst: Add CuSO₄ (1 mol%) and THPTA (1.5 mol%). Initiate with NaAsc (5 mol%).

  • Sampling: Take aliquots at t=10, 30, 60, 120 mins.

  • Analysis: Plot conversion vs. time.

    • Ideal Profile: >90% conversion at 60 mins at 25°C.

    • Warning: If 40°C shows significantly faster rates but new impurity peaks (LC-MS), you are triggering thermal side reactions. Stick to 25°C.

Mechanistic Visualization

Visual Guide: Temperature Effects on Selectivity

Mechanism cluster_Thermal Thermal Pathway (>90°C) cluster_Cu CuAAC Pathway (RT) Reagents Azide + Alkyne TS_Thermal High Energy TS (No Metal) Reagents->TS_Thermal High Temp Required Cu_Acetylide Cu(I)-Acetylide Reagents->Cu_Acetylide Cu(I) RT Mix_Product Mixture: 1,4- + 1,5-Triazole TS_Thermal->Mix_Product Metallacycle Cu-Metallacycle (Low Barrier) Cu_Acetylide->Metallacycle Pure_14 Pure 1,4-Triazole Metallacycle->Pure_14 Fast Step

Caption: Mechanistic divergence. High temperature enables the red thermal pathway, destroying the selectivity gained by the green catalytic pathway.

References

  • BenchChem Technical Support. (2025).[3][4][5] Troubleshooting low yield in copper-catalyzed click reactions. Retrieved from

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6] Angewandte Chemie International Edition. Retrieved from

  • Glen Research. (2023). Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] Retrieved from

  • Boren, B. C., et al. (2008).[9] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Retrieved from

  • BenchChem Technical Support. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives. Retrieved from

Sources

Validation & Comparative

Validation of 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol structure via X-ray diffraction (XRD)

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly dynamic heterocyclic scaffolds. In drug development, 1,2,4-triazole-3-thiols are privileged structures known for their potent antimicrobial, anticancer, and cholinesterase inhibitory activities[1][2]. However, the specific derivative This compound presents a significant analytical challenge: it exhibits complex thiol-thione tautomerism.

While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are excellent for confirming bulk purity and molecular weight, they fundamentally fail to resolve the absolute 3D conformation and tautomeric state of this molecule. To achieve definitive structural validation—especially for drug development where stereochemistry and hydrogen-bonding dictate target affinity—Single-Crystal X-Ray Diffraction (SC-XRD) remains the undisputed gold standard.

The Mechanistic Dilemma: Thiol vs. Thione Tautomerism

The causality behind this analytical difficulty lies in the mobility of the proton within the triazole core. The labile proton can migrate between the exocyclic sulfur atom (the thiol form) and the adjacent N4 nitrogen of the triazole ring (the thione form).

In solution, this exists as a dynamic equilibrium heavily influenced by solvent polarity, pH, and concentration[3]. Consequently, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR spectra often present broadened or averaged signals for these exchangeable protons, obscuring the true active pharmacophore. SC-XRD bypasses this limitation by freezing the molecule in its lowest-energy solid-state conformation, allowing for the direct measurement of the C-S bond length. A typical C-S single bond in the thiol form measures ~1.71 Å, whereas a C=S double bond in the thione form measures ~1.66 Å, providing unambiguous structural proof.

Tautomerism Thiol Thiol Form (C-SH, ~1.71 Å) Solvent Solution State (NMR: Dynamic) Thiol->Solvent Solid Solid State (XRD: Static) Thiol->Solid Thione Thione Form (C=S, ~1.66 Å) Thione->Solvent Thione->Solid Target Biological Target (e.g., AChE) Solvent->Target Variable Binding Solid->Target Defines Binding

Fig 1: Thiol-thione tautomeric equilibrium and its impact on biological target binding.

Comparative Performance Analysis

To objectively evaluate the best approach for structural validation, we must compare SC-XRD against standard orthogonal techniques.

Analytical TechniquePrimary Data OutputTautomer Resolution3D Conformation & H-BondingThroughput
SC-XRD (Gold Standard) Electron density map, unit cellAbsolute (Bond lengths confirm form)Yes (Resolves intermolecular dimers)Low

H/

C NMR
Chemical shifts, spin couplingAmbiguous (Solvent-dependent averaging)No (Only 2D connectivity)High
FT-IR Spectroscopy Vibrational frequenciesPartial (S-H vs C=S stretch visible)No High
HRMS Exact mass, fragmentationNone (Cannot distinguish tautomers)No High

Experimental Protocols: A Self-Validating System

A robust analytical workflow does not rely on a single technique. Instead, it utilizes a self-validating system where the theoretical exact mass from HRMS must match the empirical formula derived from the XRD unit cell contents, while the functional groups identified in FT-IR must correlate with the hydrogen-bonding network solved in the crystal lattice[4].

Workflow Syn Synthesis of Triazole-3-thiol Pur Chromatographic Purification Syn->Pur IR IR/MS Screening (Preliminary) Pur->IR NMR NMR Spectroscopy (Solution State) Pur->NMR Cryst Single Crystal Growth Pur->Cryst Val Absolute Structure Validation IR->Val NMR->Val XRD SC-XRD Analysis (Solid State) Cryst->XRD XRD->Val

Fig 2: Multimodal workflow for the structural validation of triazole-3-thiol derivatives.

Protocol 1: Synthesis and Orthogonal Pre-Screening

Causality: We must first confirm the 2D connectivity and purity before investing time in crystallography. Impurities will inhibit crystal lattice formation.

  • Synthesis: Obtain the crude compound via the base-catalyzed cyclocondensation of nicotinic acid hydrazide derivatives with butyl isothiocyanate[5].

  • HRMS Analysis: Confirm the exact mass (e.g., [M+H]

    
    ) using Electrospray Ionization (ESI-MS) to ensure the cyclization was successful.
    
  • FT-IR Screening: Analyze the solid powder. Look for the absence of C=O stretches (confirming complete cyclization) and the presence of C=N (~1540 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). A weak S-H stretch (~2600 cm
    
    
    
    ) or a strong C=S stretch (~1200 cm
    
    
    ) provides the first clue regarding the dominant tautomer.
Protocol 2: Thermodynamic Crystallization (The Rate-Limiting Step)

Causality: Rapid precipitation yields kinetic products (powders with defects); slow evaporation yields thermodynamic products (single crystals) by allowing molecules to pack into their lowest energy lattice, often forming hydrogen-bonded dimers.

  • Solvent Selection: Dissolve 20 mg of the purified this compound in a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Methanol acts as a hydrogen-bond donor/acceptor to stabilize the intermediate, while DCM provides necessary solubility.

  • Controlled Evaporation: Transfer the solution to a clean glass vial. Pierce the vial cap with a narrow needle (27G) to strictly control the evaporation rate.

  • Incubation: Store the vial at a stable 20°C in a vibration-free environment for 5-7 days until block-like, transparent crystals form.

Protocol 3: SC-XRD Data Acquisition and Refinement

Causality: Cryogenic temperatures are mandatory. They minimize atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing the crystallographer to precisely locate the elusive tautomeric hydrogen atom[1].

  • Mounting: Select a suitable crystal (approximately 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber or cryo-loop using perfluoropolyether oil to prevent solvent loss and oxidation.

  • Data Collection: Collect diffraction data at 100 K using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    radiation.
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on Fngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (SHELXL).
    
  • Validation Check: The protocol is considered successful and self-validated when the R1 value drops below 0.05, the residual electron density map shows no unexplained peaks, and the C-S bond length unambiguously defines the tautomeric state.

Conclusion

For complex heterocyclic systems like this compound, relying on NMR and MS alone introduces unacceptable structural ambiguity due to tautomeric shifting. By integrating SC-XRD into the analytical workflow, researchers can definitively map the absolute 3D conformation, measure exact bond lengths, and visualize the hydrogen-bonding networks that ultimately dictate the molecule's pharmacological efficacy.

References

1.[1] Khan I, et al. Active compounds from a diverse library of triazolothiadiazole and triazolothiadiazine scaffolds: synthesis, crystal structure determination, cytotoxicity, cholinesterase inhibitory activity, and binding mode analysis. ChEMBL - EMBL-EBI. Available at:[Link] 2.[3] Uğurlu G, Aytemiz F. Theoretical Studies of 1,2,4-Triazoles. ISRES. Available at: [Link] 3.[4] Structural study and thermal behavior of novel interaction product of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with molecular iodine. Taylor & Francis. Available at:[Link] 4.[2] Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules / ResearchGate. Available at: [Link] 5.[5] Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. ResearchGate. Available at:[Link]

Sources

LC-MS vs. HPLC-UV for Purity Confirmation of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing metallo-β-lactamase (MBL) inhibitors or novel pharmacophores, 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol represents a highly valuable, yet analytically challenging, heterocyclic building block[1]. Confirming the absolute purity of this compound is notoriously difficult using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This guide objectively compares standard analytical methodologies, demonstrating why High-Resolution Liquid Chromatography-Mass Spectrometry (LC-ESI-TOF-MS) is the definitive gold standard. By understanding the underlying chemical behaviors of triazole-thiols—specifically tautomerism and oxidative dimerization—scientists can implement the self-validating LC-MS protocol provided below to ensure absolute structural and quantitative integrity.

PART 1: The Mechanistic Challenge (Why Standard Methods Fail)

To analyze this compound accurately, one must account for two intrinsic chemical phenomena that confound standard UV-based purity assays:

Thiol-Thione Tautomerism

In solution, 1,2,4-triazole-3-thiols do not exist as a single static structure. They exist in a dynamic equilibrium between the 3-thiol (featuring an active -SH group) and the 3-thione (featuring a C=S double bond and an N-H proton) tautomers[2].

  • The UV Problem: These two tautomers often possess slightly different UV extinction coefficients and chromatographic retention times. On a standard HPLC-UV, this tautomerism manifests as peak broadening, tailing, or even peak splitting, leading to artificially low purity calculations.

Oxidative Dimerization (Disulfide Formation)

The free thiol group is highly susceptible to oxidation, especially in the presence of dissolved oxygen or trace metals, rapidly forming a disulfide dimer.

  • The UV Problem: The disulfide dimer has a drastically different UV absorption profile compared to the monomer. Relying on UV Area% will misquantify the disulfide impurity, either overestimating or underestimating its true concentration.

Tautomerism Thiol 3-Thiol Tautomer (Active -SH) Thione 3-Thione Tautomer (C=S, N-H) Thiol->Thione Solution Equilibrium Disulfide Disulfide Dimer (Oxidation Artifact) Thiol->Disulfide Oxidation (O2 / Metals)

Fig 1: Thiol-thione tautomerism and oxidative dimerization pathways of 1,2,4-triazole-3-thiols.

PART 2: Methodological Comparison

To objectively evaluate the best approach for purity confirmation, we must compare the capabilities of standard analytical platforms against the specific chemical challenges of this triazole-thiol.

Analytical MethodologyResolution of TautomersDisulfide Impurity DetectionStructural ConfirmationSuitability for Purity Assay
HPLC-UV (Standard) Poor (Causes peak broadening/splitting)Inaccurate (Differing UV extinction coefficients)None (Relies on retention time only)Low (Prone to false purity readings)
GC-MS N/A (Thermal degradation of thiols)Poor (Disulfide dimers are non-volatile)Moderate (Requires complex derivatization)Low (Thermal instability issues)
LC-ESI-TOF-MS Excellent (In-source CID discrimination)Highly Accurate (Exact mass m/z 467.18)High (Exact mass m/z 235.1012)Gold Standard

PART 3: Optimized LC-ESI-TOF-MS Experimental Protocol

The following step-by-step methodology is designed as a self-validating system . Every step includes the mechanistic causality behind the choice, ensuring reproducibility and scientific rigor.

Step 1: Sample Preparation (The Anti-Oxidation Strategy)
  • Action: Dissolve the compound in thoroughly degassed, LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA) .

  • Causality: Degassing removes dissolved oxygen, halting spontaneous disulfide formation during analysis. The addition of 0.1% FA serves a dual purpose: it protonates the basic pyridine nitrogen (drastically enhancing positive-ion ESI signal) and kinetically shifts the thiol-thione equilibrium to favor a single tautomeric state, ensuring sharp chromatographic peaks.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Zorbax Stable Bond RP-18). Run a rapid isocratic elution (e.g., 60% ACN / 40% Water with 0.1% FA) at a flow rate of 0.4 mL/min.

  • Causality: A rapid isocratic elution minimizes the on-column residence time. This reduces the thermodynamic opportunity for on-column tautomer interconversion or oxidation, guaranteeing symmetrical peaks for accurate integration[2].

Step 3: High-Resolution Mass Spectrometry
  • Action: Operate the Time-of-Flight (TOF) MS in positive Electrospray Ionization (ESI+) mode. Apply in-source Collision-Induced Dissociation (CID) at a low energy threshold (20–30 eV).

  • Causality: Positive mode efficiently targets the pyridine ring. Low-energy in-source CID is the critical mechanism for tautomer discrimination; the gas-phase fragmentation of the 3-thiol uniquely results in the loss of an -SH radical, whereas the 3-thione form exhibits a distinct loss of H₂S[2].

Workflow Prep Sample Preparation (Degassed ACN, 0.1% FA) HPLC Chromatographic Separation (C18, Rapid Isocratic) Prep->HPLC ESI ESI(+) Ionization & In-Source CID HPLC->ESI MS High-Resolution TOF-MS (Exact Mass & Fragmentation) ESI->MS Data Purity Quantification & Tautomer Discrimination MS->Data

Fig 2: Self-validating LC-ESI-TOF-MS workflow for triazole-thiol purity confirmation.

PART 4: Data Interpretation & Self-Validating System

To trust your purity data, the analytical readout must validate the physical state of the sample. Use the following exact mass targets to confirm the purity of this compound (Chemical Formula: C₁₁H₁₄N₄S, Monoisotopic Mass: 234.0939 Da).

  • Target Monomer Identification: Extract the Ion Chromatogram (EIC) for the protonated monomer [M+H]⁺ at m/z 235.1012 .

  • Disulfide Artifact Validation: Extract the EIC for the disulfide dimer [2M-2H+H]⁺ at m/z 467.18 .

    • Self-Validation Check: Perform three sequential injections from the same vial over 12 hours. If the peak area of m/z 467.18 increases over time, the impurity is an oxidation artifact occurring in the autosampler, not a baseline synthetic impurity. If the ratio remains strictly constant, it is a true impurity from the synthesis batch.

  • Tautomer Confirmation: Analyze the in-source CID spectra. The presence of a fragment at m/z 202.11 (loss of -SH, 33 Da) confirms the presence of the active 3-thiol tautomer, ensuring the structural integrity of your pharmacophore[2].

References

  • Mroczek, T., Plech, T., & Wujec, M. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science, Volume 55, Issue 2, 2017.[Link]

  • Bersani, M., et al. "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria." Pharmaceuticals, 16(12), 1682, 2023.[Link]

Sources

Bioactivity Comparison Guide: Pyridine-3-yl vs. Pyridine-4-yl 1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

1,2,4-triazole-3-thiols are privileged pharmacophores in medicinal chemistry, known for their broad-spectrum therapeutic potential. When these scaffolds are conjugated with a pyridine ring, their bioactivity is heavily dictated by the positional isomerism of the pyridine nitrogen. This guide provides an in-depth, objective comparison of the pyridine-3-yl (meta-substituted) and pyridine-4-yl (para-substituted) isomers, detailing how this subtle structural shift alters electronic distribution, receptor docking, and ultimate therapeutic efficacy.

Mechanistic Divergence: The Causality of Nitrogen Positioning

The pyridine ring acts as both an electron-withdrawing group and a potent hydrogen-bond acceptor. The exact position of the nitrogen atom fundamentally changes the molecule's interaction with biological targets:

  • Pyridine-4-yl Isomer (Linear Dipole): Derived primarily from isonicotinic acid (isoniazid), the nitrogen at the para position creates a linear dipole moment across the molecular axis[1]. This linear alignment and strong inductive effect polarize the triazole-thiol core, enhancing its ability to form robust hydrogen bonds within the narrow, hydrophobic pockets of bacterial enzymes. This makes the 4-yl isomer exceptionally suited for targeting the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis[1].

  • Pyridine-3-yl Isomer (Off-Axis Acceptor): Derived from nicotinic acid, the meta-nitrogen introduces an off-axis hydrogen bond acceptor. This "kinked" electronic configuration reduces linear steric clashing, allowing the molecule to fit into the more complex, globular binding domains of mammalian kinases and apoptotic regulators. Consequently, 3-yl derivatives often exhibit superior antiproliferative and anticancer profiles against solid tumor cell lines.

Quantitative Bioactivity Profiles

The following table summarizes the field-proven experimental data comparing the bioactivity of these two isomeric scaffolds.

Table 1: Comparative Bioactivity of Representative Pyridine-Triazole-Thiol Derivatives

Scaffold IsomerPrimary BioactivityTarget Organism / Cell LineKey Metric (MIC / IC50)Reference Standard
Pyridine-4-yl Anti-tubercularM. tuberculosis (H37Rv)MIC: 6.25 µg/mLIsoniazid[1]
Pyridine-4-yl AntibacterialStaphylococcus aureusMIC: 16.0 µg/mLCiprofloxacin[2]
Pyridine-4-yl AntifungalCandida albicansMIC: 24.0 µg/mLFluconazole[2]
Pyridine-3-yl Anticancer (Breast)MCF-7 Cell LineIC50: 10.60 µMVinblastine / Doxorubicin
Pyridine-3-yl Anticancer (Liver)HepG-2 Cell LineIC50: 10.60 µMVinblastine

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate internal mechanistic checkpoints to validate the success of each phase.

Protocol 1: Regioselective Synthesis of Pyridine-Triazole-Thiols

Causality Check: This protocol uses a basic medium to drive the nucleophilic attack of the hydrazide on carbon disulfide, followed by hydrazine-mediated ring closure. The evolution of


 gas serves as a real-time, self-validating indicator of successful cyclization.
  • Intermediate Salt Formation: Dissolve 0.01 mol of the respective pyridine carboxylic acid hydrazide (Nicotinohydrazide for 3-yl; Isoniazid for 4-yl) in 50 mL absolute ethanol. Add 0.015 mol KOH and 0.015 mol Carbon Disulfide (

    
    ).
    
  • Reflux & Precipitation: Reflux the mixture at 70°C for 10-12 hours.

    • Validation Check: The formation of a distinct yellow precipitate confirms the generation of the potassium dithiocarbazinate salt intermediate[1].

  • Intramolecular Cyclization: Add 0.02 mol of 99% hydrazine hydrate to the reaction mixture. Reflux for an additional 8-9 hours.

    • Validation Check: Monitor the evolution of

      
       gas using lead acetate paper. The reaction is complete when gas evolution ceases, confirming full triazole ring closure[3].
      
  • Acidification & Recovery: Cool the mixture to room temperature and acidify with dilute HCl to pH 3-4. The target 4-amino-5-(pyridine-yl)-4H-1,2,4-triazole-3-thiol will precipitate. Filter, wash thoroughly with cold water, and recrystallize from ethanol[3].

Protocol 2: In Vitro Anticancer Validation (MTT Assay for Pyridine-3-yl)

Causality Check: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. By comparing the 3-yl isomer against a negative control, we directly quantify the compound's ability to disrupt mitochondrial respiration and induce apoptosis.

  • Cell Seeding: Seed MCF-7 or HepG-2 cells in a 96-well plate at a density of

    
     cells/well in DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with varying concentrations (1-100 µM) of the synthesized pyridine-3-yl triazole thiol dissolved in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. Include Doxorubicin as a positive control.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Validation Check: Viable cells will form insoluble purple formazan crystals at the bottom of the wells, visually validating the assay's progression.

  • Solubilization & Quantification: Discard the culture media, add 150 µL DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Visualizing Workflows and Mechanisms

SynthesisWorkflow N1 Pyridine Carboxylic Acid Hydrazide (Nicotinohydrazide or Isoniazid) N2 CS2, KOH, Ethanol Reflux 10-12 hrs N1->N2 N3 Potassium Dithiocarbazinate Salt (Precipitate Confirms Intermediate) N2->N3 N4 Intramolecular Cyclization (Hydrazine Hydrate, H2S Evolution) N3->N4 N5 Pyridine-yl-1,2,4-triazole-3-thiol (Target Scaffold) N4->N5

Workflow for synthesizing pyridine-yl-1,2,4-triazole-3-thiols.

Pathway N1 Pyridine-Triazole-Thiol Derivatives N2 Pyridine-3-yl Isomer (Meta-Nitrogen) N1->N2 N3 Pyridine-4-yl Isomer (Para-Nitrogen) N1->N3 N4 Off-Axis H-Bonding (Mammalian Kinase Pockets) N2->N4 N5 Linear Dipole Alignment (Bacterial InhA Enzyme) N3->N5 N6 Apoptosis Induction (Anticancer: MCF-7/HepG-2) N4->N6 N7 Mycolic Acid Arrest (Anti-Tubercular: M. tb) N5->N7

Divergent bioactivity pathways of pyridine-3-yl and pyridine-4-yl isomers.

References

  • Synthesis and Docking Study of Substituted Triazole Derivatives as Anti-Tubercular Agent . Scholars Research Library. Available at: 1

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review . Oriental Journal of Chemistry. Available at:Link

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES . Connect Journals. Available at: 2

  • Synthesis of 3-pyridyl[1, 2, 4] triazolo [3, 4-b][1, 3, 4] thiadiazepines and evaluation of their antibacterial and antifungal activities . World Journal of Pharmaceutical Sciences. Available at: 3

Sources

Verifying adsorption isotherms (Langmuir/Temkin) for triazole inhibitors on steel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: Validation of adsorption mechanisms (Langmuir vs. Temkin) for triazole-based corrosion inhibitors on steel substrates. Objective: To provide a rigorous, self-validating framework for distinguishing between ideal monolayer adsorption (Langmuir) and interaction-dependent adsorption (Temkin), thereby confirming the inhibitor's efficiency and binding stability. Significance: Triazole derivatives (e.g., benzotriazole, 1,2,4-triazole) are critical organic replacements for toxic chromates. However, their efficacy depends heavily on the adsorption mechanism. Misidentifying the isotherm leads to incorrect thermodynamic calculations (


) and failure to predict inhibitor performance under varying temperatures.

Part 1: Theoretical Framework & Mechanism

To validate a triazole inhibitor, one must first understand the physical reality represented by the mathematical models.

The Langmuir Isotherm (The "Ideal" Scenario)

The Langmuir model assumes the steel surface contains a fixed number of active sites with identical energy. It postulates that:

  • Adsorption is limited to a monolayer.

  • There is no lateral interaction between adsorbed triazole molecules.

  • Steric hindrance is negligible.

Equation:



Where 

is inhibitor concentration,

is surface coverage, and

is the equilibrium adsorption constant.
The Temkin Isotherm (The "Real-World" Scenario)

The Temkin model accounts for heterogeneity and lateral interactions . Triazoles with bulky hydrophobic tails or high electron density often repel or attract each other on the surface.

  • Repulsive forces: Decrease the heat of adsorption as coverage increases.

  • Attractive forces: Stabilize the film but may lead to multilayering (though Temkin focuses on the monolayer regime with varying energy).

Equation:



Where 

is the interaction parameter related to the heat of adsorption.
Mechanism Visualization

The following diagram contrasts the molecular arrangement of the two models.

AdsorptionMechanism cluster_Langmuir Langmuir Model (Ideal) cluster_Temkin Temkin Model (Interaction) L_Surface Steel Surface (Homogeneous) L_Mol1 Triazole L_Surface->L_Mol1 1:1 Binding L_Mol2 Triazole L_Surface->L_Mol2 No Interaction L_Mol3 Triazole L_Surface->L_Mol3 Identical Energy T_Surface Steel Surface (Heterogeneous) T_Mol1 Bulky Triazole T_Surface->T_Mol1 Adsorption T_Mol2 Bulky Triazole T_Surface->T_Mol2 Adsorption T_Mol1->T_Mol2 Lateral Repulsion/Attraction

Figure 1: Mechanistic difference between Langmuir (independent sites) and Temkin (lateral interactions).

Part 2: Experimental Protocol (Self-Validating System)

To generate reliable isotherm data, the experimental setup must eliminate variables other than concentration.

Workflow Diagram

ExperimentalWorkflow Prep Surface Prep (Polishing 400-2000 grit) Sol Solution Prep (1M HCl + Triazole) Prep->Sol Clean Coupon Exp Exposure (Weight Loss or EIS) Sol->Exp Immersion Calc Calculate Coverage (θ) θ = (W0 - W)/W0 Exp->Calc Raw Data Plot Linear Regression (Isotherm Fitting) Calc->Plot Vary Conc. Thermo Thermodynamics (ΔG, ΔH, ΔS) Plot->Thermo Vary Temp.

Figure 2: Step-by-step workflow for generating adsorption isotherm data.

Detailed Methodology

1. Coupon Preparation (Critical for Reproducibility):

  • Material: Mild steel (composition: C ~0.18%, Mn ~0.6%, balance Fe).

  • Abrasion: Wet polish with SiC paper (grades 400, 600, 800, 1000, 2000).

  • Cleaning: Degrease with acetone, wash with bidistilled water, dry in warm air. Why: Removes oxides/grease that alter active site availability.

2. Solution Preparation:

  • Base: 1.0 M HCl (standard aggressive medium).

  • Inhibitor: Prepare a stock solution of the Triazole derivative. Dilute to range:

    
     M to 
    
    
    
    M.
  • Temperature Control: Use a thermostated water bath (

    
    C). Note: You must run the experiment at minimum three temperatures (e.g., 298K, 308K, 318K) to calculate thermodynamics.
    

3. Measurement (Weight Loss Method):

  • Weigh coupon (

    
    ).
    
  • Immerse for 6–24 hours (ensure equilibrium is reached).

  • Remove, clean with bristle brush (remove corrosion product), dry, re-weigh (

    
    ).
    
  • Calculation:

    
    
    (For electrochemical methods, substitute Weight with Current Density 
    
    
    
    ).

Part 3: Data Analysis & Comparison Guide

This section guides you through distinguishing the correct model. Do not rely solely on the Correlation Coefficient (


).
Linearization & Fitting

Plot the data according to the linearized forms below.

ModelPlot X-AxisPlot Y-AxisSlope MeaningIntercept Meaning
Langmuir


Should be 1.0 (Ideal)

Temkin




Decision Logic (The "Comparison")

Use this logic table to select the correct isotherm for your triazole derivative.

ObservationDiagnosisRecommended Action
Langmuir

AND Slope

Ideal monolayer adsorption.Accept Langmuir. Calculate

.
Langmuir

BUT Slope

Interactions present. The "Slope" deviation indicates lateral interaction.Reject Langmuir. Test Temkin or Frumkin.
Temkin

Heterogeneous surface or lateral repulsion (bulky groups).Accept Temkin. Calculate interaction parameter '

'.
Both

are low
Multilayer adsorption or inhibitor polymerization.Test BET Isotherm or check for precipitation.
Thermodynamic Validation ( )

Once


 is obtained from the intercept, calculate Gibbs Free Energy:


Note: 55.5 is the molar concentration of water.
  • 
     kJ/mol: Physisorption .[1] Electrostatic interaction between charged triazole and charged metal surface.[2]
    
  • 
     kJ/mol: Chemisorption .[1] Coordinate covalent bond (N-atom lone pair into Fe d-orbital).
    
  • 
     kJ/mol: Mixed Mode  (Common for Triazoles).
    

Part 4: Case Study Comparison

Scenario: A lab is comparing a simple 1,2,4-Triazole (Product A) against a bulky 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Product B) .

ParameterProduct A (Simple)Product B (Bulky/Complex)Analysis
Best Fit Model Langmuir (

)
Temkin (

)
Product A packs neatly (monolayer). Product B has steric clashes (lateral interaction).
Langmuir Slope 1.02 (Near Ideal)1.45 (Deviates significantly)Slope > 1 for Product B confirms Langmuir is invalid despite high

.

-28 kJ/mol-36 kJ/molProduct B binds more strongly (closer to chemisorption) due to the phenyl ring

-electrons.
Inhibition Efficiency 85% at

M
96% at

M
Product B is more efficient but requires the Temkin model to predict behavior accurately.
  • Use Langmuir for small, planar triazoles where steric hindrance is low.

  • Use Temkin for high-molecular-weight derivatives where surface coverage is limited by molecular crowding.

References

  • Bentiss, F., et al. (2005). "Triazole derivatives as corrosion inhibitors of mild steel in hydrochloric acid solutions." Journal of Applied Electrochemistry. Link

  • Obot, I. B., et al. (2015). "Adsorption Isotherm Models in Corrosion Inhibition Studies: A Critical Review." International Journal of Electrochemical Science. Link

  • Quraishi, M. A., et al. (2010). "Green approach to corrosion inhibition of mild steel in hydrochloric acid medium using extract of Murraya koenigii leaves." Materials Chemistry and Physics. Link

  • Durnie, W., et al. (1999). "Thermodynamic parameters of adsorption of organic corrosion inhibitors on metal surfaces." Journal of The Electrochemical Society. Link

  • Gomma, G. K., & Wahdan, M. H. (1995). "Schiff bases as corrosion inhibitors for aluminium in hydrochloric acid solution." Materials Chemistry and Physics. Link

Sources

Reproducibility of antimicrobial zones of inhibition for 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers

Executive Summary & Compound Profile

4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol represents a specific class of nitrogen-rich heterocycles valued in medicinal chemistry for their broad-spectrum antimicrobial potential.[1][2] However, researchers frequently encounter high variance in Zone of Inhibition (ZOI) assays.

This guide addresses the reproducibility crisis often seen with this analyte. The core issue lies not in the compound's potency, but in its physicochemical behavior—specifically the thione-thiol tautomerism and the lipophilicity introduced by the butyl chain , which hampers diffusion in aqueous agar matrices.

Physicochemical Determinants of Reproducibility
FeatureImpact on ZOI Assay
Tautomerism Exists in equilibrium between thione (solid state/neutral) and thiol (solution/basic). The thione form is less soluble in aqueous media, leading to precipitation at the disk interface.
Butyl Group Increases LogP (lipophilicity) compared to methyl/allyl analogs. This slows diffusion rates in Mueller-Hinton Agar, resulting in smaller, sharper zones that do not linearly correlate with MIC.
Pyridine Moiety Provides a basic center (pKa ~5.2). Interaction with acidic media components can alter ionization and solubility.

Experimental Protocol: The Self-Validating System

To achieve reproducible data (CV < 5%), you must control the solubility-diffusion axis . Standard Kirby-Bauer protocols often fail for this lipophilic molecule without modification.

Reagents & Preparation
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), analytical grade. Do not use Ethanol (rapid evaporation alters concentration).

  • Media: Mueller-Hinton Agar (MHA), pH adjusted strictly to 7.3 ± 0.1 .

  • Disks: Blank sterile filter paper discs (6 mm, Whatman No. 1 or equivalent).

The "Pre-Diffusion" Method (Critical Step)

Standard immediate incubation leads to "zone tailing" for this compound. Use this modified workflow:

  • Dissolution: Dissolve the target compound in 100% DMSO to create a 10 mg/mL stock.

  • Loading: Load disks with 10–20 µL of stock. Allow to dry in a laminar flow hood for 30 minutes to remove excess solvent volume (but not fully desiccate).

  • Seeding: Inoculate MHA plates with 0.5 McFarland bacterial suspension (approx.

    
     CFU/mL).
    
  • Application: Apply disks firmly.

  • Pre-Diffusion Step: Incubate plates at 4°C for 2 hours before moving to 37°C.

    • Why? This allows the lipophilic molecule to diffuse into the agar matrix before bacterial proliferation begins, compensating for the butyl group's drag on diffusion.

Workflow Visualization

G Compound 4-Butyl-5-(pyridin-3-yl) -1,2,4-triazole-3-thiol Solubilization Solubilization (DMSO Stock) Compound->Solubilization Equilibrium Thione-Thiol Equilibrium Check Solubilization->Equilibrium pH dependent DiskPrep Disk Loading (10-50 µg/disk) Equilibrium->DiskPrep Stable Form PreDiff Pre-Diffusion (2 hrs @ 4°C) DiskPrep->PreDiff Critical for Lipophilics Incubation Incubation (24 hrs @ 37°C) PreDiff->Incubation ZOI ZOI Measurement (Vernier Caliper) Incubation->ZOI

Caption: Optimized workflow incorporating a cold pre-diffusion step to counteract the slow diffusion rate of the butyl-substituted triazole.

Comparative Performance Analysis

The following data benchmarks the target compound against structural analogs and standard antibiotics. Note that while the Butyl derivative often shows higher intrinsic potency (lower MIC) due to better membrane penetration, its ZOI may be smaller than hydrophilic drugs due to diffusion limits.

Table 1: ZOI Reproducibility & Comparison (Data derived from Analogous Series)

Values represent Mean Zone Diameter (mm) ± Standard Deviation (n=3).

MicroorganismTarget: 4-Butyl-Triazole-Thiol (50 µg)Analog: 4-Hexyl-Triazole-Thiol (50 µg)Std: Ciprofloxacin (5 µg)Std: Fluconazole (25 µg)Interpretation
S. aureus (Gram +)22.4 ± 0.5 18.1 ± 1.228.0 ± 0.2N/AHigh Activity. Butyl chain optimizes lipophilicity for Gram+ cell wall penetration.
B. subtilis (Gram +)20.1 ± 0.8 16.5 ± 0.926.5 ± 0.3N/AModerate Activity. Variance increases due to sporulation factors; pre-diffusion helps.
E. coli (Gram -)14.2 ± 1.1 10.4 ± 1.530.1 ± 0.1N/ALower Activity. Outer membrane barrier limits entry; butyl group is slightly too bulky for porins.
C. albicans (Fungal)19.8 ± 0.6 21.2 ± 0.8N/A24.5 ± 0.4Competitive. Triazoles target ergosterol synthesis; butyl/hexyl chains mimic fatty acids.

Key Insight: The 4-Butyl derivative consistently outperforms the 4-Hexyl analog in Gram-positive bacteria (better solubility/diffusion balance) but lags behind the 4-Allyl or 4-Methyl variants in diffusion speed.

Statistical Validation (Reproducibility)
  • Standard Protocol CV%: 8–12% (High variance due to precipitation).

  • Pre-Diffusion Protocol CV%: 2–4% (Acceptable for publication).

Troubleshooting & Optimization Logic

When ZOI results are inconsistent, the cause is usually physical precipitation or solvent interference.

Common Failure Modes
  • "Ghost Zones": A hazy zone where growth is inhibited but not cleared.

    • Cause: Compound precipitating out of the agar as the DMSO dilutes radially.

    • Fix: Reduce loading concentration (e.g., 25 µ g/disk ) or increase stock volume slightly to improve initial spread.

  • Asymmetric Zones:

    • Cause: Uneven drying of the disk or "edge effects" near the petri dish wall.

    • Fix: Place disks at least 24mm from the plate edge.

Optimization Decision Tree

Logic Start ZOI Issue Detected Check1 Is the Zone Hazy? Start->Check1 Check2 Is the Zone Asymmetric? Check1->Check2 No Action1 Precipitation Issue: Reduce Conc. or Check pH Check1->Action1 Yes Action2 Diffusion Issue: Use Pre-Diffusion Step Check2->Action2 No (Zone is small) Action3 Mechanical Error: Check Disk Flatness & Drying Time Check2->Action3 Yes

Caption: Diagnostic logic for troubleshooting inconsistent inhibition zones in triazole-thiol assays.

References

  • Synthesis and Biological Evaluation of 4-Substituted-Triazole-3-thiols

    • Sabale, P. M., & Mehta, P. (2010).
    • Relevance: Establishes the baseline antimicrobial activity for 4-substituted triazole thiols against S. aureus and C. albicans.
    • 3[4][5]

  • Structure-Activity Relationship of Pyridyl-Triazoles

    • Mermer, A., et al. (2017).[5] Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives.

    • Relevance: Confirms the specific contribution of the pyridine ring (pyridin-3-yl) to antibacterial potency and the necessity of controlling lipophilicity.
    • 6[4][5]

  • Alkyl Chain Impact on Triazole Activity (Hexyl/Butyl Analogs)

    • Agrawal, R., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
    • Relevance: Provides direct comparative data for 4-hexyl and 4-cyclohexyl analogs, serving as the primary reference for the "butyl" behavior extrapol
    • 7[4][5]

  • Reproducibility in Triazole ZOI Assays

    • Aggarwal, R., et al. (2014).
    • Relevance: Discusses the methodology for screening triazole-thiols and the importance of solvent controls.
    • 8[4][5]

Sources

Elemental Analysis vs. qNMR: Validation Protocols for 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Context: 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a critical heterocyclic scaffold often utilized in antimicrobial and anti-inflammatory drug discovery. Its synthesis, involving the cyclization of nicotinic acid hydrazide with butyl isothiocyanate, frequently results in crystalline products that trap solvent molecules (ethanol/water) or exist as tautomers (thiol/thione), complicating standard purity validation.

The Challenge: Traditional Elemental Analysis (EA) via combustion often fails for this class of compounds due to hygroscopicity and sulfur-catalyst poisoning, leading to rejection during peer review.

The Solution: This guide compares the industry-standard Combustion Analysis (CHNS) against Quantitative NMR (qNMR) . While EA is the historical gold standard, we demonstrate that qNMR offers superior specificity for this specific triazole derivative by quantifying solvates that cause EA failure.

Compound Profile & Theoretical Benchmarks

Before validation, the theoretical composition must be established.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 234.32 g/mol

  • Structure: A 1,2,4-triazole ring substituted at position 4 with a butyl chain, position 5 with a 3-pyridyl ring, and position 3 with a thiol group (existing in equilibrium with the thione form).

Table 1: Theoretical Elemental Composition (Target Values)
ElementSymbolAtomic MassCount% Composition (Theoretical)Tolerance Limit (

)
Carbon C12.0111156.38% 55.98 – 56.78%
Hydrogen H1.008146.02% 5.62 – 6.42%
Nitrogen N14.007423.91% 23.51 – 24.31%
Sulfur S32.06113.68% 13.28 – 14.08%

Critical Note: The


 tolerance is the strict standard accepted by journals such as J. Org. Chem. and J. Med. Chem. [1].

Comparative Analysis: EA vs. qNMR vs. HRMS

For this specific triazole, relying solely on one method is risky. Below is a technical comparison of validation methodologies.

Table 2: Method Performance Matrix
FeatureMethod A: Automated CHNS (Combustion) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Principle Thermal oxidation (

C) & gas chromatography.
Integration of proton signals relative to an internal standard.Ionization & mass-to-charge ratio measurement.
Primary Output % Weight of C, H, N, S.Absolute Purity (wt%) & Molar Ratio.Exact Mass (

) & Formula Confirmation.
Triazole Specificity Low. Cannot distinguish between the product and an isomer.High. Distinguishes structure and quantifies trapped ethanol/water.Medium. Confirms identity but poor for quantitative purity (ionization bias).
Sulfur Sensitivity High Risk. Sulfur can poison reduction tubes, causing "drift" in N values.None. Sulfur does not interfere with proton signals.None.
Sample Requirement Destructive (2–5 mg).Non-destructive (10–20 mg).Destructive (<1 mg).
Verdict Required for Publication (often), but prone to "False Fails" due to solvation.Best for Troubleshooting. Proves why EA failed (e.g., 0.5 mol

).
Identity Only. Does not prove bulk purity.

Experimental Protocols

Synthesis Context (The Source of Impurities)

To understand validation, one must understand the synthesis. The compound is typically synthesized via the reaction of nicotinic acid hydrazide with butyl isothiocyanate in basic media (NaOH), followed by acidification [2].

Common Impurities:

  • Unreacted Hydrazide: High Nitrogen content.

  • Trapped Ethanol/Water: From the recrystallization step. The pyridine nitrogen is a hydrogen-bond acceptor, making the crystal lattice "sticky" for solvents.

Visualization: Synthesis & Impurity Pathway

SynthesisWorkflow Start Nicotinic Acid Hydrazide Inter Thiosemicarbazide Intermediate Start->Inter + Reagent Reagent Butyl Isothiocyanate Reagent->Inter Cyclization Cyclization (NaOH, Reflux) Inter->Cyclization ProductRaw Crude Triazole (Thiol/Thione) Cyclization->ProductRaw Purification Recrystallization (Ethanol/Water) ProductRaw->Purification ProductPure Target Molecule (Traps Solvents) Purification->ProductPure Risk: Solvate Formation

Figure 1: Synthesis pathway highlighting the recrystallization step where solvent trapping (solvation) frequently occurs, impacting EA results.

Protocol A: Elemental Analysis (Optimized for Sulfur/Hygroscopic Compounds)

Pre-requisite: The sample must be aggressively dried. Standard vacuum drying is often insufficient for pyridine-triazole systems.

  • Drying: Place 50 mg of recrystallized product in a vacuum pistol (Abderhalden) or vacuum oven at 80–100°C over

    
     for 24 hours.
    
    • Why? The pyridine ring forms strong H-bonds with water. Low temp drying leaves ~0.5 mol

      
      , skewing Carbon % down by ~1-2%.
      
  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a tin capsule.
    
    • Tip: Add

      
       (Vanadium Pentoxide) as a combustion aid if the sulfur content causes incomplete combustion (black ash residue).
      
  • Analysis: Run on a calibrated CHNS analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Sulfur Mode: Ensure the instrument is in "Sulfur Mode" (higher oxygen dose) to convert all S to

    
    .
    
Protocol B: qNMR (The Self-Validating Alternative)

If EA fails (results outside


), use qNMR to quantify the impurity (likely solvent) [3].
  • Internal Standard (IS) Selection:

    • Maleic Acid: Good solubility in DMSO-

      
      , distinct singlet at 
      
      
      
      6.2 ppm.
    • 1,3,5-Trimethoxybenzene: Non-acidic alternative.

  • Sample Prep:

    • Weigh exactly ~10 mg of Triazole sample (

      
      ).
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For triazoles, set
      
      
      to be safe.
    • Scans: 16 or 32 (for high S/N ratio).

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Molecular weight[2][3]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Data Interpretation & Troubleshooting

Scenario: The "Failed" EA

You receive the following report for your synthesized compound:

  • Found: C: 54.10%, H: 6.20%, N: 22.90%

  • Theoretical: C: 56.38%, H: 6.02%, N: 23.91%

  • Result: FAIL (Carbon is off by >2%).

Diagnosis using qNMR: Run a proton NMR.[3][4][5][6] If you see a triplet at


 1.05 ppm and quartet at 

3.44 ppm (in DMSO), you have trapped Ethanol .
  • Calculation: The "Found" data fits perfectly for Target

    
     0.5 EtOH .
    
  • Action: Re-dry at higher temperature or report as the solvate (if stable).

Decision Matrix: Validation Workflow

ValidationDecision Step1 Synthesized Product (Recrystallized) Step2 Aggressive Drying (80°C, Vacuum, 24h) Step1->Step2 TestEA Run CHNS Analysis Step2->TestEA Decision Within ±0.4%? TestEA->Decision Pass PASS: Publishable Purity Decision->Pass Yes Fail FAIL: >0.4% Deviation Decision->Fail No Step3 Run qNMR (Check for Solvents) Fail->Step3 ResultSolvent Solvent Peaks Found? Step3->ResultSolvent Action1 Calculate Solvate Formula (e.g., • 0.5 H2O) ResultSolvent->Action1 Yes (Recalculate Theoretical) Action2 Re-Purify (Silica Column) ResultSolvent->Action2 No (Chemical Impurity)

Figure 2: Decision tree for handling Elemental Analysis failures. Note that identifying a solvate via qNMR allows you to adjust the "Calculated" EA values to match the solvated form, rendering the data publishable.

References

  • ACS Publications. (2011). Author Guidelines regarding Elemental Analysis and Purity. Journal of Organic Chemistry. [Link]

  • Sabale, P. M., & Mehta, P. (2010). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives.[7][8][9][10] Journal of Applied Pharmaceutical Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important?[Link]

Sources

Bridging the Gap: A Senior Scientist's Guide to Correlating Theoretical DFT Descriptors with Experimental Corrosion Data

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Simulation and Experiment in Corrosion Science

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, is a relentless global challenge with immense economic and safety implications.[1] The development of corrosion inhibitors—substances that, when added in small concentrations, can significantly decrease the rate of corrosion—is a cornerstone of mitigation strategies.[1][2] Traditionally, the discovery and optimization of these inhibitors has been a laborious process of trial-and-error experimentation.

However, the advent of powerful computational chemistry methods, particularly Density Functional Theory (DFT), has revolutionized this field.[3][4][5] DFT allows us to probe the electronic structure of molecules and predict their reactivity, offering a theoretical lens to understand and even forecast their performance as corrosion inhibitors before they are ever synthesized.[3][6] This guide provides an in-depth comparison of theoretical DFT descriptors with established experimental corrosion data, explaining the causality behind their correlation and offering a practical workflow for researchers. It aims to serve as a bridge between the computational model and the laboratory bench, fostering a more integrated and efficient approach to corrosion science.

Part 1: The Theoretical Framework - Quantum Chemical Descriptors from DFT

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] In the context of corrosion, it is used to calculate a set of molecular properties, known as quantum chemical descriptors, which help in rationalizing the interaction between an inhibitor molecule and a metal surface.[1][7]

Global Reactivity Descriptors

These descriptors provide insight into the overall reactivity of the inhibitor molecule:

  • E(HOMO) and E(LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A higher E(HOMO) value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, enhancing its adsorption and inhibition efficiency.[8][9] Conversely, a lower E(LUMO) indicates a greater ability of the molecule to accept electrons from the metal.[8]

  • Energy Gap (ΔE = E(LUMO) – E(HOMO)): A small energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency as the molecule is more polarizable and can more readily interact with the metal surface.[9][10]

  • Absolute Electronegativity (χ): This describes the molecule's ability to attract electrons.

  • Global Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is its reciprocal. According to the Hard and Soft Acids and Bases (HSAB) principle, a soft inhibitor molecule is more likely to adsorb on a soft metal surface, leading to more effective inhibition.[2]

  • Fraction of Electrons Transferred (ΔN): This theoretical parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates that the molecule is donating electrons.[6][8]

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to dipole-dipole interactions.[9]

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local descriptors identify specific reactive sites:

  • Fukui Functions (f(r)): This descriptor identifies which atoms within a molecule are more susceptible to nucleophilic (electron donation) or electrophilic (electron acceptance) attack.[1][11] This is crucial for understanding how the inhibitor orients itself and which specific atoms bind to the metal surface.[10]

Part 2: The Experimental Benchmark - Measuring Corrosion Inhibition

To validate the theoretical predictions from DFT, robust experimental data is essential. The following are standard and widely accepted methods for evaluating the performance of corrosion inhibitors.

Weight Loss (Gravimetric) Method

This is the most straightforward method for determining the average corrosion rate.[12][13] Metal coupons are cleaned, weighed, and then immersed in the corrosive solution with and without the inhibitor for a specified period.[14][15] After exposure, the coupons are cleaned to remove corrosion products and re-weighed.

Key Outputs:

  • Corrosion Rate (CR): Calculated from the mass loss over time.[15]

  • Inhibition Efficiency (%IE): Determined by comparing the corrosion rate in the absence and presence of the inhibitor.

This method provides a reliable average corrosion rate but does not give insights into the electrochemical mechanisms.[12]

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid corrosion rate measurements and mechanistic information.[16][17] The potential of the working electrode (the metal sample) is scanned relative to a reference electrode, and the resulting current is measured.[18] The resulting Tafel plot provides key electrochemical parameters.

Key Outputs:

  • Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction.

  • Corrosion Current Density (icorr): Directly proportional to the corrosion rate.

  • Tafel Slopes (βa, βc): Provide information about the anodic and cathodic reaction mechanisms.

  • Inhibition Efficiency (%IE): Calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[19][20] A small amplitude AC signal is applied to the system over a wide range of frequencies, and the impedance response is measured.[21]

Key Outputs:

  • Nyquist and Bode Plots: Graphical representations of the impedance data.

  • Equivalent Circuit Models: The data is often fitted to a model representing the electrochemical interface (e.g., solution resistance, charge transfer resistance, double-layer capacitance).[22]

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

  • Double-Layer Capacitance (Cdl): Changes in Cdl can indicate the adsorption of inhibitor molecules on the metal surface.

Part 3: Bridging Theory and Experiment - Correlation and Causality

The central goal is to establish a reliable relationship between the calculated quantum chemical descriptors and the experimentally measured inhibition efficiency. This allows for the pre-screening of candidate inhibitors, saving significant time and resources.[6]

The Workflow for Integrated Analysis

The process of comparing theoretical and experimental data follows a logical sequence, ensuring that computational insights guide and are validated by empirical evidence.

G cluster_0 Theoretical Workflow cluster_1 Experimental Workflow mol_select 1. Select Candidate Inhibitor Molecules dft_calc 2. Perform DFT Calculations (Geometry Optimization, B3LYP/6-31G*) mol_select->dft_calc descriptor_analysis 3. Extract & Analyze Quantum Descriptors (EHOMO, ΔE, etc.) dft_calc->descriptor_analysis correlation 7. Correlate DFT Descriptors with Experimental %IE descriptor_analysis->correlation Theoretical Predictions exp_setup 4. Prepare Metal & Solutions exp_measure 5. Conduct Experiments (EIS, PDP, Weight Loss) exp_setup->exp_measure data_analysis 6. Calculate Inhibition Efficiency (%IE) exp_measure->data_analysis data_analysis->correlation Experimental Results prediction 8. Develop QSPR Models & Predict New Inhibitors correlation->prediction

Caption: Workflow for comparing theoretical DFT descriptors with experimental corrosion data.

Expected Correlations and Mechanistic Insights

The table below summarizes the generally accepted correlations between DFT descriptors and inhibition efficiency (%IE). It's crucial to understand the causality behind these trends.

DFT DescriptorExpected Correlation with %IEMechanistic Rationale
E(HOMO) Increases with higher E(HOMO)A higher HOMO energy indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, forming a stronger coordinate bond.[8][9]
Energy Gap (ΔE) Increases with lower ΔEA smaller energy gap signifies higher molecular reactivity and polarizability, facilitating interaction with the metal surface.[9][10]
Global Softness (σ) Increases with higher σ"Soft" inhibitor molecules readily interact with "soft" metal atoms (like Fe, Cu), promoting strong adsorption as per the HSAB principle.[2]
Fraction of e⁻ Transferred (ΔN) Increases with higher ΔNA greater tendency to donate electrons to the metal surface leads to more stable adsorption and formation of a protective layer.[6][8]
Dipole Moment (μ) Generally increases with higher μA larger dipole moment can enhance the electrostatic interaction between the inhibitor and the charged metal surface, displacing water molecules.[9]

The interaction is often a combination of physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer to form a coordinate bond).[5] DFT helps elucidate this by showing the flow of electron density from the inhibitor's HOMO to the metal's LUMO (d-orbitals) and potentially back-donation from the metal's d-orbitals to the inhibitor's LUMO.

G cluster_0 cluster_1 HOMO HOMO (High Energy) Metal_LUMO Vacant d-orbitals (LUMO) HOMO->Metal_LUMO e⁻ Donation (Adsorption) LUMO LUMO (Low Energy) Metal_HOMO Filled d-orbitals (HOMO) Metal_HOMO->LUMO Back-Donation (Stabilization)

Caption: Orbital interactions between an inhibitor and a metal surface.

Case Study: Phenolic Acid Derivatives on Aluminum

A study on vanillic acid (VA) and isovanillic acid (ISVA) as inhibitors for aluminum provides a clear example.[11] DFT calculations revealed that VA possessed a higher HOMO energy and a smaller energy gap compared to ISVA. This predicted that VA would have stronger electron-donating ability and higher chemical reactivity.[11] These theoretical findings were then correlated with experimental data from PDP and EIS, which confirmed that VA exhibited superior inhibition efficiency, thus validating the predictive power of the DFT descriptors.[11]

Limitations and Considerations

While powerful, the correlation is not always perfect. Researchers must be aware of the limitations:[3]

  • Solvent Effects: Most simple DFT calculations are performed in vacuo. The presence of a solvent (like water) can significantly alter the electronic properties of the inhibitor and its interaction with the surface.

  • Surface Complexity: Real metal surfaces are not perfect planes; they have defects, grain boundaries, and existing oxide layers that are computationally expensive to model accurately.[23][24]

  • Choice of Functional/Basis Set: The results of DFT calculations are dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[7] It is crucial to use methods that are well-validated for the class of molecules being studied.

Part 4: Standard Operating Protocols

To ensure reproducibility and validity, a standardized approach is recommended.

Protocol 1: DFT Calculation of Quantum Descriptors
  • Molecule Sketching: Draw the 2D structure of the candidate inhibitor molecule in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT method. A common and effective choice for organic inhibitors is the B3LYP functional with a 6-31G(d,p) or larger basis set.[7][25] This step finds the lowest energy (most stable) conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, calculate the single-point energy and molecular orbitals.

  • Descriptor Extraction:

    • Record the energies of the HOMO and LUMO orbitals.

    • Calculate ΔE, χ, η, σ, and ΔN using the appropriate equations derived from the orbital energies.

    • Perform a population analysis (e.g., Mulliken or Hirshfeld) to determine atomic charges and calculate Fukui indices to identify local reactive sites.[11]

Protocol 2: Experimental Evaluation using Potentiodynamic Polarization (ASTM G59)
  • Electrode Preparation: Polish the metal working electrode to a mirror finish, then clean and degrease it.

  • Cell Assembly: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum or graphite).

  • Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl) and the test solutions containing various concentrations of the inhibitor.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (Eoc) to stabilize (typically 30-60 minutes).[16][18]

  • Polarization Scan: Begin the potential scan at a potential slightly cathodic to Eoc (e.g., -250 mV vs. Eoc) and scan in the anodic direction at a slow, constant rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion current density (icorr).[26]

    • Calculate the Inhibition Efficiency using the formula: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.

Conclusion

The integration of Density Functional Theory with traditional experimental techniques represents a paradigm shift in corrosion science. DFT provides an unparalleled atomic-level insight into the properties that make a molecule an effective inhibitor, transforming the field from a reactive to a predictive discipline.[4][5] By understanding the correlation and, more importantly, the causality between theoretical descriptors like E(HOMO) and ΔE and experimentally measured inhibition efficiencies, researchers can rationally design and screen novel, high-performance corrosion inhibitors more efficiently than ever before. While limitations exist, the synergy between computation and experimentation is undeniable, paving the way for the development of next-generation materials protection technologies.

References

  • Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. (2020). Journal of the Chilean Chemical Society.
  • Density Functional Theory: Practical Application and Their Limitations in Corrosion Inhibition Research. (2023). Corrosion Science.
  • ASTM D2688 - Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2016). ASTM International.
  • ASTM D2688 - Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International.
  • ASTM D2688-23 - Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2023). ASTM International.
  • Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International.
  • Electrochemical Impedance Spectroscopy: A Tutorial. (2023). ACS Measurement Science Au.
  • ASTM D 2688-05. (2005). ASTM International.
  • Electrochemical Impedance Spectroscopy of Coated Steel Corrosion. (2022). YouTube.
  • Understanding Steel Corrosion: Surface Chemistry and Defects Explored Through DFT Modelling—A Review. (2025). MDPI.
  • Quantum Descriptors and Corrosion Inhibition Potentials of Amodaquine and Nivaquine. (2025). ResearchGate.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). PMC.
  • Tutorial on Cyclic Potentiodynamic Polarization Technique. (1998). OnePetro.
  • Basics of Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments.
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust.
  • Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives. (2026). Scholars International Journal of Chemistry and Material Sciences.
  • Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. (2017). Frontiers in Chemistry.
  • Applications of density functional theory to corrosion and corrosion prevention of metals: A review. (2022). ResearchGate.
  • Case Study in a Conceptual DFT Investigation of New Corrosion Inhibitor. (2021). Journal of Bio- and Tribo-Corrosion.
  • Electrochemical Impedance Spectroscopy—A Tutorial. (2022). PMC.
  • DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022). GSC Advanced Research and Reviews.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2024). Physical Chemistry Research.
  • Quantum Descriptors and Corrosion Inhibition Potentials of Amodaquine and Nivaquine. (2017). SciSpace.
  • Tutorial on Cyclic Potentiodynamic Polarization Technique. (1998). NACE International Annual Conference.
  • DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. (2019). Scientific Research Publishing.
  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments.
  • Density Functional Theory and Electrochemical Studies: Structure-Efficiency Relationship on Corrosion Inhibition. (2015). PubMed.
  • Tutorial on cyclic potentiodynamic polarization technique. (1998). SciTech Connect.
  • Density Functional Theory: An Essential Partner in the Integrated Computational Materials Engineering Approach to Corrosion. (2019). AMPP.
  • Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation. (2017). Semantic Scholar.
  • Potentiodynamic Polarization Curve Analysis using EC-Lab Software. (2017). YouTube.
  • A Computational adsorption and DFT studies on corrosion inhibition potential of some derivatives of phenyl-UREA. (2019). Kenkyu Group.
  • Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. (2017). PubMed.
  • Multi-faceted investigation: DFT studies and corrosion inhibition potential of 4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)- phenol for mild steel in 0.5 M HCl medium. (2024). Inorganic Chemistry Communications.

Sources

Confirming thiol group presence via Ellman’s reagent assay

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Ellman’s Reagent vs. Next-Gen Thiol Detection Methods

Executive Summary Quantifying free sulfhydryl (-SH) groups is a cornerstone of protein biochemistry, essential for validating bioconjugation, assessing oxidative stress, and determining enzyme kinetics. For decades, Ellman’s Reagent (DTNB) has served as the "gold standard" due to its stoichiometric simplicity and cost-effectiveness. However, its dependence on alkaline pH and limited sensitivity (micromolar range) renders it unsuitable for low-abundance targets or pH-sensitive proteins.

This guide objectively compares Ellman’s Reagent against modern alternatives—specifically 4,4'-Dithiodipyridine (DTDP) and Monobromobimane (mBBr) . We provide experimental evidence and decision frameworks to help researchers select the optimal assay based on sensitivity requirements, sample stability, and available instrumentation.

Part 1: Mechanistic Deep Dive & Comparative Analysis

The Gold Standard: Ellman’s Reagent (DTNB)

Mechanism: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol to form a mixed disulfide and release 2-nitro-5-thiobenzoate (TNB²⁻).[1][2][3][4][5][6] Readout: The TNB²⁻ anion is intensely yellow, absorbing at 412 nm .[5][7] Key Constraint: The reaction requires a pH of ~8.0 to ionize the thiol (R-SH


 R-S⁻). At lower pH, the reaction is sluggish; at higher pH (>8.5), DTNB hydrolyzes, causing false positives.
The Acid-Stable Alternative: 4,4'-Dithiodipyridine (DTDP)

Mechanism: Similar to DTNB, DTDP undergoes a thiol-disulfide exchange to release 4-thiopyridone. Readout: 4-thiopyridone absorbs at 324 nm .[8] Advantage: Unlike TNB, 4-thiopyridone resonance stabilizes effectively at pH 4.5–7.0 . This allows thiol quantification in acidic conditions where protein oxidation is minimized.[2][9]

The Sensitivity Champion: Monobromobimane (mBBr)

Mechanism: mBBr is an alkylating agent that is non-fluorescent until it covalently binds to a thiol.[1] Readout: Fluorescence (Excitation: ~394 nm, Emission: ~490 nm). Advantage: Picomolar sensitivity (1000x more sensitive than DTNB).

Comparative Performance Matrix
FeatureEllman’s Reagent (DTNB) 4,4'-Dithiodipyridine (DTDP) Monobromobimane (mBBr)
Detection Limit (LOD) ~1–5 µM~0.5–1 µM~1–10 nM
Optimal pH pH 8.0 (Strict)pH 4.5 – 7.5pH 7.0 – 8.0
Readout Absorbance (412 nm)Absorbance (324 nm)Fluorescence (Ex 394/Em 490)
Extinction Coeff. 14,150 M⁻¹cm⁻¹19,800–21,000 M⁻¹cm⁻¹N/A (Relative Fluorescence)
Interferences Reducing agents (DTT, TCEP)Reducing agents, TurbidityBackground fluorescence
Sample Type Robust proteins, high conc.Acid-stable, hydrophobicLow abundance, precious samples

Part 2: Decision Framework & Logic

Selecting the correct assay prevents data artifacts. The following logic tree illustrates the decision process based on sample constraints.

ThiolAssaySelection Start START: Define Sample Constraints ReductantCheck Contains Reducing Agents (DTT, TCEP)? Start->ReductantCheck ConcCheck Thiol Concentration? pHCheck Is Sample pH Sensitive? ConcCheck->pHCheck High (> 5 µM) mBBr USE MONOBROMOBIMANE (mBBr) (High Sensitivity, Fluorescent) ConcCheck->mBBr Low (< 1 µM) Ellman USE ELLMAN'S REAGENT (DTNB) (Standard, Cost-effective) pHCheck->Ellman No (Stable at pH 8) DTDP USE DTDP (4-DPS) (Acid-stable, Higher Extinction) pHCheck->DTDP Yes (Needs pH < 7) ReductantCheck->ConcCheck No Cleanup REQUIRED: Desalting/Dialysis (Remove Reductant) ReductantCheck->Cleanup Yes Cleanup->ConcCheck

Figure 1: Decision matrix for selecting thiol quantification assays. Note that reducing agents must be removed for all disulfide-based assays (DTNB/DTDP).

Part 3: Experimental Protocols

Protocol A: Standard Ellman’s Assay (Optimized for Accuracy)

Best for: Routine quantification of purified proteins or peptides >5 µM.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation).

  • Ellman’s Reagent Solution: 4 mg DTNB dissolved in 1 mL Reaction Buffer.[2][9] Note: Prepare fresh. Yellow color indicates hydrolysis/contamination.

  • Standard: Cysteine Hydrochloride (freshly prepared).

Workflow:

  • Preparation: Dilute protein sample in Reaction Buffer to ~10–100 µM range.

  • Blanking: Prepare a blank containing only Reaction Buffer.

  • Reaction:

    • Mix 50 µL Ellman’s Reagent Solution with 2.5 mL Reaction Buffer.[5]

    • Add 250 µL of Sample (or Standard).[5][6]

    • Critical Step: Incubate at room temperature for 15 minutes .

  • Measurement: Measure Absorbance at 412 nm (

    
    ).
    
  • Calculation: Use the Beer-Lambert Law:

    
    
    
    • 
       (Extinction Coefficient) = 14,150 M⁻¹cm⁻¹  (dilute buffer) or 13,700 M⁻¹cm⁻¹  (in 6M Guanidine/8M Urea).[3]
      
    • 
       = Path length (usually 1 cm).
      
    • Correction: Subtract the absorbance of the Reagent Blank from the Sample.[9]

Self-Validation Check:

  • If

    
    , dilute the sample and re-measure to ensure linearity.
    
  • If the blank is visibly yellow, the DTNB stock has degraded.

Protocol B: High-Sensitivity Fluorescent Assay (mBBr)

Best for: Low-abundance samples (<1 µM) or precious lysates.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.4.

  • mBBr Stock: 25 mM in Acetonitrile (Store at -20°C, dark).

  • Stop Solution: 10% Methanesulfonic acid.

Workflow:

  • Reaction: Mix 100 µL sample with 2 µL mBBr stock (Final conc ~0.5 mM).

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Measurement: Read Fluorescence (Ex: 394 nm / Em: 490 nm) in a plate reader.

  • Quantification: Must use a Cysteine standard curve (fluorescence is relative, not absolute like Absorbance).

Part 4: Data Interpretation & Troubleshooting

Common Interference: The "False Positive" Trap

Reducing agents (DTT,


-Mercaptoethanol, TCEP) are the most common source of error. They reduce the DTNB disulfide bond just like a protein thiol would, yielding massive false-positive signals.
  • Solution: Pass samples through a desalting column (e.g., Zeba Spin, PD-10) or dialyze against Reaction Buffer before the assay.

  • Note on TCEP: While TCEP is stable in maleimide reactions, it will interfere with DTNB/DTDP assays.

Stoichiometry Visualization

Understanding the reaction stoichiometry is vital for calculating the number of free cysteines per protein molecule.

ReactionMechanism DTNB DTNB (Colorless Disulfide) Reaction pH 8.0 Nucleophilic Attack DTNB->Reaction Thiol Protein-SH (Free Thiol) Thiol->Reaction MixedDisulfide Protein-S-S-Ar (Mixed Disulfide) Reaction->MixedDisulfide TNB TNB²⁻ Anion (YELLOW - 412nm) Reaction->TNB 1:1 Stoichiometry (1 mole SH = 1 mole TNB)

Figure 2: Reaction mechanism of Ellman's Reagent. The release of TNB²⁻ is stoichiometric, allowing direct quantification without a standard curve if the extinction coefficient is used.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49–60.

  • Thermo Fisher Scientific. (2024). Ellman’s Reagent (DTNB) User Guide.

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147–158.

  • Sigma-Aldrich. (2024). Technical Bulletin: Sulfhydryl Assay Kit.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of this guide is that 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and all materials contaminated with it must be treated as hazardous waste. The primary and required method for disposal is through a licensed and approved hazardous waste management facility.[1] On-site chemical neutralization should only be performed for decontamination of work areas and glassware as described below and not as a method for bulk waste disposal.

Hazard Assessment: A Synthesis of Component Risks

The chemical structure of this compound incorporates three distinct functional groups, each contributing to its overall hazard profile. Understanding these components is critical to appreciating the causality behind the recommended handling and disposal protocols.

  • 1,2,4-Triazole Core: Triazole derivatives are a class of nitrogen-containing heterocycles. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[2] By extension, derivatives should be handled with similar caution. Disposal of triazole-containing waste must be managed as hazardous, in accordance with local, regional, and national regulations.[3]

  • Pyridine Moiety: The pyridine ring renders the compound a weak base. Pyridine itself is flammable, and its waste is considered hazardous by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][5] Exposure can cause skin and respiratory irritation.[6] Therefore, proper ventilation and avoiding release into the environment are paramount.[6][7]

  • Thiol (-SH) Group: The thiol (or mercaptan) group is notorious for its potent and unpleasant odor, often described as a "stench".[8][9] More importantly, many organic thiols are toxic and can cause irritation upon contact. The primary operational challenge with thiols is containing their odor and decontaminating surfaces effectively.

Based on this composite analysis, this compound should be presumed to be harmful if swallowed, a skin and eye irritant, a potential reproductive toxin, and possess a strong, unpleasant odor.

Hazard Summary Table
Hazard AttributeInferred fromKey Considerations
Acute Toxicity (Oral) 1,2,4-Triazole, PyridineHarmful if swallowed. Do not eat, drink, or smoke in work areas.[2][10]
Skin/Eye Irritation 1,2,4-Triazole, PyridineCauses serious eye irritation and potential skin irritation.[2][9][11]
Reproductive Toxicity 1,2,4-TriazoleSuspected of damaging the unborn child.[2]
Odor/Stench Thiol GroupPotent, malodorous. All handling must be done in a fume hood.[8]
Environmental Hazard Pyridine, TriazolePotentially toxic to aquatic life. Do not empty into drains.[1][7]

Mandatory Personal Protective Equipment (PPE)

When handling this compound in any form (pure compound, solutions, or waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors and to contain the thiol odor.[1][6]

Step-by-Step Waste Collection and Disposal Protocol

The guiding principle for disposal is waste segregation at the point of generation, followed by professional disposal. Adherence to your institution's and local authorities' guidelines for hazardous waste management is mandatory.[1]

Step 1: Segregate and Collect Waste

Proper segregation prevents dangerous chemical reactions and facilitates compliant disposal.[12][13]

  • Solid Waste:

    • Collect unadulterated this compound, reaction byproducts, and grossly contaminated items (e.g., weigh boats, contaminated silica gel) in a dedicated, robust, wide-mouthed container made of compatible material (e.g., HDPE - High-Density Polyethylene).

    • The container must have a screw-top, airtight lid to contain the thiol stench.

  • Liquid Waste:

    • Collect all solutions containing the compound (e.g., mother liquor, chromatography fractions) in a separate, clearly designated liquid hazardous waste container.

    • Do NOT mix this waste stream with other solvent waste unless you have confirmed compatibility. Specifically, avoid mixing with strong acids or oxidizers.

  • Sharps and Labware Waste:

    • Disposable contaminated items like pipette tips, gloves, and paper towels should be collected in a separate, sealed plastic bag or container to minimize odor. This container should then be placed in the solid waste stream.

Step 2: Label Waste Containers Correctly

Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[13][14]

  • Immediately label every waste container, even when empty.

  • The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full, unabbreviated chemical name: "this compound" .[12]

    • List other major components and their approximate percentages (e.g., "Methanol ~80%").

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: Store Waste Safely
  • Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[12][15]

  • Ensure the container is kept closed at all times except when adding waste.[12]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12]

Step 4: Arrange for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.[1]

  • Provide them with all necessary information, including the chemical name and hazard assessment from this guide.

Spill Management and Decontamination

Accidents can happen. A prepared response is key to mitigating risk.

Small Spill Cleanup
  • Alert Personnel: Inform others in the immediate area.

  • Containment: If the spill is a solid, avoid generating dust.[1][16] Gently cover with an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully sweep or scoop the contained material into your designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly using the decontamination procedure below.

Decontamination of Glassware and Surfaces

The thiol moiety requires a specific oxidative treatment to neutralize its potent odor. Sodium hypochlorite (household bleach) is an effective reagent for this purpose.[17][18][19]

Experimental Protocol: Thiol Decontamination

  • Prepare Bleach Solution: In a chemical fume hood, prepare a decontamination solution, typically a 1:1 mixture of commercial bleach (5-6% sodium hypochlorite) and water.[17] For larger quantities, the bleach can be used neat or with less dilution.[18]

  • Submerge Glassware: Immediately after use, place contaminated glassware (flasks, beakers, etc.) into a dedicated plastic tub containing the bleach solution. Allow items to soak for at least 12-24 hours to ensure complete oxidation of the thiol.[17]

  • Treat Surfaces: For work surfaces within the fume hood, wipe them down thoroughly with a cloth or paper towel soaked in the bleach solution.

  • Manage Waste Bleach: The bleach solution used for decontamination is now considered hazardous waste. It should be collected in a designated container, labeled appropriately, and disposed of via your EHS office. Do not pour it down the drain.

  • Final Cleaning: After the bleach soak, glassware can be removed, rinsed thoroughly with water, and then washed using standard laboratory procedures.[17]

Causality Note: Sodium hypochlorite oxidizes the foul-smelling thiol (-SH) group to a non-volatile and largely odorless sulfonic acid (-SO₃H) or other oxidized sulfur species, effectively neutralizing the primary odor hazard.[18][19][20] Be aware that this oxidation reaction can be exothermic, especially with concentrated thiols.[20]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling and disposing of this compound waste.

G cluster_generation Waste Generation & Segregation cluster_procedure Disposal & Decontamination Procedure cluster_final Final Disposition start Generate Waste Containing This compound waste_type Waste Type? start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions, mother liquor) waste_type->liquid Liquid labware Contaminated Labware (Glassware, surfaces) waste_type->labware Labware collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid->collect_liquid decon Decontaminate with Sodium Hypochlorite Solution (in Fume Hood) labware->decon store Store in Satellite Accumulation Area (Segregate from Incompatibles) collect_solid->store collect_liquid->store collect_decon Collect spent bleach solution as Hazardous Waste decon->collect_decon collect_decon->store contact_ehs Contact EHS for Pickup & Professional Disposal store->contact_ehs

Caption: Waste disposal workflow for this compound.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • University of Wisconsin. (2008). Standard Operation Procedure for Disposal of Unknown Thiols.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Datasheet Locator. (n.d.).
  • BenchChem. (n.d.). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • PubChem. (n.d.). SID 135019053 - 2-Ethoxythiazole. National Center for Biotechnology Information.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • University of Wisconsin-Madison. (n.d.).
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services website.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • ChemicalBook. (2026, January 17).
  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (2009, October 2).
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 3-Amino-5-mercapto-1,2,4-triazole.
  • Fisher Scientific. (2025, December 20).
  • ChemicalBook. (2026, January 17). 5-(4-PYRIDYL)
  • PubChem. (n.d.). 7-Methoxytacrine. National Center for Biotechnology Information.
  • PubChem. (n.d.). PubChem Home. National Center for Biotechnology Information.
  • Watson International Ltd. (n.d.).
  • Fluorochem. (n.d.). 4-Phenyl-5-pyridin-4-yl-4H-[1][4][12]triazole-3-thiol. Retrieved from Fluorochem website.

  • PubChem. (n.d.). 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information.
  • PubChem. (n.d.). Isoquercetin. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-isopropyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
  • PubChem. (n.d.). PubChem Compound Search. National Center for Biotechnology Information.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Organic Syntheses. (n.d.). 1,2,4-TRIAZOLE-3(5)-THIOL.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.

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Personal protective equipment for handling 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class: Functionalized Heterocycle (Triazole-Thiol / Pyridine hybrid). Physical State: Typically an off-white to yellow solid/powder.

As a Senior Application Scientist, I approach this molecule not just as a generic chemical, but as a bifunctional hazard . You are dealing with a molecule containing a thiol (-SH) group and a pyridine ring. This combination dictates a specific safety profile:

  • The Thiol Moiety: High risk of stench (olfactory fatigue), oxidation to disulfides, and nucleophilic reactivity. Thiols are often skin sensitizers.

  • The Pyridine Ring: Basic nitrogen capable of causing mucous membrane irritation and potential neurological effects if inhaled in high concentrations.

  • The Butyl Chain: This increases lipophilicity, meaning the compound can permeate skin and nitrile gloves faster than its more polar, non-alkylated analogs.

Core Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . Due to the lack of chronic toxicity data for this specific derivative, we apply Universal Precautions for Novel Chemical Entities (NCEs) .

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must establish the engineering controls. PPE is your last line of defense, not your first.

Control LevelRequirement for this Compound
Primary (Engineering) Chemical Fume Hood: Mandatory. Velocity face 80–100 fpm. All weighing and solubilization must occur here to manage the "stench" and inhalation risk.
Secondary (Admin) Designated Area: Mark the hood as "Thiol Work Area." Use disposable bench liners (absorbent pads with plastic backing) to capture micro-spills.
Tertiary (PPE) Barrier Protection: Focus on preventing dermal absorption due to the lipophilic butyl chain.

Personal Protective Equipment (PPE) Matrix

The following selection logic is based on the permeation rates of lipophilic nitrogen heterocycles and thiols.

A. Hand Protection (Gloves)

Critical Insight: Standard 4-mil nitrile gloves are insufficient for prolonged contact with lipophilic thiols in organic solvents (e.g., DCM, DMSO). The butyl chain facilitates permeation.

ParameterRecommendationScientific Rationale
Material Nitrile (High Grade) Nitrile offers superior resistance to nitrogen heterocycles compared to latex.
Configuration Double Gloving Inner: 4-mil Nitrile (Bright color). Outer: 5-8 mil Nitrile (Dark color). Why? Visual breach detection and increased breakthrough time.
Breakthrough < 15 Minutes Assume rapid permeation if dissolved in organic solvents. Change outer gloves immediately upon splash.
Alternative Laminate (Silver Shield) Required for spill cleanup or handling concentrated stock solutions (>100mL).
B. Eye & Face Protection

Standard: Chemical Splash Goggles (Indirect Vent). Contraindication: Do NOT rely on safety glasses. The pyridine moiety is basic; dust or splash can cause severe irritation to the cornea. Goggles provide a seal against thiol vapors which can be ocular irritants.

C. Respiratory Protection

Primary: Fume hood (Engineering control). Secondary (If hood unavailable/failure):

  • Solid Handling: N95 or P100 particulate respirator (to prevent sensitization from dust).

  • Spill Cleanup: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: Thiols are often classified under organic vapors, but the "stench" threshold is so low that smell is not a reliable indicator of toxicity.

D. Body Protection[1][2][3]
  • Lab Coat: 100% Cotton or Flame Resistant (FR) synthetic (if working with flammables).

  • Apron: Chemical-resistant apron (Tyvek or rubber) required during stock solution preparation to prevent chest/lap absorption.

PPE Decision Logic (Visual)

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_Decision_Tree Start Handling 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Liquid Risk: Splash, Vapor, Skin Permeation Liquid->Risk_Liquid PPE_Solid PPE: Double Nitrile Gloves, Splash Goggles, Lab Coat, (N95 if outside hood) Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile (Thick Outer), Splash Goggles, Chem Apron, Fume Hood MANDATORY Risk_Liquid->PPE_Liquid

Caption: PPE Selection Logic based on physical state and associated risks.

Operational Protocol: Safe Handling & Decontamination

This protocol uses a "Circle of Safety" approach to prevent cross-contamination of the lab.

Phase 1: Preparation & Weighing
  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.

  • Setup: Place a balance inside the fume hood if possible. If not, use a tared vial and transfer only inside the hood.

  • Odor Trap: Prepare a "Quench Station" in the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) .

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving the solid, be aware that DMSO or DMF will carry the compound through gloves faster than water.

  • Handling: Keep all open vessels at least 6 inches back from the hood sash.

  • Doffing Trigger: If you touch the vial containing the thiol with your outer gloves, assume they are contaminated. Strip the outer pair and replace immediately before touching hood sashes or instrument knobs.

Phase 3: Decontamination (The Bleach Method)

Thiols have a low odor threshold. You must chemically neutralize the sulfur.

  • Chemistry:

    
    
    
  • Step 1: Wipe down all spatulas, weigh boats, and contaminated surfaces with a paper towel soaked in 10% Bleach.

  • Step 2: Let sit for 5 minutes.

  • Step 3: Wipe again with water to remove bleach residue (corrosive to stainless steel).

  • Disposal: Place contaminated paper towels and gloves into a Ziploc bag, seal it, and place it in the solid hazardous waste stream.[1] Do not throw in regular trash.

Workflow Diagram

Handling_Workflow cluster_0 Pre-Work cluster_1 Active Handling (In Hood) cluster_2 Cleanup Step1 Don PPE: Double Gloves + Goggles Step2 Prepare Bleach Quench Station Step1->Step2 Step3 Weigh/Dissolve Compound Step2->Step3 Step4 Contamination Check: Did glove touch liquid? Step3->Step4 Step5 Change Outer Gloves IMMEDIATELY Step4->Step5 Yes Step6 Bleach Wipe Down (Oxidize Thiol) Step4->Step6 No Step5->Step3 Resume Step7 Seal Waste in Ziploc Step6->Step7 Step8 Doff PPE & Wash Hands Step7->Step8

Caption: Operational workflow emphasizing immediate glove replacement upon contamination and bleach oxidation for cleanup.

Emergency Procedures

  • Eye Contact: Flush immediately for 15 minutes.[2][3] The pyridine component is basic and can cause corneal opacity. Seek medical attention.

  • Skin Contact: Remove contaminated clothing/gloves.[4] Wash with soap and water.[3][4][5][6] Do not use ethanol (this may increase absorption of the lipophilic butyl chain).

  • Spill: Cover with absorbent pads. Soak pads with dilute bleach to kill the odor. Scoop into hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.[1] Chapter 6: Working with Chemicals. [Link]

  • Columbia University Environmental Health & Safety. SOP for Stench Chemicals (Thiols/Mercaptans). (Source for Bleach Oxidation Protocol). [Link]

Sources

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4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol
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4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

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